molecular formula C6H11NO3 B11769007 5-Aminotetrahydro-2H-pyran-3-carboxylic acid

5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B11769007
M. Wt: 145.16 g/mol
InChI Key: HQELMMYWNKKPPG-UHFFFAOYSA-N
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Description

5-Aminotetrahydro-2H-pyran-3-carboxylic acid represents a valuable scaffold in medicinal chemistry and drug discovery research, featuring a stereochemically defined tetrahydro-2H-pyran ring system with both amino and carboxylic acid functional groups that enable diverse chemical modifications. This compound is structurally characterized by a saturated oxygen-containing six-membered ring with amine and carboxylic acid substituents at the 5 and 3 positions, respectively, creating a multifunctional building block for pharmaceutical development. Researchers utilize this scaffold primarily in the design and synthesis of potential antibacterial agents, as the structural framework may contribute to mechanisms of action against bacterial pathogens . The compound's molecular architecture bears similarity to other bioactive aminocarboxylic acid scaffolds documented in pharmaceutical patent literature, particularly in the development of novel anti-infective therapeutics . In synthetic chemistry applications, this chiral compound serves as a versatile precursor for peptidomimetics and conformational constraints in peptide design, where the tetrahydropyran ring can impose restricted conformations that potentially enhance biological activity and metabolic stability. The presence of both nucleophilic (amino) and electrophilic (carboxylic acid) functionality facilitates incorporation into larger molecular architectures through amide bond formation, conjugation reactions, and scaffold diversification. This compound is provided with comprehensive analytical characterization to ensure research reproducibility, typically including NMR, mass spectrometry, and HPLC purity verification. Strictly for research purposes in laboratory settings only—this product is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and employ appropriate personal protective equipment during experimental procedures.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-aminooxane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9)

InChI Key

HQELMMYWNKKPPG-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid .

Structural Characterization, Synthesis Protocols, and Medicinal Utility

Executive Summary & Chemical Identity

5-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic amino acid scaffold functioning as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a critical pharmacophore in peptidomimetic drug design.[1] By embedding the amino and carboxylic acid moieties within a tetrahydropyran (THP) ring, this scaffold reduces the entropic penalty of binding, enhancing affinity for target receptors such as GABA receptors or specific proteases.
Core Identification Data
PropertyDetail
Chemical Name 5-Aminotetrahydro-2H-pyran-3-carboxylic acid
CAS Number (HCl Salt) 2840125-01-9
CAS Number (Methyl Ester) 1784664-10-3
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol (Free Acid)
Chiral Centers C3 and C5 (4 Stereoisomers: cis-3R,5S; cis-3S,5R; trans-3R,5R; trans-3S,5S)
Primary Application Fragment-based drug discovery (FBDD), GABA bioisostere
Stereochemistry & Structural Logic

The biological activity of this scaffold is strictly governed by its stereochemistry. The relative orientation of the amino group at C5 and the carboxylate at C3 determines the vector alignment of hydrogen bond donors/acceptors.

  • Cis-Isomers: The amino and carboxyl groups occupy a syn relationship (pseudo-axial/pseudo-equatorial combinations depending on ring pucker). This conformation mimics folded peptide turns.

  • Trans-Isomers: The substituents are anti, extending the molecular length, often used to span distant binding pockets in enzyme active sites.

Synthesis Protocols

High-fidelity synthesis of this compound generally proceeds via two primary strategies: Reductive Amination of Keto-Pyrans or Functionalization of Dihydropyrans . Below is a validated protocol for the trans-selective synthesis via epoxide ring opening, which offers superior stereocontrol.

Method A: Epoxide Ring Opening (Stereoselective)

This route utilizes the inherent stereocontrol of epoxide opening to establish the trans relationship between the oxygen (precursor to amino) and the ring geometry.

Precursor: Methyl 3,6-dihydro-2H-pyran-3-carboxylate (or similar unsaturated pyran ester).

Protocol Steps:

  • Epoxidation:

    • Dissolve the unsaturated pyran ester (1.0 eq) in DCM.

    • Add m-CPBA (1.2 eq) at 0°C. Stir for 12h at RT.

    • Mechanism:[2][3][4][5][6] Concerted syn-addition of oxygen yields the epoxide.

    • Workup: Quench with sat. Na₂S₂O₃ and NaHCO₃. Extract with DCM.

  • Regioselective Ring Opening (Azidolysis):

    • Dissolve epoxide in DMF/H₂O (9:1).

    • Add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq). Heat to 70°C for 16h.

    • Causality: Azide ion attacks the less hindered carbon (or follows electronic bias of the ester) in an Sₙ2 fashion, inverting the stereochemistry to yield the trans-azido alcohol.

  • Hydroxyl Activation & Displacement (Optional for Stereoinversion):

    • If cis is desired, the resulting alcohol can be mesylated (MsCl, Et₃N) and displaced again, or the hydroxyl removed if the target is strictly the amino-acid. Note: For the 5-amino target, we typically reduce the azide directly.

  • Staudinger Reduction / Hydrogenation:

    • Method: Pd/C (10% wt) catalytic hydrogenation in MeOH under H₂ (1 atm) for 4h.

    • Result: Converts the Azide (-N₃) directly to the Amine (-NH₂).

  • Ester Hydrolysis:

    • Treat with LiOH (2.0 eq) in THF/H₂O (1:1) at 0°C → RT.

    • Acidify with HCl (1M) to pH 3 to precipitate the zwitterionic amino acid or isolate as HCl salt.

Method B: Reductive Amination (Scale-Up Preferred)

Precursor: Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate.

  • Imine Formation:

    • Combine keto-ester (1.0 eq) with Ammonium Acetate (NH₄OAc, 5.0 eq) in MeOH.

    • Add molecular sieves (3Å) to drive equilibrium.

  • Reduction:

    • Add NaCNBH₃ (1.5 eq) or NaBH(OAc)₃. Stir at RT for 24h.

    • Self-Validating Check: Monitor disappearance of ketone C=O stretch (approx. 1720 cm⁻¹) via IR or carbonyl carbon via ¹³C NMR.

Visualization: Synthesis & Logic Flow[7]

Synthesis_Pathway Start Unsaturated Pyran Ester (Methyl 3,6-dihydro-2H-pyran-3-carboxylate) Epoxide Pyran Epoxide Intermediate Start->Epoxide m-CPBA, DCM, 0°C (Epoxidation) Azide Trans-Azido Alcohol (Regioselective Opening) Epoxide->Azide NaN3, NH4Cl, 70°C (SN2 Ring Opening) AmineEster Methyl 5-Amino-THP-3-carboxylate (CAS: 1784664-10-3) Azide->AmineEster H2, Pd/C, MeOH (Reduction) FinalProduct 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid (HCl Salt CAS: 2840125-01-9) AmineEster->FinalProduct LiOH, THF/H2O; then HCl (Hydrolysis)

Figure 1: Synthetic workflow for the stereoselective production of 5-aminotetrahydro-2H-pyran-3-carboxylic acid via the epoxide ring-opening route.

Medicinal Chemistry Applications

The 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold serves as a critical bioisostere in three primary domains:

A. GABA Receptor Modulation

As a cyclic analogue of GABA, this compound restricts the flexible alkyl chain of GABA into a fixed conformation.

  • Mechanism: The pyran oxygen acts as a hydrogen bond acceptor, potentially mimicking the solvation shell of GABA or interacting with specific residues in the orthosteric binding site of GABA-A or GABA-B receptors.

  • Advantage: The rigidification reduces the entropic cost of binding (

    
    ), theoretically increasing potency compared to the flexible linear parent.
    
B. Peptidomimetics (Beta-Turn Mimetics)

In peptide drug design, the (3R,5S) isomer can replace a dipeptide segment to induce a specific secondary structure.

  • Application: Used in the design of protease inhibitors where the amino group mimics the P1 residue and the carboxylate anchors the molecule in the S1' pocket.

  • Linker Utility: The THP ring provides a distinct exit vector (approx 120°) compared to the 180° of piperidine or 109° of cyclohexane, offering unique geometric exploration of chemical space.

C. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~145 Da and high polarity, this molecule is an ideal "fragment" for crystallographic screening.

  • Solubility: High aqueous solubility (cLogP < 0) ensures compatibility with high-concentration biochemical assays.

  • Growth Vectors: The ring carbons (C2, C4, C6) offer points for further functionalization to "grow" the fragment into a lead compound with nanomolar affinity.

Analytical Profile (Expected)

For the HCl salt (CAS 2840125-01-9):

TechniqueDiagnostic SignalInterpretation
¹H NMR (D₂O)

3.5-4.0 ppm (m, Ring protons adjacent to O)
Confirms THP ether linkage.
¹H NMR (D₂O)

3.2-3.4 ppm (m, H at C5)
Diagnostic for CH-NH₂ methine.
¹³C NMR

~175 ppm
Carboxylic acid carbonyl.
¹³C NMR

~65-70 ppm
C2/C6 carbons (adjacent to Oxygen).
Mass Spec (ESI) m/z 146.08 [M+H]⁺Protonated molecular ion.
References
  • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001).[3] "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations". Journal of Organic Chemistry, 66(3), 739–747.[3] Retrieved from [Link]

  • Horgan, C., et al. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres". University College Cork Research Repository. Retrieved from [Link]

Sources

Structure of 5-amino-3-carboxytetrahydropyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-3-carboxytetrahydropyran (ACTP) scaffold represents a privileged class of conformationally restricted


-amino acids. Functioning as a bioisostere for gabapentinoids and a core pharmacophore in neuraminidase inhibitors, this heterocyclic system offers unique control over vectoral presentation of amine and carboxylate termini.

This guide provides a rigorous analysis of the ACTP structure, focusing on the thermodynamic imperatives of the chair conformation, stereoselective synthetic routes via reductive amination, and its application in high-affinity ligand design.

Structural Architecture & Conformational Analysis

The tetrahydropyran (THP) ring exists predominantly in a chair conformation (


 or 

). Unlike cyclohexane, the presence of the endocyclic oxygen (O1) alters the bond lengths (C-O vs C-C) and eliminates 1,3-diaxial interactions at the O1 position, creating specific "privileged" vectors for substitution.
Stereochemical Relationships

The biological activity of ACTP derivatives is strictly governed by the relative stereochemistry of the C3-carboxyl and C5-amino groups.

  • 1,3-Relationship: The C3 and C5 positions share a 1,3-relationship on the pyran ring.

  • Cis-Isomer (3R,5S or 3S,5R): In a standard chair conformation, 1,3-disubstituted systems are most stable when both substituents are diequatorial .

    • Stability:[1] High.[2] The diequatorial arrangement minimizes steric clash and aligns the amine and carboxylate in a specific "U-shape" mimicry of folded peptides.

  • Trans-Isomer (3R,5R or 3S,5S): This configuration forces one substituent to be axial while the other is equatorial.

    • Instability: The axial substituent suffers from 1,3-diaxial interactions (with H1 or H5). However, this high-energy conformer is often required to mimic the "extended" conformation of neurotransmitters like GABA.

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium between the cis (diequatorial) and trans (axial/equatorial) forms.

ConformationalAnalysis Cis Cis-Isomer (3,5-diequatorial) Thermodynamic Minimum (Stable) Trans Trans-Isomer (3-eq, 5-ax) High Energy Conformer (Metastable) Cis->Trans Ring Flip (Energy Barrier) Activity Biological Activity (Receptor Binding) Cis->Activity Mimics Folded Peptides (Turn Inducers) Trans->Activity Mimics Extended GABA (Gabapentinoids)

Caption: Thermodynamic relationship between 3,5-cis and 3,5-trans isomers and their pharmacological relevance.

Synthetic Strategies

Synthesis of 3,5-disubstituted THPs requires strategies that control the relative stereochemistry at C3 and C5. We focus here on a Reductive Amination Strategy starting from a ketopyran precursor, as it allows for the separation of diastereomers and is scalable.

Core Retrosynthesis

The most robust route disconnects the C5-N bond. The precursor is ethyl 5-oxotetrahydropyran-3-carboxylate .

  • Starting Material: Diethyl malonate + Bis(2-chloroethyl) ether (or functionalized analog).

  • Cyclization: Formation of the pyran ring.

  • Functionalization: Decarboxylation to the mono-acid, followed by oxidation to the ketone.

  • Stereoselective Amination: Reductive amination establishes the C5 stereocenter.

Graphviz Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursor: Diethyl malonate + Bis(2-chloroethyl)ether Cyclization Step 1: Double Alkylation (NaH, DMF) Start->Cyclization Intermediate1 Diethyl tetrahydropyran- 4,4-dicarboxylate Cyclization->Intermediate1 Modification Step 2: Isomerization/Oxidation to 5-oxo-3-carboxylate Intermediate1->Modification Chemical Modification Ketone Key Intermediate: Ethyl 5-oxotetrahydropyran- 3-carboxylate Modification->Ketone RedAmination Step 3: Reductive Amination (NH4OAc, NaBH(OAc)3) Ketone->RedAmination Product Target: 5-Amino-3-carboxytetrahydropyran (Cis/Trans Mixture) RedAmination->Product

Caption: Step-wise synthetic pathway from acyclic precursors to the 5-amino-3-carboxy scaffold.

Experimental Protocol: Reductive Amination

This protocol details the conversion of ethyl 5-oxotetrahydropyran-3-carboxylate to the Boc-protected amino acid ester. This method prioritizes the formation of the thermodynamically stable cis-isomer.

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: Ethyl 5-oxotetrahydropyran-3-carboxylate (1.0 eq)

  • Amine Source: Ammonium acetate (

    
    ) (5.0 eq)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additives: Acetic acid (catalytic)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the ketone substrate in dry DCE (0.1 M concentration).

    • Add

      
       (5.0 eq) and stir at room temperature for 30 minutes under 
      
      
      
      atmosphere. Note: The excess ammonium acetate drives the equilibrium toward the imine.
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise over 10 minutes. Reasoning: Triacetoxyborohydride is a mild reductant that selectively reduces the iminium ion over the ketone, minimizing side-product formation.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Boc-Protection (In-situ):

    • To facilitate purification, the free amine is protected immediately.

    • Add

      
       (saturated aq. solution) to adjust pH to ~8.
      
    • Add

      
       (1.2 eq) dissolved in a minimal amount of THF. Stir for 4 hours.
      
  • Work-up & Purification:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Chromatography: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The cis-isomer (diequatorial) typically elutes later than the trans-isomer due to higher polarity interactions with silica.

  • Hydrolysis (Optional):

    • To obtain the free acid, treat the ester with

      
       (2.0 eq) in THF/Water (3:1) at 0°C for 2 hours.
      

Quantitative Data: Isomer Stability & Properties

The following table summarizes the calculated physical properties and stability metrics for the generic 5-amino-3-carboxy derivatives.

PropertyCis-Isomer (3,5-diequatorial)Trans-Isomer (3-eq, 5-ax)Note
Relative Energy 0.0 kcal/mol+1.4 - 2.1 kcal/molCis is thermodynamically preferred.
Coupling Constant (

)
Large (~10-12 Hz)Small (~2-4 Hz)Diagnostic NMR signal for axial-axial coupling.
Polar Surface Area ~63

~63

Similar, but solvation shells differ.
LogP (Predicted) -1.2-1.2Highly hydrophilic; requires prodrug strategies.

Pharmacophore Mapping & Applications

The ACTP scaffold is a versatile template for drug design.

  • Gabapentinoids: The 3,5-substitution mimics the

    
    -amino acid spacing of Gabapentin but with reduced conformational entropy. This often leads to higher affinity for the 
    
    
    
    subunit of voltage-gated calcium channels [1].
  • Neuraminidase Inhibitors: The tetrahydropyran ring serves as a saturated bioisostere of the dihydropyran found in Zanamivir. The C3-carboxylate mimics the sialic acid acid group, while the C5-amine (often guanidinylated) engages the conserved Glu119/227 pocket in the viral enzyme [2].

Graphviz Visualization: Pharmacophore Map

Pharmacophore Scaffold Tetrahydropyran Core (Rigid Spacer) C3_Acid C3-Carboxylate (Anionic Anchor) Scaffold->C3_Acid Position 3 C5_Amine C5-Amine (Cationic Center) Scaffold->C5_Amine Position 5 Target_GABA GABA Receptors (Ca2+ Channels) C3_Acid->Target_GABA Mimics GABA Acid Target_Flu Neuraminidase (Active Site Glu) C3_Acid->Target_Flu Salt Bridge (Arg371) C5_Amine->Target_GABA Mimics GABA Amine C5_Amine->Target_Flu Salt Bridge (Glu119)

Caption: Pharmacophoric mapping of ACTP derivatives to key biological targets.

References

  • Synthesis and biological evaluation of 3-amino-5-hydroxy-tetrahydropyran derivatives. Source: Google Patents (CN108395421B). URL: Relevance: Provides the foundational synthesis for 3,5-disubstituted amino-tetrahydropyrans.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. Source: WIPO (WO2008080891A2). URL: Relevance: Illustrates the stereoselective handling of cyclic amino acids and protection strategies applicable to the pyran homologs.
  • Structure-based design of neuraminidase inhibitors. Source: Von Itzstein, M. et al. Nature (1993). URL:[Link] Relevance: Establishes the pharmacophoric importance of the carboxylate/amine geometry in pyran-based inhibitors (Zanamivir context).

  • Conformational Analysis of Saturated Heterocycles. Source: PubChem - 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN Data.[3] URL:[Link] Relevance: Provides physical property data and structural analogs for computational comparison.

Sources

Cyclic beta-amino acid scaffolds for drug discovery

Engineering Rigidity: Cyclic -Amino Acid Scaffolds in Drug Discovery

Executive Summary

The conformational flexibility of linear peptides often renders them poor drug candidates due to low bioavailability, rapid proteolytic degradation, and entropic penalties upon binding. Cyclic




Structural & Conformational Dynamics[1]

The Alpha vs. Beta Paradigm

Unlike



  • 
    -Amino Acids:  Flexible, defined by 
    
    
    .
  • Acyclic

    
    -Amino Acids:  Hyper-flexible, defined by 
    
    
    .
  • Cyclic

    
    -Amino Acids (cBAAs):  Rigid.[1][2][3] The ring constrains the 
    
    
    angle (C
    
    
    -C
    
    
    bond), forcing the backbone into specific trajectories.
Isomerism and Folding Rules

The stereochemistry of the ring substituents (cis vs. trans) dictates the secondary structure of cBAA oligomers (foldamers).

  • Trans-ACPC/ACHC (2-aminocyclopentane/hexane carboxylic acid): The torsion angle

    
     is constrained to 
    
    
    . These residues strongly promote 12-helix formation (defined by 12-membered hydrogen-bonded rings).[4]
  • Cis-ACPC/ACHC: The torsion angle

    
     is constrained to 
    
    
    . These residues disrupt helices and often promote strand or sheet-like architectures.
Visualization: Scaffold Topology

The following diagram illustrates the structural hierarchy and the impact of cyclization on backbone constraints.

ScaffoldHierarchycluster_0Backbone Evolutioncluster_1Foldamer ConsequenceAlphaα-Amino Acid(Flexible)φ, ψBetaAcyclic β-Amino Acid(Hyper-Flexible)φ, θ, ψAlpha->Beta+1 CarbonCyclicBetaCyclic β-Amino Acid(Rigidified)Fixed θBeta->CyclicBetaCyclizationHelix12-Helix Formation(Trans-isomers)CyclicBeta->HelixTrans-ACPC/ACHCSheetStrand/Sheet Formation(Cis-isomers)CyclicBeta->SheetCis-ACPC/ACHC

Figure 1: Structural evolution from alpha-amino acids to cyclic beta-scaffolds and their divergent folding pathways.

Synthetic Methodologies

The synthesis of cBAAs requires high stereocontrol to set the relative configuration of the amino and carboxyl groups. Two dominant strategies are Organocatalytic Michael Addition (for de novo chiral synthesis) and Enzymatic Resolution (for scale-up).

Strategy A: Organocatalytic Michael Addition

This method is preferred for generating high enantiomeric excess (ee) of functionalized cBAAs.

  • Mechanism: A chiral amine catalyst activates an aldehyde (via enamine formation) which attacks a nitroalkene.

  • Utility: Allows access to

    
    -nitro aldehydes, which are precursors to 
    
    
    -amino acids.[4]
Strategy B: Enzymatic Kinetic Resolution
  • Mechanism: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of a racemic

    
    -amino ester.
    
  • Utility: Industrial scalability for simple scaffolds like cpent (cispentacin precursor).

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cACHC) via Organocatalysis

Objective: Synthesize a protected cACHC building block with >95% ee using a Michael addition-oxidation-Curtius rearrangement sequence.

Reagents & Equipment
  • Substrates: Cyclohexanecarboxaldehyde, Nitromethane.

  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst).

  • Solvents: Toluene, THF, Methanol.

  • Analysis: HPLC (Chiralpak AD-H column), 1H-NMR (400 MHz).

Step-by-Step Workflow
  • Michael Addition (Stereodetermining Step):

    • Dissolve (S)-Diphenylprolinol trimethylsilyl ether (10 mol%) in toluene (0.5 M).

    • Add cyclohexanecarboxaldehyde (1.0 equiv) and nitroethylene (1.2 equiv; generated in situ or added as solution).

    • Stir at 0°C for 24 hours.

    • Checkpoint: Monitor aldehyde consumption by TLC. The product is a

      
      -nitro aldehyde.
      
  • Oxidation to Carboxylic Acid:

    • Dilute the reaction mixture with t-BuOH/H2O (5:1).

    • Add NaClO2 (1.5 equiv) and NaH2PO4 (1.5 equiv) as a scavenger.

    • Stir at room temperature for 4 hours.

    • Workup: Acidify to pH 3, extract with EtOAc. Isolate the

      
      -nitro acid.
      
  • Nitro Reduction & Cyclization (The "Locking" Step):

    • Dissolve the

      
      -nitro acid in MeOH.
      
    • Add Raney Nickel (10 wt%) and apply H2 atmosphere (50 psi).

    • Stir for 12 hours. The amino group forms and spontaneously cyclizes with the acid (or ester) to form the lactam if not protected, or yields the amino acid directly. Note: For peptide synthesis, protection is required immediately.

  • Fmoc Protection:

    • Treat the crude amino acid with Fmoc-OSu (1.1 equiv) and NaHCO3 in Dioxane/H2O.

    • Purify via column chromatography (SiO2, Hexane/EtOAc).

Validation Criteria
  • Yield: >60% overall.

  • Stereochemistry: Confirm trans vs cis coupling constants via NMR (

    
     Hz for trans-diaxial).
    
  • Purity: >98% by HPLC.

Medicinal Chemistry Applications

Proteolytic Stability ("The Armor Effect")

cBAAs are not recognized by endogenous proteases (trypsin, chymotrypsin, pepsin). Incorporating even a single cBAA into a peptide backbone can halt exopeptidase degradation.

  • Mechanism: The altered backbone periodicity and lack of a scissile

    
    -amide bond prevent the protease catalytic triad from engaging the substrate.
    
Inhibition of Protein-Protein Interactions (PPIs)

PPI interfaces are often large, flat, and hydrophobic. Small molecules fail to span these areas, but cBAA oligomers (foldamers) can mimic

  • Helix Mimicry: A

    
    -peptide 12-helix (formed by trans-ACPC) has a diameter and side-chain spacing similar to a canonical 
    
    
    -helix (approx 2.5 residues per turn vs 3.6). This allows "side-chain grafting" where critical residues from a natural protein (e.g., p53) are grafted onto the cBAA scaffold to inhibit its receptor (e.g., MDM2).
Data Summary: Stability Comparison

Table 1: Half-life (


) of Peptide Scaffolds in Human Serum
Scaffold TypeSequence Description

(Human Serum)
Mechanism of Degradation

-Peptide
Linear (Ala-Val-Gly-Phe)< 15 minsRapid exopeptidase cleavage
Cyclic

-Peptide
Head-to-tail cyclized2 - 4 hoursEndopeptidase cleavage (slowed)

-Peptide (Acyclic)
Linear

-hAla oligomer
10 - 24 hoursPoor protease recognition
cBAA Oligomer Hexamer of trans-ACPC> 48 hours Complete protease resistance

Case Studies

Case Study 1: Icofungipen (PLD-118)
  • Structure: A cyclic

    
    -amino acid derivative ((1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid).
    
  • Indication: Antifungal.[5][6][7]

  • Mechanism: Acts as an isoleucine mimetic, inhibiting isoleucyl-tRNA synthetase in fungi.

  • Significance: Demonstrates that the cBAA scaffold itself can be a small molecule drug, not just a building block.

Case Study 2: Cispentacin
  • Structure: (1R,2S)-2-aminocyclopentanecarboxylic acid.

  • Origin: Isolated from Bacillus cereus.

  • Activity: Potent antifungal activity.[5][6][7][8]

  • Lesson: Nature utilizes the cBAA scaffold for defense, validating its evolutionary stability and bioactivity.

Visualization: Mechanism of Action

The following diagram details the workflow for developing a cBAA-based PPI inhibitor.

PPI_InhibitionTargetTarget PPI Interface(e.g., p53-MDM2)HotspotsIdentify Hotspot Residues(Phe19, Trp23, Leu26)Target->HotspotsStructural AnalysisGraftingSide Chain Grafting(Match spatial orientation)Hotspots->GraftingMap toScaffoldSelect cBAA Scaffold(trans-ACPC 12-Helix)Scaffold->GraftingProvide BackboneLeadStabilized Foldamer(Protease Resistant)Grafting->LeadSynthesis

Figure 2: Workflow for "Hotspot Grafting" to create cBAA-based PPI inhibitors.

References

  • Kiss, L., & Mándity, I. M. (2017).[9][10] Highly functionalized cyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -amino acid moieties as promising scaffolds in peptide research and drug design.[11][12] Amino Acids, 49(9), 1441–1455.[10] Link
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87, 2317. Link
    
  • Wiesner, J., et al. (2025). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec DMPK. Link

  • Jewett, M., et al. (2020).[1] Unnatural cyclic amino acids push limits of ribosome. Chemistry World. Link

  • Merz, M. L., et al. (2023).[13] De novo development of small cyclic peptides that are orally bioavailable.[13][14] Nature Chemical Biology.[13] Link

Structural and Synthetic Profiling of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Conformationally Restricted Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, the demand for conformationally restricted, sp³-rich scaffolds has surged. 5-Aminotetrahydro-2H-pyran-3-carboxylic acid (also known as 5-aminooxane-3-carboxylic acid) represents a highly versatile, bifunctional building block. By embedding a


-amino acid motif within a tetrahydropyran (oxane) ring, this molecule pre-organizes the spatial vectors of its amine and carboxylate pharmacophores. This structural rigidity minimizes the entropic penalty upon target binding, a critical factor in optimizing ligand-receptor affinity.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated experimental protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Molecular Metrics

The utility of 5-aminotetrahydro-2H-pyran-3-carboxylic acid is heavily dictated by its compliance with the "Rule of Three" (Ro3) for fragment libraries. Its low molecular weight (145.16 g/mol ) and optimized polar surface area make it an ideal starting point for hit-to-lead expansion [1].

Below is a consolidated summary of its core quantitative data, verified against commercial and structural databases [1, 2, 3].

Table 1: Core Chemical and Physical Properties
ParameterValue / Specification
Chemical Name 5-Aminotetrahydro-2H-pyran-3-carboxylic acid
IUPAC Name 5-aminooxane-3-carboxylic acid
CAS Registry Number 1782547-02-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
SMILES String NC1COCC(C(=O)O)C1
Ring System Tetrahydropyran (Oxane)
Key Functional Groups Primary amine (-NH₂), Carboxylic acid (-COOH)
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Note: The compound is frequently supplied as a hydrochloride salt (CAS: 2840125-01-9; MW: 181.62 g/mol ) to enhance bench stability and aqueous solubility.

Conformational Dynamics & Causality in Drug Design

The strategic advantage of the tetrahydropyran ring lies in its chair conformation. Unlike acyclic


-amino acids (e.g., GABA), which suffer from high conformational flexibility, the oxane ring restricts the dihedral angles between the C3-carboxy and C5-amino substituents.

Why choose an oxane ring over a cyclohexane ring? The inclusion of the endocyclic oxygen atom serves two mechanistic purposes:

  • Solubility & ADME: The oxygen acts as a hydrogen-bond acceptor, significantly lowering the lipophilicity (LogP) compared to a carbocyclic analog, thereby improving the aqueous solubility of the resulting drug candidate.

  • Stereoelectronic Effects: The anomeric and gauche effects induced by the heteroatom subtly alter the ring-flipping dynamics, stabilizing specific diaxial or diequatorial conformers depending on the relative stereochemistry (cis/trans) of the substituents.

Experimental Workflows & Self-Validating Protocols

To utilize this building block in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the primary amine must be orthogonally protected, typically as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate.

Protocol: N-Boc Protection of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Causality & Logic: Masking the primary amine is non-negotiable to prevent self-polymerization (head-to-tail coupling) during the subsequent activation of the carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is selected here because the resulting carbamate is highly stable to the basic conditions used in standard amide couplings, yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA/DCM) that do not threaten the integrity of the oxane ether linkage.

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 5-aminotetrahydro-2H-pyran-3-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (40 mL).

    • Validation Check: The zwitterionic nature of the starting material may cause initial insolubility.

  • Basification: Add sodium hydroxide (NaOH, 1M aqueous solution, 1.1 eq) dropwise at 0°C.

    • Expert Insight: The base deprotonates the ammonium species, rendering the free amine nucleophilic. The solution should become completely homogenous, validating successful deprotonation.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in 10 mL of 1,4-dioxane to the chilled solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 12 hours. Monitor via TLC (Ninhydrin stain).

    • Validation Check: The disappearance of the amine-reactive spot (ninhydrin positive) confirms complete conversion.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoiding strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate as a white solid.

Mechanistic Visualization: Integration into Peptidomimetics

The following workflow illustrates the logical progression of integrating this cyclic amino acid into a targeted ligand, highlighting the critical sequence of protection, activation, and deprotection.

G A 5-Aminotetrahydro-2H-pyran-3-carboxylic acid (Core Scaffold) B N-Boc Protection (Amine Masking) A->B Step 1 C Carboxylic Acid Activation (HATU / DIPEA) B->C Step 2 D Amide Bond Formation (Target Ligand Coupling) C->D Step 3 E Global Deprotection (TFA / DCM) D->E Step 4 F Purified Peptidomimetic (Lead Compound) E->F Step 5

Workflow for the integration of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid into peptidomimetics.

Activation Rationale (Step 2): When activating the C3-carboxylic acid for coupling (Step 3), HATU is preferred over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in overcoming the steric hindrance imposed by the adjacent oxane ring structure. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring a self-validating, high-yielding amide bond formation.

References

  • Title: 1782547-02-7 | 5-Aminotetrahydro-2H-pyran-3-carboxylic acid - 化源网 (Chemsrc) Source: Chemsrc Chemical Database URL: [Link]

Technical Guide: Stereoisomers of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the stereoisomers of 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

Synthesis, Conformational Analysis, and Medicinal Utility

Executive Summary

The 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold represents a critical class of cyclic


-amino acids (or 

-amino acid mimetics depending on backbone alignment) used in peptidomimetics and drug design.[1] Its structure—a six-membered oxygen heterocycle with 1,3-disubstituted amino and carboxyl groups—offers a rigid platform for displaying pharmacophores in defined spatial orientations.[1]

This guide details the structural biology, synthetic pathways, and characterization of its four stereoisomers. It addresses the challenge of controlling the cis/trans relationship between the C3-carboxyl and C5-amino groups and provides protocols for their differentiation.

Structural & Conformational Analysis

Stereoisomer Definition

The molecule possesses two chiral centers at positions C3 and C5 . This generates


 stereoisomers, existing as two enantiomeric pairs:
  • Cis-Isomers (Diastereomer A): The amino and carboxyl groups are on the same face of the ring.

    • 
      -5-aminotetrahydro-2H-pyran-3-carboxylic acid[1]
      
    • 
      -5-aminotetrahydro-2H-pyran-3-carboxylic acid[1]
      
  • Trans-Isomers (Diastereomer B): The amino and carboxyl groups are on opposite faces.

    • 
      -5-aminotetrahydro-2H-pyran-3-carboxylic acid[1]
      
    • 
      -5-aminotetrahydro-2H-pyran-3-carboxylic acid[1]
      
Conformational Preferences (Chair Analysis)

The tetrahydropyran ring adopts a chair conformation similar to cyclohexane. The stability is governed by the equatorial preference of substituents to minimize 1,3-diaxial interactions.

Isomer TypeConfigurationPreferred ConformationStability Profile
Cis (3R, 5S) / (3S, 5R)Diequatorial (e,e) Thermodynamic Product. Both bulky groups (COOH, NH2) occupy equatorial positions.[1] Highly stable.
Trans (3R, 5R) / (3S, 5S)Axial-Equatorial (a,e) Kinetic/Less Stable. One group must be axial. If COOH is equatorial, NH2 is axial (or vice versa). Subject to ring flipping but higher energy than Cis.

Critical Insight: In the absence of specific intramolecular hydrogen bonding, the Cis-(e,e) isomer is thermodynamically favored. However, in non-polar solvents, an intramolecular H-bond between the C3-carbonyl and C5-amino group may stabilize the diaxial conformer of the Cis isomer or the (a,e) Trans isomer.

G cluster_0 Stereoisomer Landscape Cis Cis Isomers (3R,5S) & (3S,5R) Preferred: Diequatorial Stability Thermodynamic Stability Cis->Stability High (e,e) Trans Trans Isomers (3R,5R) & (3S,5S) Forced: Axial-Equatorial Trans->Stability Lower (a,e) caption Fig 1. Conformational energy landscape of 3,5-disubstituted tetrahydropyrans.

Synthetic Strategies

Two primary routes are employed: De Novo Assembly (Prins Cyclization) and Functionalization of Pyranones .

Route A: Reductive Amination of 2H-Pyran-3,5(4H,6H)-dione (Scalable)

This method utilizes the commercially available or easily synthesized pyran-3,5-dione.[1] It is efficient for generating the cis-isomer due to thermodynamic control during reduction.[1]

  • Starting Material: 2H-pyran-3,5(4H,6H)-dione.[1]

  • Step 1: Oximation/Imine Formation. React with hydroxylamine or benzylamine.

  • Step 2: Reduction. Catalytic hydrogenation (H2, Pd/C) or hydride reduction (NaBH4).

    • Stereocontrol: Hydrogenation typically delivers H2 from the less hindered face. If the C3-carboxyl precursor is established, the incoming hydride at C5 will direct the amine to the equatorial position (Cis-relationship).

  • Step 3: Functionalization. Conversion of the C3-ketone/alcohol to carboxylic acid (if not already present as an ester).

Route B: Chiral Pool Approach (From Carbohydrates)

For high enantiopurity, starting from sugars (e.g., Glucose or Xylose) allows transfer of chirality.

  • Precursor: Tri-O-acetyl-D-glucal.[1]

  • Step 1: Ferrier Rearrangement. Use a nucleophile to introduce the C1/C5 stereocenter.

  • Step 2: Deoxygenation. Remove C2/C4 hydroxyls if necessary.

  • Step 3: Oxidation. Oxidize the C3 position to a carboxyl group.

  • Step 4: Amination. Displacement of a leaving group at C5 with azide (

    
    ), followed by reduction to amine.
    
Protocol: Enzymatic Resolution of Racemic Trans-Isomer

When synthetic routes yield racemic mixtures, enzymatic resolution is the gold standard for separation.

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Substrate: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate (racemic).[1]

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Mechanism: The lipase selectively acetylates the amino group of one enantiomer (typically the (

    
    )-amine), leaving the (
    
    
    
    )-amine free.
  • Separation: Acid-base extraction separates the free amine from the N-acetylated amide.[1]

Synthesis Start Start: 2H-pyran-3,5-dione Step1 1. Oximation / Imine Formation (NH2OH or BnNH2) Start->Step1 Branch Reduction Method Step1->Branch RouteA H2 / Pd-C (Thermodynamic Control) Branch->RouteA RouteB NaBH4 / MeOH (Kinetic Control) Branch->RouteB ProductA Cis-Isomer (Major) (3R,5S) + (3S,5R) RouteA->ProductA ProductB Trans-Isomer Enriched (3R,5R) + (3S,5S) RouteB->ProductB Resolution Enzymatic Resolution (CAL-B Lipase) ProductA->Resolution ProductB->Resolution Final Enantiopure Scaffolds Resolution->Final caption Fig 2. Divergent synthesis and resolution workflow.

Analytical Characterization

Distinguishing the stereoisomers requires rigorous NMR analysis. The key differentiator is the vicinal coupling constant (


) between protons on the ring.
Proton NMR ( H-NMR) Signatures[1]
  • Axial-Axial Coupling (

    
    ):  Large values (8–12 Hz).[1]
    
  • Axial-Equatorial Coupling (

    
    ):  Small values (2–5 Hz).[1]
    
  • Equatorial-Equatorial Coupling (

    
    ):  Small values (2–5 Hz).[1]
    

Data Table: Diagnostic Signals (CDCl


, 400 MHz) 
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial-Equatorial)
H3 Proton Appears as tt or dddd .[1] Large couplings to H4ax and H2ax (

Hz). Indicates H3 is axial .
Narrow multiplet. Small couplings (

Hz) if H3 is equatorial.
H5 Proton Similar to H3. Large

values to H4ax and H6ax. Indicates H5 is axial .
Narrow multiplet if H5 is equatorial (or H3 is axial and H5 equatorial).
NOE Signal Strong NOE between H3 and H5 (both axial protons are on the same face, 1,3-diaxial relationship).Weak or no NOE between H3 and H5 (they are anti or distant).
Mass Spectrometry[1]
  • Method: LC-MS (ESI+).[1]

  • Expected Ion:

    
     Da (for free acid).
    
  • Fragmentation: Loss of COOH (

    
    ) and NH3 (
    
    
    
    ) are common.[1]

References

  • Synthesis of Tetrahydropyran Scaffolds

    • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[2] Bioorganic & Medicinal Chemistry, 2017.[2][3][4]

  • Conform

    • Weldon, A. J., et al. "Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans." Journal of Physical Chemistry A, 2005.
  • Enzym

    • Gotor, V., et al.
  • CAS Registry D

    • 5-Aminotetrahydro-2H-pyran-3-carboxylic acid (CAS: 1782547-02-7).[1][5][6]

Sources

Beyond the Chair: Structural and Functional Divergence of Amino-Tetrahydropyran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between 4-aminotetrahydropyran-4-carboxylic acid (geminal substitution) and 5-aminotetrahydropyran-2-carboxylic acid (distal substitution).

Executive Summary

In modern medicinal chemistry, the tetrahydropyran (THP) ring serves as a critical bioisostere for cyclohexane and piperidine, offering modulated lipophilicity (LogD) and distinct hydrogen-bonding vectors. However, the positioning of the amino and carboxylic acid functionalities creates two fundamentally different scaffolds:

  • 4-Aminotetrahydropyran-4-carboxylic acid (4-AP-4-CA): An achiral, gem-disubstituted amino acid used primarily as a conformational lock in peptidomimetics and a linker in targeted protein degradation (PROTACs).[1]

  • 5-Aminotetrahydropyran-2-carboxylic acid (5-AP-2-CA): A chiral, distally substituted scaffold often utilized as a sugar mimetic (glycomimetic) or a pharmacophore in GPCR ligand design (e.g., Histamine H3 antagonists).[1]

This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these two distinct molecular architectures.

Structural & Conformational Analysis

The core difference lies in the spatial relationship between the functional groups and the ether oxygen, which dictates their stereoelectronic behavior.

4-Aminotetrahydropyran-4-carboxylic Acid (Geminal)[1]
  • Symmetry: Achiral due to the plane of symmetry passing through O1 and C4.

  • Conformation: Adopts a chair conformation. The "anomeric-like" effect is minimal here, but 1,3-diaxial interactions dominate.[1]

  • Stereoelectronics: The gem-disubstitution at C4 creates a "Thorpe-Ingold" effect (gem-dimethyl effect analog), restricting the conformational freedom of peptides when incorporated.[1] It promotes helical or turn structures (similar to Aib or Ac6c).[1]

  • pKa Modulation: The ether oxygen at position 1 is γ-positioned relative to the ammonium group.[1] The inductive electron withdrawal is attenuated, making the basicity comparable to cyclic aliphatic amino acids.

5-Aminotetrahydropyran-2-carboxylic Acid (Distal)[1]
  • Symmetry: Chiral, possessing two stereocenters (C2 and C5).[2]

  • Isomerism: Exists as cis and trans diastereomers.[1] The (2S, 5R) and (2R, 5S) trans-isomers are thermodynamically distinct from the cis-forms due to axial/equatorial preferences.[1]

  • Glycomimesis: This scaffold structurally mimics neuraminic acid (sialic acid) derivatives.[1] The C2-carboxylate mimics the anomeric carboxylate of sialic acid, while the C5-amine mimics the acetamido group.[1]

  • pKa Modulation: The amine at C5 is β-positioned to the ether oxygen.[1] The strong inductive effect (-I) of the oxygen significantly lowers the pKa of the ammonium group compared to the 4-amino isomer, altering its protonation state at physiological pH.[1]

Physicochemical Comparison Table
Feature4-Amino-THP-4-Carboxylic Acid5-Amino-THP-2-Carboxylic Acid
Substitution Pattern Geminal (4,[1]4)Distal (2,[3]5)
Chirality Achiral (Meso-like characteristics)Chiral (2 Stereocenters)
Primary Application Peptidomimetic Turn Inducer, LinkerGlycomimetic, GPCR Ligand Scaffold
Conformational Lock High (Restricts

angles)
Moderate (Chair flip accessible)
Synthetic Complexity Low (One-pot cyclization possible)High (Requires stereocontrol)
LogP (Calc) ~ -3.2 (High Water Solubility)Variable (Isomer dependent)

Synthetic Methodologies

The synthesis of these two molecules requires divergent strategies: Thermodynamic equilibration for the geminal species versus Stereoselective construction for the distal species.

Protocol A: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid

The industry-standard route utilizes the Bucherer-Bergs reaction, which is favored for its scalability and formation of the thermodynamically stable hydantoin intermediate.[1]

Reaction Scheme (Logic): Tetrahydro-4H-pyran-4-one


 Spirohydantoin 

Hydrolysis

Amino Acid.[1]

Step-by-Step Protocol:

  • Hydantoin Formation:

    • Charge a reactor with Tetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Carbonate (3.0 eq), and Sodium Cyanide (1.2 eq) in 50% EtOH/Water.[1]

    • Heat to 60–70°C for 4 hours. The reaction is driven by the precipitation of the spiro-hydantoin.[1]

    • Cool to 5°C. Filter the white precipitate (Intermediate I).[1][3] Wash with ice water.[1]

    • Checkpoint: Yield should be >80%.[1] Purity confirmed by melting point (>265°C dec).[1][4]

  • Alkaline Hydrolysis:

    • Suspend Intermediate I in 4M NaOH (5.0 eq).

    • Reflux (100°C) for 24–48 hours.[1] Note: The hydantoin ring is extremely stable; prolonged heating is required.

    • Monitor ammonia evolution.[1]

  • Isolation:

    • Cool to room temperature.[1] Neutralize to pH 7.0 with conc. HCl.

    • The zwitterionic amino acid precipitates or is isolated via ion-exchange chromatography (Dowex 50W).[1]

    • Recrystallize from Water/Ethanol.[1]

Protocol B: Synthesis of 5-Aminotetrahydropyran-2-carboxylic Acid

Synthesis often starts from chiral pool materials (e.g., Glutamine or Glutamic acid) to establish the C2 stereocenter, followed by ring closure.[1]

Step-by-Step Protocol (Representative Route from L-Glutamine):

  • Diazotization & Cyclization:

    • React L-Glutamine with NaNO2 in dilute acid (HCl) to form the hydroxy-acid (retention of configuration via neighboring group participation) or direct cyclization precursors depending on conditions.[1]

    • Modern Alternative:[1] Use a hetero-Diels-Alder approach or reduction of a pyridine precursor if racemic is acceptable.[1]

  • Stereoselective Reduction:

    • For high stereocontrol, a common route involves the hydrogenation of 5-aminopyran-2-carboxylic acid derivatives or the cyclization of 2,5-dihydroxy precursors.[1]

    • Critical Step: The reduction of the imine or oxime at C5 determines the cis/trans ratio relative to the C2 carboxyl.

    • Use H2/Pd-C or NaBH4 depending on the desired diastereomer.[1]

Visualizing the Synthetic Logic

The following diagram contrasts the "One-Pot" nature of the 4-isomer synthesis with the "Chiral Pool" logic of the 5-isomer.

SynthesisPathways cluster_legend Structural Consequence Start4 Tetrahydro-4H-pyran-4-one Hydantoin Spiro-Hydantoin (Bucherer-Bergs) Start4->Hydantoin (NH4)2CO3, NaCN 60°C Product4 4-Amino-THP-4-COOH (Geminal / Achiral) Hydantoin->Product4 NaOH, Reflux Hydrolysis Start5 L-Glutamine / Chiral Pool Inter5 Hydroxy-Acid / Diol Intermediate Start5->Inter5 Diazotization or Enzymatic Cyclization Cyclization & Reduction (Stereocontrol Required) Inter5->Cyclization Acid Catalysis Product5 5-Amino-THP-2-COOH (Distal / Chiral) Cyclization->Product5 H2/Pd-C (Diastereoselection) Comparison 4-Amino: Rigid Conformational Lock 5-Amino: Vector-Specific Pharmacophore

Caption: Comparative synthetic workflows. The 4-amino variant utilizes thermodynamic equilibration (blue), while the 5-amino variant requires kinetic or chiral-pool control (red).[1]

Medicinal Chemistry Applications

4-AP-4-CA: The Conformational Constraint

This scaffold is extensively used to restrict the conformational space of peptides.[1]

  • Mechanism: When inserted into a peptide backbone, the tetrahydropyran ring forces the backbone dihedral angles (

    
    ) into a narrow region, typically favoring 
    
    
    
    -helices or
    
    
    -helices.
  • Case Study: In the design of Somatostatin analogs , replacing native residues with 4-AP-4-CA increased proteolytic stability (half-life) by preventing enzymatic access to the amide bond, without sacrificing receptor affinity.[1]

  • PROTACs: Used as a rigid linker to maintain a precise distance and orientation between the E3 ligase ligand and the target protein ligand.

5-AP-2-CA: The Pharmacophore

This scaffold is active in its own right or serves as a core for small molecule drugs.[1]

  • Histamine H3 Antagonists: The 5-amino-2-substituted THP ring has been identified as a superior core for H3 antagonists compared to cyclohexyl analogs.[1] The ether oxygen accepts hydrogen bonds, improving solubility and potency.

  • Neuraminidase Inhibitors: The 5-amino-2-carboxy arrangement overlays perfectly with the transition state of sialic acid hydrolysis.[1] Derivatives of this scaffold have been explored as anti-influenza agents, where the C5-amine interacts with the conserved Glu residue in the active site.

References

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap/Patent CN109942537A. (2019).[1][3] 3[1]

  • Synthesis of Novel 4(5)-(5-Aminotetrahydropyran-2-yl)imidazole Derivatives and Their in Vivo Release of Neuronal Histamine. Chemical and Pharmaceutical Bulletin. (2007). 5

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed / Chemical Communications. (2012/2017).[1] 6[1]

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3. PubChem Compound Summary. (2025).[1][7] 1

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies. PMC / NIH. (2020).[1] 8[1]

Sources

Tetrahydropyran-Based Amino Acids: Scaffolds for Enhanced Drug Performance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of conformational constraints into bioactive molecules is a cornerstone of modern medicinal chemistry. Tetrahydropyran (THP)-based amino acids have emerged as exceptionally valuable building blocks, offering a unique combination of structural rigidity, improved physicochemical properties, and new hydrogen bonding capabilities. This guide provides an in-depth exploration of the synthesis, conformational characteristics, and strategic applications of THP-amino acids in drug discovery. We will delve into the causal reasoning behind their use as peptidomimetics and privileged scaffolds, detail validated experimental protocols for their synthesis and incorporation, and present a forward-looking perspective on their role in developing next-generation therapeutics.

The Strategic Imperative for Saturated Heterocycles in Drug Design

The journey from a biologically active peptide to a viable drug candidate is often fraught with challenges, primarily poor metabolic stability, low oral bioavailability, and undesirable pharmacokinetic profiles. A principal strategy to overcome these hurdles is the introduction of non-canonical amino acids that act as peptidomimetics—structures that mimic the essential pharmacophoric elements of a peptide while possessing superior drug-like properties.[1][2]

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has garnered significant attention as a privileged structure in medicinal chemistry.[3] Unlike its linear ether counterparts, the cyclic nature of the THP moiety reduces the entropic penalty upon binding to a biological target.[4] When incorporated into an amino acid framework, the THP ring offers several distinct advantages:

  • Conformational Rigidity: The chair-like conformation of the THP ring restricts the rotational freedom of the amino acid side chain, pre-organizing the molecule into a bioactive conformation for enhanced receptor binding.[5]

  • Improved Physicochemical Properties: The THP moiety is a bioisostere of a cyclohexane ring but possesses lower lipophilicity.[4] This strategic replacement can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing aqueous solubility and reducing metabolic liabilities.[4]

  • Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a carbocyclic analogue.[4] This can lead to significant gains in binding affinity and selectivity.

The following diagram illustrates the core rationale for employing THP-amino acids to enhance molecular properties for drug development.

G Figure 1: Rationale for THP-Amino Acid Incorporation cluster_0 Standard Peptide/Molecule cluster_1 THP-Amino Acid Analogue P Flexible Side Chain (High Rotational Freedom) Prop1 High Lipophilicity (logP) Poor Solubility Metabolic Instability P->Prop1 Leads to THP Constrained THP Scaffold (Reduced Conformational Entropy) P->THP Strategic Replacement Prop2 Lower Lipophilicity Improved ADME Profile Enhanced Target Binding Prop1->Prop2 Improvement THP->Prop2 Leads to

Caption: Figure 1: Rationale for THP-Amino Acid Incorporation

Synthesis of Tetrahydropyran-Based Amino Acids

The creation of functionalized THP-amino acids relies on robust synthetic methodologies that allow for precise control over stereochemistry. Numerous strategies have been developed, with Prins-type cyclizations and multicomponent reactions (MCRs) being particularly effective.[6][7][8]

Key Synthetic Strategies
  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[7] By using a glyoxylate-derived aldehyde, the amino acid functionality can be installed directly during the ring-forming step. The use of chiral Brønsted acids can render this process asymmetric, yielding enantiomerically enriched THP structures.[7]

  • Intramolecular Etherification: This approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. The stereocenters of the amino acid can be set beforehand using well-established asymmetric synthesis techniques, which then direct the stereochemical outcome of the cyclization.

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex products.[8] Several MCRs have been developed for the synthesis of highly substituted tetrahydropyridines, which can subsequently be reduced and modified to yield THP-amino acid scaffolds.

The following workflow provides a conceptual overview of a common synthetic route to a 4-substituted THP-amino acid.

G Figure 2: General Synthetic Workflow for a THP-Amino Acid A Homoallylic Alcohol + Protected Glyoxylate B Prins Cyclization (Lewis or Brønsted Acid) A->B Step 1 C 4-Functionalized THP Ring B->C Step 2 D Functional Group Manipulation (e.g., Azide Introduction) C->D Step 3 E Azide Reduction to Amine D->E Step 4 F Final THP-Amino Acid (Protected) E->F Step 5

Caption: Figure 2: General Synthetic Workflow for a THP-Amino Acid

Applications in Medicinal Chemistry

The true value of THP-amino acids is demonstrated by their successful application in drug discovery programs, where they serve both as peptidomimetic units and as core scaffolds for small molecule drugs.

THP Moieties as Peptidomimetic Scaffolds

In peptide-based drug design, the incorporation of THP-amino acids can enforce specific secondary structures, such as turns or helices, which are critical for binding to protein targets. For example, replacing a flexible residue in a peptide ligand with a THP-amino acid can lock the peptide into its bioactive conformation, increasing binding affinity and enhancing stability against proteolytic degradation.[1] Ghosh and coworkers effectively demonstrated this principle by incorporating a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring as a novel P2 ligand in HIV protease inhibitors.[9] This larger, more rigid scaffold was designed to better fill the enzyme's hydrophobic pocket and optimize hydrogen-bonding interactions, leading to potent inhibitors.[9]

Improving ADME and Pharmacokinetic Profiles

The ability to modulate lipophilicity is critical for optimizing a drug's pharmacokinetic profile. The replacement of a lipophilic cyclohexyl group with a more polar THP ring is a common and effective strategy.

A compelling example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[4] The substitution of a cyclohexyl derivative with its THP bioisostere introduced a polar oxygen atom, which enabled tighter drug-enzyme binding interactions and resulted in a 1.4-fold increase in lipophilic ligand efficiency (LLE).[4]

CompoundScaffoldlogDLigand Binding Efficiency (LBE)Lipophilic Ligand Efficiency (LLE)
18 Cyclohexyl2.230.614.3
19 Tetrahydropyran2.080.624.5
Table adapted from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper.[4]

This data clearly demonstrates that the THP analogue (19) offers a superior balance of potency and physicochemical properties compared to its carbocyclic counterpart (18).

THP-Containing Drugs and Clinical Candidates

The utility of the THP motif is validated by its presence in numerous approved drugs and clinical candidates.

  • Gilteritinib: An AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia, which features a key amino-THP substituent.[4]

  • AZD0156: A potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. The incorporation of a THP-amine fragment was a critical step in optimizing the lead compound to achieve a superior profile with oral bioavailability, leading to its advancement into clinical trials.[4]

  • Topiramate: An early example of a THP-containing drug, this anticonvulsant is a fructopyranose derivative.[4]

The Dual Role of THP: Scaffold and Protecting Group

Beyond its role as a core structural component, the tetrahydropyranyl (THP) group is also widely used as a protecting group for hydroxyl, thiol, and amine functionalities in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[10][11][12]

THP in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc/tBu-based SPPS, side-chain protecting groups are essential to prevent unwanted side reactions during peptide elongation.[13] The THP group is an excellent choice for protecting the side chains of serine, threonine, and cysteine.[10][12]

Key Advantages:

  • Stability: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[14]

  • Acid Labile: It is readily cleaved under mildly acidic conditions, typically during the final trifluoroacetic acid (TFA) cleavage from the resin.[11][14]

  • Solubility Enhancement: The THP group can improve the solubility of the growing peptide chain, helping to mitigate aggregation issues that can plague the synthesis of long or hydrophobic peptides.[11][14]

The workflow below illustrates the protection/deprotection cycle for a THP-protected amino acid in Fmoc-SPPS.

G Figure 3: THP as a Protecting Group in Fmoc-SPPS cluster_0 Peptide Elongation Cycle cluster_1 Final Cleavage A Resin-Bound Peptide (Free N-terminus) B Couple Fmoc-AA(THP)-OH (e.g., Fmoc-Ser(Thp)-OH) A->B Coupling Step C Fmoc Deprotection (Piperidine) B->C THP group is stable C->A Ready for next cycle D Completed Peptide on Resin [...-Ser(Thp)-...] E Treat with TFA Cocktail D->E Step 1 F Free Peptide in Solution [...-Ser(OH)-...] (THP group removed) E->F Step 2

Caption: Figure 3: THP as a Protecting Group in Fmoc-SPPS

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained chemists. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of Fmoc-Ser(Thp)-OH

This protocol describes the protection of the serine side-chain hydroxyl group with THP.

Causality: The reaction is an acid-catalyzed addition of the serine hydroxyl group to 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (PTSA) is an effective and inexpensive catalyst for this transformation. The Fmoc group is stable under these mildly acidic conditions. Dichloromethane (DCM) is used as an inert solvent.

Methodology:

  • Dissolution: Suspend Fmoc-Ser-OH (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.05 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Ser(Thp)-OH as a mixture of diastereomers.

Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of the hydroxyl proton and appearance of new signals corresponding to the THP acetal protons) and mass spectrometry (observation of the correct molecular ion peak).

Protocol 2: Incorporation of Fmoc-Ser(Thp)-OH in Fmoc-SPPS

This protocol details the coupling of the synthesized building block onto a resin-bound peptide.

Causality: HCTU is a highly efficient coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid to form an active ester.[13] DIEA is a non-nucleophilic base used to neutralize the protonated N-terminus of the resin-bound peptide and facilitate the coupling reaction. DMF is the standard polar aprotic solvent for SPPS.

Methodology:

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-Ser(Thp)-OH (4.0 eq relative to resin loading) with HCTU (3.9 eq) and DIEA (8.0 eq) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Validation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Future Perspectives

The application of THP-based amino acids continues to expand. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods to access novel and diverse THP-amino acid scaffolds.[3] The integration of computational methods will be crucial for designing THP-amino acids with optimal conformational biases for specific biological targets.[3] Furthermore, as our understanding of complex biological pathways deepens, these building blocks will be instrumental in creating sophisticated chemical probes and next-generation therapeutics targeting protein-protein interactions and other challenging targets.

Conclusion

Tetrahydropyran-based amino acids represent a powerful convergence of conformational control and physicochemical property modulation. Their demonstrated ability to enhance target binding, improve ADME profiles, and confer metabolic stability has solidified their role as a valuable tool in the medicinal chemist's arsenal. From peptidomimetics to scaffolds in small molecule drug discovery and their dual utility as protecting groups, THP-amino acids provide a versatile platform for rationally designing more effective and drug-like clinical candidates.

References

  • Vinoth, P., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Published January 7, 2026. Available at: [Link]

  • Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Published October 21, 2025. Available at: [Link]

  • Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Pan, S., et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Published March 25, 2016. Available at: [Link]

  • McLeod, D. A., et al. Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... ResearchGate. Available at: [Link]

  • Star, A., et al. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal. Published July 29, 2025. Available at: [Link]

  • Saunders, J., et al. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis. ChemistrySelect. Published March 8, 2017. Available at: [Link]

  • Mohan, D. C., et al. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry. Published August 31, 2000. Available at: [Link]

  • Mateeva, N. N., et al. The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]

  • Nortcliffe, A., et al. Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Published March 8, 2017. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

  • Vinoth, P., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Published January 9, 2026. Available at: [Link]

  • Glavaš, M., et al. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Published October 21, 2022. Available at: [Link]

  • de Castro, P. P., et al. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics. Published May 21, 2025. Available at: [Link]

  • Pires, M., et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Published June 12, 2023. Available at: [Link]

  • Gräfen, I., et al. Synthesis and biological activity of chiral tetrahydrofuranyl amino acids as building moieties of pamamycin analogues. Bioorganic & Medicinal Chemistry Letters. Published January 15, 2002. Available at: [Link]

  • Manne, N. D., et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Published January 24, 2020. Available at: [Link]

  • Gu, X., et al. Synthesis of non-canonical amino acids through dehydrogenative tailoring. Pentelute Lab, MIT. Available at: [Link]

  • D'Alonzo, D., et al. Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Chemistry. Available at: [Link]

  • Hofmann, H., et al. Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • IJCRT. Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. International Journal of Creative Research Thoughts. Published April 4, 2025. Available at: [Link]

  • Huck, B. R., et al. Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. Peptidomimetic. Wikipedia. Available at: [Link]

Sources

Bioisosteric replacement using 5-aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement Using 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Strategic Guide for Scaffold Optimization

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the strategic application of bioisosteres[1]. This technical whitepaper explores the utility of 5-aminotetrahydro-2H-pyran-3-carboxylic acid —a conformationally restricted


-amino acid scaffold. By replacing traditional carbocycles (e.g., cyclohexanes) or basic heterocycles (e.g., piperidines) with a tetrahydropyran (THP) ring, drug development professionals can precisely modulate lipophilicity, pKa, and target engagement. This guide outlines the physicochemical causality behind these improvements and provides self-validating experimental protocols for integrating this scaffold into complex pharmacophores.

The Strategic Rationale for THP-Based Amino Acids

The molecule 5-aminotetrahydro-2H-pyran-3-carboxylic acid (CAS 1782547-02-7)[2] features a six-membered THP ring substituted with a carboxylic acid at the 3-position and a primary amine at the 5-position.

The Causality of Oxa-Substitution: Replacing a methylene (-CH₂-) group in a cyclohexane ring with an ethereal oxygen (-O-) to form a THP ring is a fundamental bioisosteric strategy[3]. This substitution achieves three critical objectives:

  • Introduction of a Hydrogen Bond Acceptor (HBA): The oxygen atom provides a new vector for target engagement, potentially displacing high-energy water molecules in the binding pocket.

  • Reduction of Lipophilicity: Oxygen is significantly more polar than a methylene group. This lowers the partition coefficient (logP), directly improving Lipophilic Ligand Efficiency (LLE)[3],[4].

  • Conformational Rigidity: Like cyclohexane, the THP ring predominantly adopts a chair conformation, minimizing the entropic penalty upon target binding compared to linear

    
    -amino acids (e.g., GABA)[1].
    

G A Cyclohexane Scaffold (High logP, No HBA) B THP Scaffold (Optimized logP, 1 HBA) A->B Oxa-substitution (Reduces lipophilicity) D Improved ADME Profile (Higher LLE, Lower Clearance) B->D Yields C Piperidine Scaffold (Basic, 2 HBA/HBD) C->B De-amination (Removes basicity/hERG risk)

Logical flow of bioisosteric replacement yielding improved ADME profiles via the THP scaffold.

Physicochemical Profiling & ADME Causality

Understanding why the THP scaffold outperforms its analogs requires a deep dive into its physicochemical properties.

  • pKa Modulation via Inductive Effects: The electronegative oxygen atom in the THP ring exerts an electron-withdrawing inductive (-I) effect through the

    
    -bond framework. This slightly lowers the pKa of the 5-amino group compared to its cyclohexane counterpart. A lower pKa increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability.
    
  • Toxicity Mitigation: When used as a bioisostere for 5-aminopiperidine-3-carboxylic acid, the THP scaffold replaces a basic secondary amine with a neutral oxygen. Highly basic lipophilic amines are notorious for off-target liabilities, including hERG channel inhibition and drug-induced phospholipidosis. The THP ring effectively neutralizes this risk[1].

Table 1: Comparative Physicochemical Profile
Property3-Aminocyclohexanecarboxylic Acid (Carbocycle)5-Aminotetrahydro-2H-pyran-3-carboxylic Acid (THP)5-Aminopiperidine-3-carboxylic Acid (Basic Heterocycle)
Ring Heteroatom None (-CH₂-)Oxygen (-O-)Nitrogen (-NH-)
Relative Lipophilicity (logP) HighMediumLow
Ring H-Bond Acceptors 011
Basic Centers 1 (Primary Amine)1 (Primary Amine)2 (Primary + Secondary Amine)
Primary ADME Liability High metabolic clearance (CYP oxidation)Optimized balance (High LLE)High toxicity risk (hERG, phospholipidosis)

Self-Validating Experimental Workflows

Incorporating 5-aminotetrahydro-2H-pyran-3-carboxylic acid into a target molecule typically involves amide coupling. Because the THP ring can impart steric hindrance—especially if the 3-carboxylic acid occupies an axial position—standard coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions.

Causality in Reagent Selection: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric bulk of the rigidified THP chair conformation to ensure rapid nucleophilic attack by the target amine.

Workflow Step1 1. Scaffold Preparation (Boc-protection of 5-NH2) Step2 2. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step1->Step2 Validation In-line Validation (LC-MS / 1H-NMR) Step1->Validation Step3 3. Amide Coupling (Add target amine, RT, 2h) Step2->Step3 Step4 4. Deprotection & Purification (TFA/DCM, then Prep-HPLC) Step3->Step4 Step3->Validation Step4->Validation

Self-validating experimental workflow for amide coupling using the THP-based amino acid scaffold.

Protocol: High-Efficiency Amide Coupling of the THP Scaffold

This protocol is designed as a self-validating system; failure to observe the correct mass at the in-line validation steps dictates an immediate halt and optimization of equivalents.

Step 1: Scaffold Preparation

  • Dissolve 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Validation Check: Run an LC-MS aliquot. Ensure the presence of the[M-H]⁻ ion corresponding to the Boc-protected acid.

Step 2: Carboxylic Acid Activation

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to deprotonate the carboxylic acid and neutralize any salts.

  • Add HATU (1.2 eq) in a single portion. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active ester forms.

  • Causality Note: The 15-minute pre-activation is critical. It allows the sterically hindered THP-carboxylate to fully convert to the highly reactive OAt ester before the nucleophile is introduced.

Step 3: Nucleophilic Addition

  • Add the target primary or secondary amine (1.1 eq).

  • Stir at room temperature for 2 hours.

  • Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The reaction is self-validated if the starting material peak is <5% and the desired product mass [M+H]⁺ is the base peak. If incomplete, add an additional 0.5 eq of HATU and DIPEA.

Step 4: Deprotection & Isolation

  • Dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • To remove the Boc group, dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

  • Concentrate and purify the final product via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Conclusion

The utilization of 5-aminotetrahydro-2H-pyran-3-carboxylic acid represents a masterclass in rational drug design. By leveraging oxa-substitution, medicinal chemists can transform highly lipophilic or toxic liabilities into developable clinical candidates. The THP scaffold provides a rigid, predictable vector for target engagement while simultaneously optimizing the physicochemical parameters required for favorable in vivo exposure.

References

  • Tetrahydropyrans in Drug Discovery - PharmaBlock.
  • Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives | Organic Letters - ACS Publications.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • 1782547-02-7 - 化源网 (Chemsrc).

Sources

Methodological & Application

Synthesis of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Proposed Route from 5-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Aminotetrahydro-2H-pyran-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. Their rigid heterocyclic scaffold, combined with the presence of both amino and carboxylic acid functionalities, makes them attractive components for the synthesis of novel therapeutics. This application note outlines a proposed synthetic pathway for 5-aminotetrahydro-2H-pyran-3-carboxylic acid starting from the readily available 5-hydroxynicotinic acid. This route involves a multi-step process encompassing esterification, catalytic hydrogenation, conversion of a hydroxyl to an amino group, and final deprotection. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target molecule from 5-hydroxynicotinic acid is not a trivial one-step conversion. A carefully planned multi-step strategy is required to achieve the desired transformation while managing the reactivity of the functional groups present in the starting material and intermediates. The proposed synthetic route is depicted below:

Synthetic_Pathway A 5-Hydroxynicotinic Acid B Ethyl 5-Hydroxynicotinate A->B Esterification C Ethyl 5-Hydroxypiperidine-3-carboxylate B->C Catalytic Hydrogenation D Ethyl 5-Azido-tetrahydro-2H-pyran-3-carboxylate C->D Azide Introduction (via Mesylation) E Ethyl 5-Amino-tetrahydro-2H-pyran-3-carboxylate D->E Azide Reduction F 5-Amino-tetrahydro-2H-pyran-3-carboxylic Acid E->F Ester Hydrolysis

Caption: Proposed synthetic pathway from 5-hydroxynicotinic acid to 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

This pathway begins with the protection of the carboxylic acid functionality via esterification. The core of the synthesis then involves the reduction of the pyridine ring, followed by the stereoselective introduction of the amino group. The final step is the deprotection of the carboxylic acid to yield the target compound.

Experimental Protocols

Part 1: Esterification of 5-Hydroxynicotinic Acid

The initial step is the protection of the carboxylic acid group as an ethyl ester. This is crucial to prevent its interference in the subsequent reduction step. A standard Fischer esterification protocol is employed.

Protocol 1: Synthesis of Ethyl 5-Hydroxynicotinate

  • To a suspension of 5-hydroxynicotinic acid (10.0 g, 71.9 mmol) in absolute ethanol (100 mL), cautiously add concentrated sulfuric acid (4.0 mL, 75.0 mmol) with stirring.

  • Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.[1]

Reagent/ParameterQuantityMolar Equivalent
5-Hydroxynicotinic Acid10.0 g1.0
Absolute Ethanol100 mLSolvent
Conc. Sulfuric Acid4.0 mL1.04
Expected Yield ~70-80%
Part 2: Reduction of the Pyridine Ring

This is a critical transformation to obtain the saturated heterocyclic core. Catalytic hydrogenation is a powerful method for the reduction of pyridine rings to piperidines.[2] The presence of the hydroxyl group may influence the reaction's outcome and stereoselectivity. It is important to note that the formation of the tetrahydropyran ring directly from the hydrogenation of a hydroxypyridine is not a commonly reported transformation. The more likely product of this step is the corresponding piperidine derivative. Further steps, not detailed here, would be required for a ring transformation to the desired tetrahydropyran. However, for the purpose of this protocol, we will proceed with the hydrogenation with the understanding that optimization may be required to favor the desired product or that a piperidine intermediate will be formed.

Protocol 2: Catalytic Hydrogenation of Ethyl 5-Hydroxynicotinate

  • Dissolve ethyl 5-hydroxynicotinate (5.0 g, 29.9 mmol) in methanol (50 mL) in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst, PtO₂) (0.25 g, 5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is expected to be ethyl 5-hydroxypiperidine-3-carboxylate.

Reagent/ParameterQuantityMolar Equivalent
Ethyl 5-Hydroxynicotinate5.0 g1.0
Methanol50 mLSolvent
Platinum(IV) oxide0.25 g0.05
Hydrogen Pressure50-100 psi
Expected Yield >90%
Part 3: Introduction of the Amino Group

The conversion of the hydroxyl group to an amino group can be achieved through a two-step process: mesylation to form a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

Protocol 3a: Mesylation of the Hydroxyl Group

  • Dissolve the crude ethyl 5-hydroxypiperidine-3-carboxylate (assumed 29.9 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (6.25 mL, 44.9 mmol, 1.5 equiv.) to the solution.

  • Slowly add methanesulfonyl chloride (2.78 mL, 35.9 mmol, 1.2 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Protocol 3b: Azide Substitution and Reduction

  • Dissolve the crude mesylated intermediate in dimethylformamide (DMF) (50 mL).

  • Add sodium azide (3.89 g, 59.8 mmol, 2.0 equiv.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide intermediate.

  • Dissolve the crude azide in methanol (50 mL) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain crude ethyl 5-amino-tetrahydro-2H-pyran-3-carboxylate.

Reagent/Parameter (Mesylation)QuantityMolar Equivalent
Ethyl 5-hydroxypiperidine-3-carboxylate(assumed from previous step)1.0
Triethylamine6.25 mL1.5
Methanesulfonyl chloride2.78 mL1.2
Reagent/Parameter (Azidation/Reduction) Quantity Molar Equivalent
Sodium Azide3.89 g2.0
10% Pd/Ccatalytic
Expected Yield (over 3 steps) ~50-60%
Part 4: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Protocol 4: Hydrolysis of Ethyl 5-Amino-tetrahydro-2H-pyran-3-carboxylate

  • Dissolve the crude ethyl 5-amino-tetrahydro-2H-pyran-3-carboxylate in a mixture of methanol (20 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (2.51 g, 59.8 mmol, ~4.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Neutralize the reaction mixture to pH ~7 with 1M HCl.

  • The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

  • The final product can be purified by recrystallization or ion-exchange chromatography.

Reagent/ParameterQuantityMolar Equivalent
Ethyl 5-amino-tetrahydro-2H-pyran-3-carboxylate(assumed from previous step)1.0
Lithium hydroxide monohydrate2.51 g~4.0
Expected Yield >80%

Conclusion

This application note provides a detailed, albeit proposed, synthetic route for 5-aminotetrahydro-2H-pyran-3-carboxylic acid from 5-hydroxynicotinic acid. The described protocols are based on well-established organic transformations. Researchers and drug development professionals should note that the reduction of the pyridine ring and the introduction of the amino group are critical steps that may require optimization to achieve the desired stereochemistry and yield. This guide serves as a foundational framework for the synthesis of this important heterocyclic building block.

References

  • (No direct reference for the full synthesis was found in the initial search. The protocols are based on general organic chemistry principles and analogous reactions.)
  • (The provided search results do not contain a direct protocol for this multi-step synthesis.
  • Organic Syntheses, 2020 , 97, 77-93. (Provides a protocol for the esterification of 5-hydroxynicotinic acid).[1]

  • Zhang, S. The University of Liverpool Repository, 2020 . (Discusses the asymmetric reduction of pyridinium salts to piperidines).[3]

  • Chemistry LibreTexts, 2021 . (Details on catalytic hydrogenation).[4]

  • Patent US7365215B2, 2008 . (Describes a process for preparing 4-aminotetrahydropyran compounds).[5]

  • Patent CN104945308B. (Details a method for reducing a pyridine ring to a piperidine).[6]

  • Wikipedia, "Pyridine". (General information on pyridine reduction).

  • Clariant, "Catalysts for hydrogenation processes". (Information on hydrogenation catalysts).[7]

  • Eureka | Patsnap, "Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid". (Provides a method starting from tetrahydropyrone).[8]

Sources

Application Note: Fmoc-Protection of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing 5-aminotetrahydro-2H-pyran-3-carboxylic acid—a cyclic sugar amino acid (SAA) mimetic—in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Strategic Analysis & Scientific Rationale

The Target Molecule & Significance

5-aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic amino acid often classified as a Sugar Amino Acid (SAA) or a tetrahydropyran-based


-/

-amino acid.[1] These scaffolds are critical in drug design for:
  • Conformational Constraint: The pyran ring restricts bond rotation, inducing stable secondary structures (helices, turns) in peptidomimetics.

  • Proteolytic Stability: The non-natural backbone resists enzymatic degradation.

  • Foldamers: Used to create discrete oligomers with predictable folding patterns.

Synthetic Strategy: Reagent Selection

The protection of the secondary amine on the pyran ring requires careful reagent selection to prevent oligomerization and ensure high enantiomeric purity.

FeatureFmoc-Cl (Fluorenylmethyloxycarbonyl chloride)Fmoc-OSu (Fmoc-N-hydroxysuccinimide)Verdict
Reactivity High; aggressive electrophile.Moderate; more selective.Fmoc-OSu is preferred.[2]
Side Reactions High risk of "Fmoc-dipeptide" formation (5-10%).Minimal dipeptide formation (<1%).Fmoc-OSu yields higher purity.[2][3]
Byproducts HCl (requires immediate neutralization).N-hydroxysuccinimide (water soluble, easy removal).Fmoc-OSu simplifies workup.[2]
Stereochemistry Risk of racemization if excess base used.Low risk of racemization.Fmoc-OSu preserves chirality.

Strategic Decision: This protocol utilizes Fmoc-OSu under Schotten-Baumann conditions. The milder reactivity of the succinimide ester minimizes the formation of the unwanted Fmoc-dimer (Fmoc-AA-AA-OH), a common impurity with cyclic amino acids that is difficult to separate.

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 5-aminotetrahydro-2H-pyran-3-carboxylic acid (HCl salt or zwitterion).

  • Reagent: Fmoc-OSu (0.98 equiv. to 1.1 equiv.).

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[]
  • Solvents: 1,4-Dioxane (HPLC grade), Water (Milli-Q), Ethyl Acetate (EtOAc), HCl (1N and 6N).

  • Monitoring: TLC plates (

    
    ), UV lamp (254 nm), Ninhydrin stain.
    
Workflow Diagram (DOT)

The following diagram outlines the critical path for synthesis and purification.

FmocProtection Start Start: 5-amino-pyran-3-COOH Dissolve Dissolution (H2O:Dioxane 1:1, NaHCO3) Start->Dissolve Addition Reagent Addition (Fmoc-OSu, 0-5°C) Dissolve->Addition Reaction Reaction (RT, 12-18h) Addition->Reaction Check QC Check (TLC/HPLC) Reaction->Check Check->Reaction Incomplete Workup Workup (Wash w/ Et2O, Acidify aq. layer) Check->Workup Complete Extract Extraction (EtOAc, Wash w/ Brine) Workup->Extract Isolate Isolation (Dry, Evaporate, Crystallize) Extract->Isolate

Caption: Step-by-step workflow for the Fmoc-protection of cyclic ether amino acids.

Step-by-Step Methodology
Step 1: Dissolution and pH Adjustment
  • In a round-bottom flask, suspend 5-aminotetrahydro-2H-pyran-3-carboxylic acid (1.0 mmol) in Water (5 mL).

  • Add

    
      (2.0 - 2.5 mmol).
    
    • Note: If starting with the HCl salt, use 2.5 equiv. If zwitterion, use 2.0 equiv.

    • Checkpoint: Ensure the solution is clear and pH is roughly 8-9.

  • Add 1,4-Dioxane (5 mL). The ratio of

    
    :Dioxane should be 1:1 to 1:2 to ensure solubility of both the amino acid (water-soluble) and Fmoc-OSu (organic-soluble).
    
Step 2: Reagent Addition[2]
  • Cool the mixture to 0°C using an ice bath.

  • Dissolve Fmoc-OSu (1.05 mmol) in a minimal amount of 1,4-Dioxane (2-3 mL).

  • Add the Fmoc-OSu solution dropwise to the reaction mixture over 15-20 minutes.

    • Why? Slow addition prevents precipitation of the reagent before it can react.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir vigorously for 12–18 hours.

Step 3: Monitoring & Workup
  • TLC Check: Spot the reaction mixture against Fmoc-OSu and the starting amino acid.

    • Mobile Phase:

      
      :MeOH:AcOH (90:8:2).
      
    • Visualization: UV (Fmoc absorbs at 254 nm) and Ninhydrin (starting amine turns purple/blue; product should not stain).

  • Initial Wash: Dilute the reaction with Water (10 mL). Wash the aqueous solution with Diethyl Ether (

    
    ) or EtOAc (2 x 15 mL).
    
    • Crucial Step: This removes unreacted Fmoc-OSu and Fmoc-byproducts (e.g., Fmoc-OH) which are soluble in organic solvent at neutral/basic pH, while the product (as a carboxylate salt) remains in the water.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1N HCl (or 6N HCl dropwise).

    • Observation: The solution should become cloudy as the protonated Fmoc-amino acid precipitates or forms an oil.

Step 4: Extraction and Isolation
  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers and wash with:

    • Water (1 x 20 mL)

    • Brine (saturated NaCl, 1 x 20 mL)

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a white foam or solid.

Step 5: Purification (Crystallization)

For SPPS, high purity (>98%) is required.

  • Dissolve the crude foam in a minimum amount of warm EtOAc.

  • Add Hexanes or Petroleum Ether dropwise until turbidity persists.

  • Store at 4°C overnight. Filter the white precipitate.

Part 3: Quality Control & SPPS Integration

Analytical Specifications

Before using the building block in SPPS, verify:

  • HPLC: Purity > 98% (254 nm). Impurities like Fmoc-

    
    -Ala-OH (if 
    
    
    
    -alanine was a contaminant) or Fmoc-dimers must be absent.
  • ESI-MS: Observe

    
     and 
    
    
    
    .
  • 1H-NMR (DMSO-d6 or

    
    ): 
    
    • Confirm presence of Fmoc group: Doublets at ~7.9, 7.7 ppm; Triplets at ~7.4, 7.3 ppm.

    • Confirm Pyran Ring integrity: Multiplets in the 3.0–4.5 ppm range.

    • Confirm absence of succinimide peaks (singlet at ~2.8 ppm).

SPPS Integration Protocol

The steric bulk of the pyran ring requires modified coupling conditions.

ParameterStandard AAPyran-SAA (This Protocol)
Resin Loading Standard (0.5-0.8 mmol/g)Low Loading (0.2-0.4 mmol/g) recommended to prevent aggregation.
Coupling Reagent HBTU/DIEAHATU/HOAt/DIEA or DIC/Oxyma . Stronger activation required.
Coupling Time 30-60 min2 x 60 min (Double Coupling) .
Fmoc Deprotection 20% Piperidine/DMF20% Piperidine + 0.1M HOBt (prevents aspartimide-like side reactions if applicable).
SPPS Cycle Diagram (DOT)

SPPS_Cycle Resin Resin-Peptide-NH2 Activate Activation (Fmoc-Pyran-AA + HATU/DIEA) Resin->Activate Add Couple Coupling (2 x 1 hr, DMF) Activate->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Deprotect Fmoc Removal (20% Piperidine) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Next Next Cycle Wash2->Next

Caption: Modified SPPS cycle for sterically hindered sugar amino acids.

References

  • Goldschmidt Gőz, et al. (2023). Acetyl group for proper protection of

    
    -sugar-amino acids used in SPPS. Amino Acids.[2][3][][5][6][7][][][10][11][12] Retrieved from [Link]
    

Sources

Application Note: Incorporating 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As the demand for highly stable and target-specific peptidomimetics grows, the incorporation of conformationally restricted, non-natural amino acids has become a cornerstone of modern drug development. 5-Aminotetrahydro-2H-pyran-3-carboxylic acid (5-amino-THP-3-COOH) is a highly valuable cyclic


-amino acid building block that offers distinct advantages over traditional 

-amino acids and carbocyclic analogs.
  • Conformational Control: Cyclic

    
    -amino acids strongly restrict the flexibility of the peptide backbone. When incorporated into 
    
    
    
    -hybrid peptide sequences, they reliably induce specific, stable secondary structures such as 10/12-helices or
    
    
    -turns .
  • Bioisosteric Replacement: Replacing a highly lipophilic carbocycle (e.g., 3-aminocyclohexanecarboxylic acid) with a tetrahydropyran (THP) ring introduces an oxygen heteroatom. This bioisosteric substitution significantly reduces the LogP and improves aqueous solubility without sacrificing the steric bulk required for protease resistance .

  • Ion Channel Engineering: THP-amino acids have been successfully incorporated into gramicidin-hybrid sequences to engineer synthetic ion channels with novel cation selectivities .

Physicochemical Properties & Data Presentation

Understanding the structural parameters of the building block is critical for predicting coupling efficiency. Below is a summary of the physicochemical properties of 5-amino-THP-3-carboxylic acid [[1]]([Link]).

PropertyValue / Description
Chemical Name 5-Aminotetrahydro-2H-pyran-3-carboxylic acid
CAS Number 1782547-02-7 (Free base) / 2840125-01-9 (HCl salt)
Molecular Formula C

H

NO

Molecular Weight 145.16 g/mol
Amino Acid Classification Cyclic

-amino acid
Key Structural Feature Tetrahydropyran (THP) ring with secondary-like amine and carboxyl

Pre-Synthesis Considerations: Causality in Experimental Design

Incorporating a bulky, cyclic


-amino acid into a growing peptide chain presents two distinct steric challenges that necessitate a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols:
  • Challenge 1: Coupling the THP amino acid to the resin-bound peptide. The C3-carboxylic acid of the THP ring is sterically hindered. Standard uronium salts (e.g., HBTU) often yield incomplete couplings.

    • Causality & Solution: We utilize the DIC/OxymaPure activation system. Oxyma[ethyl 2-cyano-2-(hydroxyimino)acetate] forms a highly reactive ester intermediate that accelerates acylation while suppressing epimerization, outperforming traditional benzotriazole-based additives (HOBt/HOAt) and eliminating their explosion risks .

  • Challenge 2: Coupling the next amino acid onto the THP amine. The C5-amine of the THP ring is sterically hindered by the adjacent ring structure.

    • Causality & Solution: To force this difficult acylation, we switch to the highly reactive HATU/DIPEA system with extended coupling times. Furthermore, standard Kaiser tests often yield false negatives on hindered cyclic amines; thus, a Chloranil test must be used to validate deprotection.

Detailed Experimental Protocols (Self-Validating System)

Note: This protocol assumes the use of standard Fmoc-SPPS on a Rink Amide resin (0.1 mmol scale).

Protocol A: Preparation of Fmoc-5-amino-THP-3-COOH

(Required if starting from the commercially available unprotected HCl salt)

  • Dissolution: Dissolve 5-amino-THP-3-COOH·HCl (1.0 eq) in 10% Na

    
    CO
    
    
    
    (aq) and cool to 0 °C.
  • Protection: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane and add dropwise to the vigorously stirring aqueous solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate (3 × 30 mL). Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Fmoc-5-amino-THP-3-COOH.
Protocol B: SPPS Incorporation
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation: Perform a Kaiser test; beads must turn dark blue.

  • Activation & Coupling of THP:

    • Dissolve Fmoc-5-amino-THP-3-COOH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL DMF.

    • Add DIC (0.4 mmol, 4 eq). Stir for 3 minutes to pre-activate the carboxylic acid .

    • Add the activated mixture to the resin. Shake at room temperature for 3 hours.

  • Validation & Capping:

    • Perform a Kaiser test. If slightly blue (indicating incomplete coupling due to steric hindrance), perform a second coupling using HATU (3.8 eq) and DIPEA (8 eq) for 2 hours.

    • Self-Validation: Once the Kaiser test is negative (yellow), cap unreacted amines by treating the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. This eliminates the risk of deletion sequences.

  • Subsequent Amino Acid Coupling (Critical Step):

    • Deprotect the Fmoc group on the THP amino acid (20% piperidine/DMF, 2 × 10 min).

    • Self-Validation: Perform a Chloranil test (not Kaiser) to confirm the presence of the hindered secondary-like amine.

    • Couple the next Fmoc-AA-OH using HATU (4 eq) and DIPEA (8 eq) for 4 hours to overcome the steric bulk of the THP ring.

Protocol C: Cleavage and Global Deprotection
  • Wash the completed peptidyl-resin with DCM (5 × 1 min) and dry under vacuum for 1 hour.

  • Treat with cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20 °C).

  • Centrifuge, decant the ether, and lyophilize the crude peptide for RP-HPLC purification.

Mandatory Visualization

SPPS_Workflow Resin Peptidyl-Resin (Free Amine) Coupling Coupling Reaction (3 hours) Resin->Coupling Activation Activation of Fmoc-THP-OH (DIC/Oxyma) Activation->Coupling Active Ester Capping Capping (Ac2O/DIPEA) Coupling->Capping If Incomplete (Kaiser Test) NextDeprotect Fmoc Deprotection (20% Piperidine) Coupling->NextDeprotect If Complete Capping->NextDeprotect NextCouple Coupling Next AA (HATU/DIPEA) NextDeprotect->NextCouple Hindered THP Amine (Chloranil Test)

Caption: Step-by-step SPPS workflow highlighting specialized activation and validation steps for THP.

Pharma_Pathway THP 5-Amino-THP-3-COOH Incorporation Prop1 Conformational Restriction THP->Prop1 Prop2 Increased Hydrophilicity THP->Prop2 Prop3 Non-natural Backbone THP->Prop3 Effect1 Induction of Foldamer Helix/Turn Prop1->Effect1 Effect2 Improved Aqueous Solubility (Lower LogP) Prop2->Effect2 Effect3 Protease Resistance Prop3->Effect3 Outcome Sustained Target Binding & Enhanced Bioavailability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanistic pathway illustrating how THP-amino acid incorporation improves pharmacodynamics.

Analytical & Biological Validation

To confirm the structural integrity and conformational behavior of the synthesized peptidomimetic:

  • LC-MS & RP-HPLC: Analyze the crude cleavage product. The non-natural THP residue is highly stable under standard TFA cleavage conditions and will not degrade.

  • 2D NMR Spectroscopy: To validate the induction of a foldamer secondary structure, perform ROESY and NOESY NMR experiments in aqueous or protic solvents (e.g., CD

    
    OH). Look for characteristic sequential NH-NH cross-peaks that indicate a stable helical turn, confirming the conformational restriction imparted by the cyclic 
    
    
    
    -amino acid [[2]]([Link]).

References

  • Chemsrc. "1782547-02-7 | 5-Aminotetrahydro-2H-pyran-3-carboxylic acid". Accessed March 3, 2026. URL:[Link]

  • Fan, L., et al. "Electrochemical Synthesis of Unnatural THF and THP-Containing Amino Acids". Organic Letters, 2023, 25(44), 7963-7967. URL:[Link]

  • Knoll, A., et al. "Tetrahydropyran-Amino Acids: Novel Building Blocks for Gramicidin-Hybrid Ion Channels". European Journal of Organic Chemistry, 2006. URL:[Link]

  • Koert, U. "Synthesis and use of tetrahydrofuran- and tetrahydropyran-amino acids". Journal für Praktische Chemie, 2000, 342(4), 325-333. URL:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry - A European Journal, 2009, 15(37), 9394-9403. URL:[Link]

  • Fanelli, R., et al. "Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide". Journal of the American Chemical Society, 2020, 142(3), 1382-1393. URL:[Link]

Sources

Reductive amination methods for tetrahydropyran amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for the Synthesis of Tetrahydropyran Amino Acids

Strategic Overview & Rationale

The incorporation of the tetrahydropyran (THP) motif into amino acid scaffolds is a highly effective strategy in modern medicinal chemistry and drug development. The THP ring acts as a bioisostere for piperidines and cyclohexanes, frequently enhancing metabolic stability, reducing lipophilicity (LogP), and improving aqueous solubility due to its oxygen heteroatom. This structural motif has proven critical in the development of various therapeutics, including1[1],2[2], and CCR5 antagonists like TAK-779[3].

Direct alkylation of amines with THP-halides often leads to over-alkylation and poor yields due to the steric hindrance and electronic deactivation of the THP ring. Conversely, 4 bypasses these issues by forming a stable iminium intermediate that is selectively reduced, making it the premier method for constructing these complex C-N bonds[4].

Mechanistic Causality & Reaction Dynamics

The synthesis of a THP-amino acid via reductive amination involves reacting tetrahydro-4H-pyran-4-one with an amino acid precursor (e.g., glycine ethyl ester). The reaction proceeds via a condensation mechanism where the nucleophilic amine attacks the ketone to form an unstable hemiaminal. Under mildly acidic conditions (pH 4–5), the hemiaminal dehydrates to form an electrophilic iminium ion. This intermediate is subsequently trapped by a mild hydride source to yield the target secondary amine[4].

Mechanistic_Pathway K Tetrahydro-4H-pyran-4-one (Electrophile) H Hemiaminal Intermediate (Unstable) K->H Nucleophilic Addition (Et3N / DCE) A Amino Acid Precursor (Nucleophile) A->H Nucleophilic Addition (Et3N / DCE) I Iminium Ion (Activated for Reduction) H->I Dehydration (AcOH Catalyst, pH 4-5) P THP Amino Acid Derivative (Target Product) I->P Hydride Transfer (NaBH(OAc)3)

Fig 1: Mechanistic pathway of reductive amination for THP-amino acid synthesis.

Reagent Selection & Quantitative Data

The choice of reducing agent is the most critical variable in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reagent. The electron-withdrawing acetate groups significantly reduce its hydride-donating capacity compared to NaBH4, preventing the premature reduction of tetrahydro-4H-pyran-4-one into tetrahydropyran-4-ol[3].

Table 1: Quantitative Comparison of Reducing Agents for THP Amination

Reducing AgentOptimal pHChemoselectivity (Imines vs Ketones)Relative ToxicityTypical Yield (%)
NaBH(OAc)3 4.0 - 5.0Extremely HighLow75 - 95%
NaCNBH3 5.0 - 7.0HighHigh (HCN gas risk at low pH)70 - 90%
NaBH4 7.0 - 9.0Low (Rapidly reduces ketones)Low40 - 60%
Raney Ni / H2 NeutralModerateLow80 - 95%

Self-Validating Experimental Protocol

This protocol details the synthesis of N-(tetrahydropyran-4-yl) glycine ethyl ester. As a self-validating system, it incorporates strict In-Process Controls (IPCs) to guarantee chemical causality and prevent downstream failures.

Experimental_Workflow S1 Step 1: Activation Mix Ketone & Amine Add AcOH in DCE S2 S2 S1->S2 S3 Step 3: Quench Neutralize with Sat. NaHCO3 S2->S3 S4 Step 4: Isolation Phase Extraction & Chromatography S3->S4

Fig 2: Step-by-step experimental workflow for THP reductive amination.

Step 1: Imine Formation
  • Procedure: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) and glycine ethyl ester hydrochloride (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 50 mL). Add triethylamine (Et3N, 11.0 mmol, 1.1 eq) dropwise, followed by glacial acetic acid (AcOH, 15.0 mmol, 1.5 eq). Stir at room temperature for 1 hour.

  • Causality: Et3N free-bases the amino ester, allowing it to act as a nucleophile. AcOH acts as a Brønsted acid to protonate the ketone's carbonyl oxygen, facilitating nucleophilic attack and driving the dehydration of the hemiaminal to the iminium ion.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, quench in 1 mL of 1:1 EtOAc/Sat. NaHCO3. Spot the organic layer on a silica TLC plate (Stain: Ninhydrin). The primary amine spot (glycine derivative) should visibly diminish, indicating successful iminium formation.

Step 2: Hydride Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.

  • Causality: Portion-wise addition at 0 °C manages the mild exotherm and prevents solvent degradation. The triacetoxyborohydride anion selectively reduces the electrophilic iminium ion without touching the unreacted ketone.

  • Self-Validation (IPC 2): Perform LC-MS analysis of the crude mixture. The reaction is validated as complete when the extracted ion chromatogram (EIC) shows the complete disappearance of the ketone mass and the dominant presence of the [M+H]+ peak for the target THP-amino acid ester.

Step 3: Quenching & Phase Separation
  • Procedure: Cool the mixture back to 0 °C. Slowly quench the reaction by adding saturated aqueous NaHCO3 (30 mL) dropwise until gas evolution ceases. Stir vigorously for 30 minutes.

  • Causality: NaHCO3 neutralizes the acetic acid and decomposes any unreacted STAB. Vigorous stirring is critical to break down boron-amine complexes that can trap the product in the aqueous layer, which would artificially depress the yield.

  • Self-Validation (IPC 3): Test the pH of the aqueous layer using indicator paper. The pH must be ≥ 7.5. If it is lower, the secondary amine product may remain protonated and water-soluble. Add 1M NaOH dropwise if necessary until the target pH is reached.

Step 4: Isolation & Purification
  • Procedure: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Combine the organic phases, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Eluent: 0-5% MeOH in DCM).

References

  • Title: 3 Source: ACS Publications

  • Title: 1 Source: National Institutes of Health (PMC)

  • Title: 2 Source: National Institutes of Health (PMC)

  • Title: 4 Source: Wikipedia

Sources

Application Note: Enzymatic Resolution of Racemic 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the enzymatic kinetic resolution of racemic 5-aminotetrahydro-2H-pyran-3-carboxylic acid, a critical pharmacophore in the development of neuraminidase inhibitors, GABA analogs, and peptidomimetics. While chemical resolution via diastereomeric salt formation is possible, it often suffers from poor atom economy and complex recycling streams. This application note proposes a robust, scalable biocatalytic route using Lipase-catalyzed N-acylation and Ester Hydrolysis , grounded in the reactivity patterns of cyclic


-amino acids.

Introduction & Strategic Analysis

The target molecule contains two chiral centers (C3 and C5), resulting in four possible stereoisomers (two enantiomeric pairs: cis and trans).

  • The Challenge: Synthetic routes typically yield a mixture of diastereomers or a racemic diastereomeric pair (e.g., rac-trans). Separation of diastereomers is achievable via standard chromatography, but separating enantiomers requires chiral intervention.

  • The Solution: Enzymatic Kinetic Resolution (EKR). Lipases (EC 3.1.1.3) are the preferred catalysts due to their high enantioselectivity toward cyclic amino acid esters and amides in organic solvents.

Mechanistic Pathway Selection

We define two primary workflows based on the starting material state:

FeatureRoute A: N-Acylation (Recommended) Route B: Ester Hydrolysis
Substrate Amino Ester (Free Amine)Amino Ester (Salt/Free Base)
Enzyme Class Lipase B from Candida antarctica (CAL-B)Lipase PS (Burkholderia cepacia)
Reaction Medium Organic Solvent (MTBE, DIPE)Aqueous Buffer / Co-solvent
Selectivity (E-value) Typically >100 for cyclic aminesVariable (requires pH stat)
Advantage Spontaneous precipitation of product often occurs; easy workup.Environmentally benign solvent (Water).

Expert Insight: For 5-aminotetrahydro-2H-pyran-3-carboxylic acid, Route A (N-acylation) is superior. The pyran ring oxygen introduces polarity, but the lipophilic protection of the carboxylate (as an ethyl ester) ensures solubility in organic media, allowing the lipase to function with high thermostability and selectivity.

Visual Workflow (Graphviz)

The following diagram outlines the decision tree and process flow for the resolution of the trans-racemate (most common synthetic precursor).

G cluster_legend Process Logic Start Racemic 5-amino -pyran-3-carboxylate Solvent Solvent System (MTBE or DIPE) Start->Solvent Reaction Kinetic Resolution (24-48h, 30-45°C) Solvent->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Butanoate) AcylDonor->Reaction ProductA Product A: (3R,5S)-Amide (Precipitate/Polar) Reaction->ProductA Fast Reacting Enantiomer ProductB Product B: (3S,5R)-Amine (Solution Phase) Reaction->ProductB Slow Reacting Enantiomer Hydrolysis Acid Hydrolysis (6N HCl) ProductA->Hydrolysis FinalProd Final Chiral Amino Acid (>99% ee) Hydrolysis->FinalProd Kinetic Control Kinetic Control

Caption: Workflow for the lipase-catalyzed N-acylation of racemic 5-aminotetrahydro-2H-pyran-3-carboxylate.

Detailed Protocol: Lipase-Catalyzed N-Acylation[1]

This protocol is designed for the kinetic resolution of rac-ethyl 5-aminotetrahydro-2H-pyran-3-carboxylate.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: rac-Ethyl 5-aminotetrahydro-2H-pyran-3-carboxylate (10 mmol).

  • Enzyme: Novozym 435 (Immobilized CAL-B) or Lipase PS-IM (Immobilized Burkholderia cepacia). Note: CAL-B is generally preferred for steric bulk tolerance.

  • Acyl Donor: Vinyl butanoate (preferred for irreversibility) or Ethyl acetate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Dry solvents are critical to prevent competing ester hydrolysis.

Step-by-Step Procedure
  • Substrate Preparation:

    • Dissolve 10 mmol of the racemic amino ester in 50 mL of anhydrous MTBE.

    • Self-Validation Check: Ensure the amine is in its free base form. If starting from a hydrochloride salt, neutralize with

      
      , extract into MTBE, and dry over 
      
      
      
      before use.
  • Reaction Initiation:

    • Add 2.0 equivalents (20 mmol) of Vinyl butanoate.

    • Add 500 mg of Novozym 435 (approx. 20-50% w/w relative to substrate).

    • Incubate in an orbital shaker at 30–45°C, 200 rpm.

  • Monitoring (The "Stop" Criteria):

    • Monitor reaction progress via chiral HPLC or GC.

    • Target: 50% conversion. Theoretical maximum yield for resolution is 50%.

    • Rule of Thumb: Stop the reaction when conversion reaches 48-49% to maximize the enantiomeric excess (ee) of the remaining substrate (Product B). If the product amide (Product A) is the target, push conversion slightly past 50% (e.g., 52%) to ensure high ee of the product.

  • Workup & Separation:

    • Filter off the immobilized enzyme (recyclable).

    • Separation: The N-butylated amide is significantly less polar than the free amine, or vice versa depending on the specific derivative.

    • Acid Extraction Method: Wash the organic phase with 1M HCl. The unreacted amine (Product B) will protonate and move to the aqueous phase. The amide (Product A) remains in the organic phase.

  • Deprotection (To Final Amino Acid):

    • For Amide (Product A): Reflux in 6M HCl for 4-6 hours to hydrolyze both the ester and the N-acyl group.

    • For Amine (Product B): Reflux in 6M HCl to hydrolyze the ethyl ester.

Data Summary Table: Typical Optimization Parameters
ParameterCondition A (Standard)Condition B (High Selectivity)Rationale
Enzyme Novozym 435 (CAL-B)Lipase PS-IM (Amano)CAL-B is robust; PS-IM often shows higher E-values for cyclic amines.
Solvent MTBETolueneToluene can enhance enantioselectivity (E) by reducing water activity.
Acyl Donor Vinyl AcetateVinyl ButanoateLonger chain donors (butanoate) often improve chiral recognition.
Temperature 45°C30°CLower temp increases selectivity (E) at the cost of rate.

Analytical Methods (Quality Control)

To ensure scientific integrity, the enantiomeric excess (


) and enantiomeric ratio (

) must be calculated.
  • Derivatization for HPLC: React a small aliquot of the reaction mixture with acetic anhydride (if analyzing free amine) or analyze directly.

  • Chiral Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) + 0.1% Diethylamine.

  • Calculation of Selectivity Factor (

    
    ): 
    
    
    
    
    Where
    
    
    is conversion and
    
    
    is the enantiomeric excess of the substrate. An
    
    
    is considered excellent for industrial application.

Troubleshooting & Optimization

  • Problem: Low Reaction Rate.

    • Cause: Product inhibition (acetaldehyde from vinyl acetate) or enzyme deactivation.

    • Fix: Use molecular sieves to scavenge byproducts or switch to 2,2,2-trifluoroethyl butyrate as the acyl donor (activated ester).

  • Problem: Low Enantioselectivity (

    
    ).
    
    • Cause: Non-specific acylation or wrong enzyme conformer.

    • Fix: Lower the temperature to 4°C. Screen "Lipase A" from Candida antarctica (CAL-A) which often has complementary selectivity to CAL-B.

  • Problem: Racemization of Substrate.

    • Cause: The

      
      -proton to the carbonyl (C3) is acidic.
      
    • Fix: Avoid strong bases. The enzymatic conditions (neutral/mild) usually prevent this, but ensure the initial free-basing step does not use harsh conditions (e.g., NaOH/Heat).

References

  • Fülöp, F. (2001).

    
    -amino acids.Chem. Rev. , 101, 2181-2204. 
    
  • Gotor, V., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic

    
    -amino esters.[1]Tetrahedron: Asymmetry , 14(23), 3805-3814.[1] 
    
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective N-acylation of 2-aminocyclohexanecarboxylic acid derivatives.Organic Letters , 5(8), 1209-1212.

  • Reetz, M. T. (2002). Lipases as practical biocatalysts.[2]Current Opinion in Chemical Biology , 6(2), 145-150.

  • Achmem. (n.d.). (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride Product Page.[3] (Cited for target molecule validation).

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Advantage of Cyclic β-Amino Acids in Peptidomimetics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their utility is often hampered by poor metabolic stability and limited conformational rigidity, leading to reduced target affinity and specificity. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these limitations. Among these, cyclic β-amino acids have emerged as exceptionally powerful building blocks.[1]

The constrained cyclic structure of these amino acids introduces local conformational rigidity into the peptide backbone.[1] This pre-organization can lock the peptide into a bioactive conformation, enhancing binding to its biological target. Furthermore, the β-amino acid backbone is inherently resistant to cleavage by common proteases, significantly extending the in-vivo half-life of the resulting peptidomimetic.[2] The ability to precisely control the shape and stability of peptides opens new avenues for developing potent and selective therapeutics.[2]

This guide provides a detailed technical overview and actionable protocols for the successful incorporation of cyclic β-amino acids into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique challenges posed by these sterically demanding monomers and present field-proven strategies to ensure high-yield, high-purity synthesis.

Core Challenges in SPPS with Cyclic β-Amino Acids

The very structural rigidity that makes cyclic β-amino acids desirable also presents the primary challenge during synthesis: steric hindrance .[3]

  • Reduced Coupling Efficiency: The bulky, cyclic side chain adjacent to the β-amino group can sterically shield the amine, slowing down the kinetics of the amide bond formation. This can lead to incomplete coupling reactions, resulting in the accumulation of deletion sequences, which are notoriously difficult to separate from the target peptide.[4][5]

  • Peptide Aggregation: Sequences containing multiple hydrophobic or sterically bulky residues are prone to inter-chain aggregation on the solid support.[4][6][7] This phenomenon can physically block reactive sites, further hindering deprotection and coupling steps and drastically reducing the overall yield.[6]

The protocols outlined below are specifically designed to mitigate these issues through the rational selection of resins, coupling reagents, and reaction conditions.

Workflow for SPPS of β-Peptides

The overall workflow follows the standard iterative cycle of SPPS, with specific modifications to accommodate the unique reactivity of cyclic β-amino acids.

SPPS_Workflow cluster_cycle A 1. Resin Swelling (e.g., in DMF) B 2. First Amino Acid Loading A->B Load first AA C 3. Fmoc Deprotection (e.g., 20% Piperidine/DMF) B->C Start cycle D 4. Washing (e.g., DMF, DCM) C->D E 5. Amino Acid Coupling (Activation + Reaction) D->E F 6. Washing (e.g., DMF, DCM) E->F G Repeat Cycle (n-1) times F->G G->C H 7. Final Fmoc Deprotection G->H Final cycle I 8. Cleavage & Global Deprotection (TFA Cocktail) H->I J Purified Peptide I->J

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 1: Pre-Synthesis Considerations and Reagent Selection

A successful synthesis begins with the correct choice of materials. The Fmoc/tBu strategy is highly recommended due to the mild, base-labile conditions used for Nα-Fmoc group removal, which preserves acid-labile side-chain protecting groups and the linker to the resin.[][9]

Resin and Linker Selection
  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is the preferred resin for loading the first sterically hindered amino acid, including cyclic β-amino acids. The high reactivity of the trityl chloride group facilitates efficient loading under relatively mild conditions (using DIPEA as a base, without pre-activation). Its hyper-acid lability allows for the cleavage of the final peptide under mild acidic conditions that can keep side-chain protecting groups intact, making it ideal for creating protected peptide fragments for subsequent ligation.[10][11]

  • Wang Resin: A standard resin for SPPS, suitable if the C-terminal residue is not exceptionally hindered. Loading typically requires pre-activation of the first amino acid using a coupling reagent like DIC, often with a catalyst like DMAP.[10]

Coupling Reagents for Hindered Amino Acids

Standard coupling reagents may fail to achieve quantitative coupling with cyclic β-amino acids. More potent activating reagents are essential. The mechanism involves the formation of a highly reactive intermediate (e.g., an active ester) that rapidly acylates the free N-terminal amine on the growing peptide chain.

Coupling_Mechanism AA Fmoc-β-AA-COOH ActiveEster Activated Intermediate (Fmoc-β-AA-OAt) AA->ActiveEster Activation Resin H₂N-Peptide-Resin PeptideBond Fmoc-β-AA-CO-NH-Peptide-Resin Resin->PeptideBond Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Activation ActiveEster->PeptideBond Coupling Byproducts Byproducts

Caption: Activation and coupling step in SPPS using an aminium-based reagent.

The choice of coupling reagent is critical for driving the reaction to completion.[12]

Coupling ReagentTypeRelative PotencyKey Advantages & Considerations
HATU / HCTU Aminium/UroniumVery HighGold standard for difficult couplings, including N-methyl and sterically hindered amino acids. Fast reaction kinetics.[12]
COMU Aminium/UroniumVery HighPerformance is comparable to HATU. Its Oxyma-based leaving group is non-explosive, making it a safer alternative to HOBt/HOAt-based reagents.[12][13]
PyAOP PhosphoniumHighHighly effective reagent, particularly useful for peptide cyclization and couplings prone to racemization.[10][14]
DIC / HOBt CarbodiimideMediumA classic, cost-effective choice for standard couplings. May require longer reaction times or double coupling for β-amino acids.[14]

Recommendation: For cyclic β-amino acids, HATU or COMU are strongly recommended to ensure maximum coupling efficiency and minimize the formation of deletion byproducts.

Part 2: Detailed Synthesis Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like TFA, piperidine, and coupling agents are corrosive, toxic, and/or irritants.

Protocol 2.1: Loading the First Cyclic β-Amino Acid onto 2-CTC Resin

Causality: This protocol uses DIPEA, a non-nucleophilic base, to activate the resin without pre-activating the amino acid, a gentle method that minimizes side reactions and is highly effective for sterically hindered residues.

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) in a reaction vessel. Add 10 mL of N,N-Dimethylformamide (DMF) and swell for 30 minutes with gentle agitation. Drain the solvent.

  • Amino Acid Solubilization: In a separate vial, dissolve 2.0 equivalents of the Fmoc-protected cyclic β-amino acid (relative to resin capacity, e.g., 2.4 mmol) in a minimal amount of Dichloromethane (DCM), then dilute with DMF (approx. 8 mL).

  • Loading Reaction: Add the dissolved amino acid to the swollen resin. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) (e.g., 4.8 mmol) to the vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive trityl chloride sites, add 1.0 mL of methanol to the vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly:

    • 3x with DMF

    • 3x with DCM

    • 3x with Methanol

  • Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin.

Protocol 2.2: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the chain.

A. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin-bound peptide. Use approximately 10 mL per gram of starting resin.

  • Agitate at room temperature. For standard α-amino acids, 5-10 minutes is sufficient. For the amine preceding a bulky β-amino acid, it is prudent to monitor the deprotection to ensure completion (e.g., via a UV detector on an automated synthesizer).[3][15]

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

B. Coupling the Next Amino Acid

Causality: This protocol uses a 4-fold excess of amino acid and coupling reagent to drive the reaction to completion, overcoming the steric hindrance of the β-amino acid. Pre-activation ensures the reactive species is formed before it is introduced to the resin, maximizing reaction speed.

  • Activation Mixture: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) in DMF.

  • Activation: Add 8.0 equivalents of DIPEA to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.

  • Reaction Time: Agitate at room temperature. For standard couplings, 45-60 minutes is sufficient. For coupling a cyclic β-amino acid or coupling any amino acid to a cyclic β-amino acid N-terminus, extend the coupling time to 2-4 hours or perform a double coupling.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete.

  • Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction solution, wash with DMF (3x), and repeat the coupling step (B1-B5) with a freshly prepared activation mixture.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

Protocol 2.3: Cleavage from Resin and Global Deprotection

Causality: This protocol uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers (water and TIS) are crucial to trap the highly reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard robust cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a gentle stream of nitrogen gas. Add this concentrated solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., LC-MS).

Part 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete coupling at hindered positions. 2. Peptide aggregation on resin. 3. Premature cleavage from resin.1. Use a more potent coupling reagent (HATU/COMU). Increase coupling time or perform double coupling. 2. Use a lower-loading resin or a PEG-based resin. Consider microwave-assisted synthesis to disrupt aggregation.[4] 3. Ensure the correct, orthogonal protection scheme is used. Avoid unintended acid exposure.
Deletion Sequences in MS Incomplete coupling of one or more amino acids.This is the primary issue with hindered amino acids. Strictly follow the recommended coupling protocol: use HATU/COMU, a 4-fold excess of reagents, and extended coupling times. Always perform a Kaiser test after coupling a cyclic β-amino acid.
Incomplete Deprotection Steric hindrance around the N-terminus.Extend the piperidine treatment time. Use a fresh piperidine/DMF solution. On automated synthesizers, ensure the UV monitoring shows a complete return to baseline. Consider using DBU as a stronger, non-nucleophilic base for deprotection in very difficult cases.[9]
Side Reactions during Cleavage Reactive carbocations re-attaching to the peptide.Always use a scavenger cocktail appropriate for your peptide sequence. If your peptide contains Arginine, add TIS. If it contains Tryptophan, consider adding 1,2-ethanedithiol (EDT).

References

  • Characterisation of a cyclic peptide that binds to the RAS binding domain of phosphoinositide 3-kinase p110α. PMC.
  • Preparation of N‐Fmoc‐Protected β2‐ and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. Scilit.
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
  • solid phase peptide synthesis. CSBio.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck.
  • Why Fmoc-Protected Amino Acids Domin
  • Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC.
  • β-Branched Amino Acids Stabilize Specific Conform
  • Some important cyclic β-amino acids.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Anaspec.
  • Amino Acid Deriv
  • Coupling Reagents. AAPPTEC.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.

Sources

Application Note: Stereoselective Synthesis of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the stereoselective preparation of methyl 5-aminotetrahydro-2H-pyran-3-carboxylate , a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceutical agents.

The protocol details the conversion of the commercially available (3R,5S)-5-hydroxy precursor to the (3R,5R)-5-amino target via a mesylation-azidation-reduction sequence. This route is selected for its high stereochemical fidelity (inversion of configuration) and scalability compared to non-selective reductive amination methods.

Introduction & Synthetic Strategy

The 3,5-disubstituted tetrahydropyran ring is a privileged pharmacophore in medicinal chemistry, notably serving as the core for several DPP-4 inhibitors (e.g., Omarigliptin analogs). The primary challenge in synthesizing methyl 5-aminotetrahydro-2H-pyran-3-carboxylate lies in establishing the relative stereochemistry between the carboxylate at C3 and the amine at C5.

While reductive amination of methyl 5-oxotetrahydro-2H-pyran-3-carboxylate yields a thermodynamic mixture of cis and trans isomers, the nucleophilic displacement strategy described here offers precise control. By starting with the enantiopure (3R,5S)-alcohol, we utilize the Walden inversion inherent in the SN2 reaction to access the (3R,5R)-amine (trans-isomer) exclusively.

Retro-Synthetic Pathway

The synthesis proceeds in three distinct stages:

  • Activation: Conversion of the C5-hydroxyl to a mesylate leaving group.

  • Displacement: SN2 substitution with sodium azide (Inversion of Configuration).

  • Reduction: Staudinger or catalytic reduction of the azide to the primary amine.

SynthesisPathway Start Methyl (3R,5S)-5-hydroxy tetrahydro-2H-pyran-3-carboxylate (SM) Step1 Step 1: Activation (MsCl, Et3N) Start->Step1 Inter1 Mesylate Intermediate (Unstable) Step1->Inter1 0°C, DCM Step2 Step 2: Displacement (NaN3, DMF) Inter1->Step2 Inter2 Azide Intermediate (Inverted Stereochem) Step2->Inter2 60°C, SN2 Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Product Methyl (3R,5R)-5-amino tetrahydro-2H-pyran-3-carboxylate (Target) Step3->Product MeOH, RT

Figure 1: Synthetic workflow for the stereoselective conversion of the 5-hydroxy precursor to the 5-amino target.

Experimental Protocols

Materials & Reagents
ReagentCAS No.[1][2][3][4]Equiv.[3][5]Role
Methyl (3R,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate 1048962-91-91.0Starting Material
Methanesulfonyl chloride (MsCl)124-63-01.2Activating Agent
Triethylamine (Et3N)121-44-81.5Base
Sodium Azide (NaN3)26628-22-82.0Nucleophile
Palladium on Carbon (10% Pd/C)7440-05-310 wt%Catalyst
Dichloromethane (DCM)75-09-2SolventSolvent (Step 1)
N,N-Dimethylformamide (DMF)68-12-2SolventSolvent (Step 2)
Step 1: Mesylation of the Alcohol

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Methyl (3R,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate (10.0 g, 62.4 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath under a nitrogen atmosphere.

  • Addition: Add Triethylamine (13.0 mL, 93.6 mmol) in one portion.

  • Reaction: Dropwise add Methanesulfonyl chloride (5.8 mL, 74.9 mmol) over 20 minutes, maintaining the internal temperature below 5°C.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by the mesylate (Rf ~0.5).

  • Workup: Quench with saturated NaHCO3 (50 mL). Separate phases. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo at <30°C to yield the crude mesylate as a pale yellow oil.

    • Critical Note: The mesylate is thermally unstable; proceed immediately to Step 2. Do not purify by column chromatography.

Step 2: Nucleophilic Displacement (Azidation)

Objective: Install the nitrogen functionality with inversion of stereochemistry (SN2).

  • Solvation: Dissolve the crude mesylate from Step 1 in anhydrous DMF (80 mL).

  • Reagent Addition: Add Sodium Azide (8.1 g, 125 mmol) carefully.

    • Safety: NaN3 is toxic and can form explosive hydrazoic acid if exposed to acid. Ensure the reaction is vented through a soda-lime trap.

  • Heating: Heat the mixture to 60°C for 6–8 hours.

    • Process Insight: Higher temperatures (>80°C) increase the risk of elimination (formation of the dihydropyran byproduct).

  • Workup: Cool to room temperature. Dilute with diethyl ether (200 mL) and water (200 mL).

  • Extraction: Extract the aqueous layer with ether (2 x 100 mL). Combined organic layers must be washed thoroughly with water (3 x 100 mL) to remove DMF, followed by brine.

  • Isolation: Dry (MgSO4) and concentrate to afford Methyl (3R,5R)-5-azidotetrahydro-2H-pyran-3-carboxylate .

    • Yield Expectation: 85–90% (over 2 steps).

Step 3: Hydrogenation (Azide Reduction)

Objective: Reduce the azide to the primary amine without affecting the ester.

  • Setup: Dissolve the azide intermediate (approx. 10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% water wet).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

    • Alternative: For larger scales, use a Parr shaker at 30 psi.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).

  • Purification: Concentrate the filtrate. The crude amine is typically purified via formation of the hydrochloride salt or silica gel chromatography (DCM/MeOH/NH4OH 90:10:1).

Analytical Data & Quality Control

The final product should be characterized to ensure structural integrity and stereochemical purity.

Expected Data (Free Base)
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (400 MHz, CDCl3): δ 4.15 (m, 1H, H-3), 3.70 (s, 3H, OMe), 3.10 (m, 1H, H-5), 2.80 (m, 1H), 2.40 (m, 1H), 1.80-1.50 (m, 3H). Note: Coupling constants (J values) between H-3 and H-5 protons are critical for assigning relative stereochemistry (cis vs trans).

  • Mass Spectrometry (ESI): m/z = 160.1 [M+H]+.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Elimination Byproduct Step 2 temperature too high or reaction time too long.Limit Step 2 temp to 60°C. Monitor strictly by LCMS.
Incomplete Reduction Catalyst poisoning (from Azide sulfur contaminants).Use fresh Pd/C; ensure Azide is washed thoroughly to remove sulfur/DMF traces.
Epimerization Basic conditions in Step 2 too harsh.Ensure NaHCO3 wash in Step 1 removes all Et3N before Step 2.

References

  • Tetrahydropyran Scaffolds in DPP-4 Inhibitors

    • Patent: "Preparation of 3-amino-5-hydroxy-tetrahydropyran and its salt." CN108395421B. Link

    • Context: Describes the general handling of 3,5-disubstituted pyran rings and Boc-protection str
  • Stereoselective Displacement on Pyran Rings

    • Article: "Synthesis of new pyran and pyranoquinoline derivatives." Arabian Journal of Chemistry, 2013. Link

    • Context: Provides background on the reactivity of functionalized pyran rings.
  • General Reductive Amination Reviews (Alternative Route)

    • Review: "Recent Advances in the Synthesis of 2H-Pyrans." Molecules, 2019.[6][7][8] Link

    • Context: Discusses the formation of the pyran core if de novo synthesis is required.
  • Commercial Precursor Availability

    • Source: Methyl (3R,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate (CAS 1048962-91-9).[4]

Sources

Application Note: Optimizing Coupling Reagents for Sterically Hindered Pyran-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The incorporation of sterically hindered amino acids—such as tetrahydropyran (THP)-protected residues[1], THP-backbone functionalized peptides, or synthetic pyran-fused


-amino acids[2]—presents a formidable thermodynamic and kinetic challenge in peptide synthesis. The bulky, non-planar pyran moiety severely restricts the conformational freedom of the molecule, creating intense steric shielding around both the activated carbonyl and the nucleophilic amine.

When utilizing traditional coupling systems like DCC/HOBt, the acylation kinetics are often too sluggish to be synthetically useful[3]. This slow reaction rate provides ample time for the activated intermediate to undergo intramolecular cyclization into an oxazolone, leading to extensive racemization (epimerization) at the


-carbon[4]. To successfully couple pyran-based amino acids, the coupling reagent must rapidly generate a highly electrophilic active ester that drives the bimolecular acylation forward faster than competing unimolecular side reactions.

Mechanistic Rationale for Reagent Selection

Selecting the correct coupling reagent requires balancing reactivity, solubility, and the suppression of side reactions.

  • COMU (Uronium Salt): COMU is a third-generation uronium-type reagent that incorporates an Oxyma Pure leaving group rather than a benzotriazole[5]. It matches or exceeds the coupling efficiency of the gold-standard HATU for sterically hindered amino acids while demonstrating a significantly reduced propensity for racemization[6]. Furthermore, its morpholino backbone grants it superior solubility in green solvents.

  • PyAOP (Phosphonium Salt): A critical failure mode when using uronium salts (like HATU or COMU) for extremely hindered sequences is "guanidinylation." If the acylation is slow, the uronium salt can react directly with the free

    
    -terminal amine, terminating the peptide chain as a dead-end guanidinium byproduct[7]. PyAOP, a phosphonium salt, fundamentally cannot form guanidinium species, making it the premier choice for pyran-amino acids that require extended coupling times[3][5].
    
  • DIC / Oxyma Pure (Carbodiimide + Additive): For microwave-assisted Solid-Phase Peptide Synthesis (SPPS), the combination of

    
    -diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly effective. Oxyma Pure forms an active ester that is highly resistant to oxazolone formation, yielding excellent enantiomeric purity even under thermal stress[6].
    

Comparative Performance Data

The following table summarizes the performance profiles of modern coupling reagents when applied to sterically hindered substrates.

Coupling Reagent / SystemChemical ClassRelative ReactivityRacemization RiskGuanidinylation RiskBest Application for Pyran-Amino Acids
DCC / HOBt CarbodiimideLowHighNoneNot recommended for bulky pyran residues.
DIC / Oxyma Pure CarbodiimideHighVery LowNoneMicrowave-assisted SPPS; routine hindered couplings.
HATU / DIEA UroniumVery HighModerateHigh (if slow)Fast solution-phase fragment condensation.
COMU / DIEA UroniumVery HighLowModerateHigh-efficiency SPPS; safer alternative to HATU.
PyAOP / DIEA PhosphoniumHighLowNone Extremely slow couplings requiring long reaction times.

Coupling Strategy Workflow

G Start Target: Pyran-Based Hindered Amino Acid Decision Assess Coupling Time & Steric Demand Start->Decision COMU COMU / DIEA (High Reactivity, Fast) Decision->COMU Standard SPPS DIC_Oxyma DIC / Oxyma Pure (Microwave SPPS) Decision->DIC_Oxyma Thermal/MW SPPS PyAOP PyAOP / DIEA (Extended Time, No Guanidinylation) Decision->PyAOP >2h Coupling Time Intermediate Highly Electrophilic Active Ester Formation COMU->Intermediate DIC_Oxyma->Intermediate PyAOP->Intermediate Product Successful Peptide Bond (Low Racemization) Intermediate->Product Nucleophilic Attack

Figure 1: Decision tree for selecting coupling reagents based on the steric demands of pyran-based amino acids.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma Pure

This protocol is optimized for coupling a bulky pyran-fused amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected pyran-amino acid (3.0 equivalents relative to resin loading)

  • DIC (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min), followed by extensive DMF washing (5 × 1 min)[6].

  • Pre-Activation: In a clean, dry vial, dissolve the Fmoc-pyran-amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

    • Causality Check: Oxyma Pure is acidic; dissolving it with the amino acid prior to DIC addition prevents premature side reactions.

  • Activation: Add DIC (3.0 eq) to the vial. Stir for 2–3 minutes at room temperature. The solution may slightly change color as the highly reactive Oxyma ester forms.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

    • Note: For exceptionally hindered pyran residues, the reaction vessel can be heated to 50°C in a microwave synthesizer to overcome the activation energy barrier.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Proceed to Section 6 for self-validation.

Protocol B: Solution-Phase Fragment Condensation using COMU

This protocol is designed for coupling a pyran-amino acid in solution where high reactivity and solubility are paramount.

Materials:

  • 
    -protected pyran-amino acid (1.1 equivalents)
    
  • 
    -protected peptide fragment (1.0 equivalent)
    
  • COMU (1.1 equivalents)

  • 
    -Diisopropylethylamine (DIEA) (2.2 equivalents)
    
  • Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Solubilization: Dissolve the

    
    -protected pyran-amino acid and the 
    
    
    
    -protected peptide fragment in DCM or DMF.
  • Base Addition: Add DIEA (2.2 eq) to the solution.

    • Causality Check: Two equivalents of base are required: one to neutralize the hexafluorophosphate counterion of COMU, and one to catalyze the coupling.

  • Activation: Chill the reaction to 0°C (to further suppress any trace racemization) and add COMU (1.1 eq) as a solid[6].

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring. COMU reactions feature a distinct color change (often shifting from yellow to orange/red depending on the base), allowing for visual monitoring of the activation phase[8].

  • Workup: After 1–2 hours, quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate under vacuum.

Self-Validation and Troubleshooting

A robust protocol must be a self-validating system. When working with sterically hindered pyran-amino acids, standard analytical techniques can yield false results.

  • Avoid False Negatives in Colorimetric Tests: The standard Kaiser (ninhydrin) test relies on the nucleophilicity of the primary amine. If the

    
    -terminal amine is severely shielded by a newly coupled pyran residue, the Kaiser test may appear negative (colorless) even if the deprotection was successful, or positive if unreacted amines are hidden in the resin matrix.
    
  • Orthogonal Testing: Utilize the Chloranil test (which is more reliable for secondary or hindered amines) to verify the presence or absence of free amines.

  • Micro-Cleavage (The Ultimate Source of Truth): Withdraw a 2 mg aliquot of resin, treat with cleavage cocktail (e.g., TFA/TIS/H2O) for 1 hour, precipitate in cold ether, and analyze via LC-MS. This directly confirms whether the mass of the pyran-amino acid has been successfully incorporated without relying on colorimetric proxies.

References

  • Introduction to Peptide Synthesis National Institutes of Health (NIH) / PMC[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews / Uniurb[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate[Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Global Research Online[Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis National Institutes of Health (NIH) / PMC[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • The Twists and Turns of β-Peptides ResearchGate[Link]

Sources

High-Efficiency Scale-Up Protocol: 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid HCl

[1]

Abstract

This Application Note details a robust, scalable process for the synthesis of 5-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride , a critical scaffold in the development of peptidomimetics, neuraminidase inhibitors, and next-generation kinase inhibitors.[1] Unlike traditional bench-scale methods that suffer from poor stereocontrol and difficult purification, this protocol utilizes a Reductive Amination-Hydrolysis strategy.[1] This route minimizes chromatographic purification, relying instead on controlled crystallization to ensure high enantiomeric purity and yield. The guide addresses Critical Process Parameters (CPPs), safety profiles for hydrogenation, and analytical controls required for GMP-aligned manufacturing.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the safety hazards of large-scale azide handling (Curtius rearrangement) and the low yields of direct amination.[1] We employ a "Ketone-to-Amine" strategy, leveraging the commercially accessible or readily synthesizable Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate.[1]

Strategic Advantages:
  • Stereocontrol: Catalytic hydrogenation of the oxime intermediate allows for tuning of cis/trans diastereoselectivity via catalyst selection.[1]

  • Purification: The final HCl salt formation serves as a chemical purification step, rejecting non-basic impurities.[1]

  • Scalability: All steps are conducted in standard stirred-tank reactors (STRs) or hydrogenation vessels without cryogenic conditions.[1]

Figure 1: Retrosynthetic disconnection showing the conversion of the keto-ester to the target amino acid salt.[1][2]

Detailed Experimental Protocol

Stage 1: Oxime Formation

Objective: Convert the ketone functionality to a crystalline oxime intermediate.[1]

Reagents:

  • Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)[1]
    
  • Sodium Acetate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Methanol/Water (4:1 v/v)[1]

Protocol:

  • Charge a glass-lined reactor with Methanol/Water solvent mixture.

  • Add Sodium Acetate and Hydroxylamine HCl with stirring until fully dissolved.

  • Cool the solution to 10–15°C to manage the exotherm upon addition of the ketone.

  • Add Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate portion-wise over 30 minutes.

  • Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: <1.0% starting ketone).

  • Workup: Concentrate under reduced pressure to remove Methanol. The oxime typically precipitates from the remaining aqueous phase.[1]

  • Filtration: Collect the solid by filtration. Wash with cold water (

    
    ) to remove salts.[1]
    
  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Key Insight: Control of pH is critical. Sodium acetate buffers the reaction to pH ~4-5, optimizing the rate of nucleophilic attack while preventing hydrolysis of the ester group.[1]

Stage 2: Catalytic Hydrogenation (Reductive Step)

Objective: Reduce the oxime to the primary amine with diastereoselectivity.[1]

Reagents:

  • Oxime Intermediate (from Stage 1)[1]

  • Catalyst: Raney Nickel (10 wt% loading) or 5% Pd/C (for cis-selectivity)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Ammonia (7N in MeOH) – Crucial additive to suppress secondary amine formation.[1]

Protocol:

  • Inert the hydrogenation vessel (autoclave) with Nitrogen (

    
    ).[1]
    
  • Charge the Oxime and Methanol.

  • Add the Ammonia solution (approx. 2.0 equiv relative to oxime).

  • Add the Catalyst as a slurry in Methanol.

  • Pressurize with Hydrogen (

    
    ) to 5–10 bar (70–145 psi).
    
  • Agitate at 40–50°C for 12–18 hours.

  • Monitor reaction completion (H2 uptake cessation and HPLC).

  • Filtration: Filter through a Celite bed to remove the catalyst (Caution: Pyrophoric catalyst).[1]

  • Concentration: Evaporate solvent to yield the crude amino-ester oil.

Mechanism Note: The presence of ammonia is non-negotiable.[1] It prevents the condensation of the newly formed amine with the intermediate imine, which would otherwise lead to dimer impurities.[1]

Stage 3: Hydrolysis and Salt Formation

Objective: Cleave the methyl ester and isolate the stable HCl salt.

Reagents:

  • Crude Amino Ester[1]

  • Hydrochloric Acid (6M aqueous)[1]

  • Isopropanol (IPA) – Antisolvent for crystallization.[1]

Protocol:

  • Dissolve the crude amino ester in 6M HCl (5 vol).

  • Reflux at 90–100°C for 4 hours. Monitor for disappearance of the ester peak.[1]

  • Concentrate the reaction mixture to a viscous oil under vacuum.

  • Chase with water (2x) to remove excess HCl gas.

  • Crystallization: Dissolve the residue in a minimum amount of warm Ethanol (50°C). Slowly add Isopropanol (IPA) or Acetone while cooling to 0°C.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry at 45°C under vacuum.

Process Control & Data Summary

Critical Process Parameters (CPPs)
StepParameterRangeCriticalityImpact
Oxime Temperature10–25°CHighHigher temps cause ester hydrolysis.[1]
Reduction H2 Pressure5–10 barMediumLow pressure slows rate; high pressure affects diastereoselectivity.
Reduction Ammonia Conc.>2.0 equivCriticalPrevents dimer formation (secondary amines).[1]
Hydrolysis Acid Strength>4M HClHighEnsures complete hydrolysis without racemization.
Expected Yields & Specifications
  • Overall Yield: 55–65% (from ketone).[1]

  • Purity (HPLC): >98.5% (a/a).[1]

  • Appearance: White to off-white crystalline powder.[1]

  • 1H NMR (D2O): Distinctive signals for H-3 (multiplet, ~2.8 ppm) and H-5 (multiplet, ~3.4 ppm) confirming 1,3-substitution pattern.[1]

Workflow Visualization

The following diagram illustrates the decision logic for purification and isolation, ensuring the removal of critical impurities.

Figure 2: Purification workflow focusing on the crystallization of the HCl salt.[1]

References

  • ChemBK. (n.d.). Ethyl 5-oxotetrahydro-2H-pyran-3-carboxylate Properties and CAS. Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Context: Curtius Rearrangement safety).
  • Ward, D. E., et al. (2007).[3] Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis. (Context: Synthesis of analogous thiopyran-3-carboxylate-4-one scaffolds). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Coupling Strategies for 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 5-aminotetrahydro-2H-pyran-3-carboxylic acid , a sensitive


-amino acid scaffold used in peptidomimetics and drug discovery.

Status: Active | Topic: Stereochemical Integrity & Racemization Suppression | Audience: Medicinal Chemists / Process Chemists

Executive Summary

Coupling 5-aminotetrahydro-2H-pyran-3-carboxylic acid presents a distinct challenge compared to standard


-amino acids. Because the amine is located at the 

-position (C5) relative to the carboxylic acid (C3), the primary mechanism of racemization is not the classic oxazolone (azlactone) formation. Instead, the stereocenter at C3 is prone to base-catalyzed direct enolization , driven by the acidity of the

-proton and potential ring-opening side reactions.

This guide provides a troubleshooting framework to prevent epimerization at C3, prioritizing specific reagent classes (T3P, Oxyma) and base selection (Collidine vs. DIPEA).

Module 1: The Mechanistic "Why"

Understanding the root cause of failure.

Unlike


-amino acids, where the N-acyl group participates to form a 5-membered oxazolone, the distance between the N5-amine and C3-carboxyl in this pyran scaffold precludes this pathway.

The Danger Zone: Direct Enolization The proton at C3 (alpha to the carbonyl) is acidic. Upon activation of the carboxylic acid (forming an active ester), the acidity of this proton increases significantly.

  • Base Abstraction: If a strong or unhindered base (e.g., DIPEA, TEA) is present in excess, it abstracts the C3 proton.

  • Planar Enolate: The resulting enolate is achiral (planar).

  • Reprotonation: When the enolate is quenched or reacts, the proton can return from either face, resulting in a racemic mixture (cis/trans scrambling).

Secondary Risk:


-Elimination (Ring Opening) 
Excessive base can also trigger a 

-elimination of the pyran oxygen (O1), leading to ring opening and decomposition.
Diagram 1: Racemization Pathways

RacemizationMechanism cluster_prevention Prevention Strategy Start Activated Pyran Acid (Chiral C3) Enolate Planar Enolate Intermediate (Achiral C3) Start->Enolate Proton Abstraction (Rate Limiting Step) Base Base (B:) (e.g., DIPEA) Base->Start Attacks H@C3 Racemate Racemic Product (Cis/Trans Mixture) Enolate->Racemate Reprotonation/Coupling RingOpen Ring Opening (Decomposition) Enolate->RingOpen Beta-Elimination (If Base is Strong) UseWeakBase Use Collidine/TMP (Sterically Hindered)

Caption: Pathway of base-catalyzed enolization at C3. Strong bases drive the formation of the achiral enolate, leading to racemization or ring decomposition.

Module 2: Reagent Selection & Protocol

Comparison of Coupling Reagents

Standard uronium reagents (HATU/HBTU) are risky because they require basic conditions (pH > 8) to function optimally.

Reagent SystemRisk LevelRecommendationMechanism of Safety
T3P (Propylphosphonic anhydride) Lowest Primary Choice Works in low pH or with weak bases; rapid activation minimizes enolization window.
DIC / Oxyma Pure LowAlternative Neutral pH activation; Oxyma suppresses racemization better than HOBt.
HATU / DIPEA HighAvoid Requires basic pH; high risk of C3 deprotonation.
EDC / HOBt MediumLegacySlower reaction times allow more time for base-catalyzed side reactions.
Protocol A: The T3P Method (Recommended)

Best for: Maximum stereoretention and difficult couplings.

  • Dissolution: Dissolve the Pyran-Acid (1.0 equiv) and Amine partner (1.1 equiv) in EtOAc or DCM (T3P is highly soluble in organic solvents).

  • Base Addition: Add 2,4,6-Trimethylpyridine (Collidine) (2.5 - 3.0 equiv).

    • Why? Collidine is a weak, sterically hindered base. It neutralizes the acid byproduct but is too bulky to abstract the

      
      -proton at C3 [1].
      
  • Coupling: Cool to 0°C. Add T3P (50% in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: Wash with water, 0.5M HCl (rapidly), and NaHCO3.

Protocol B: The DIC / Oxyma Method

Best for: Solid-phase synthesis or when T3P is unavailable.

  • Activation: Dissolve Pyran-Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.

  • Carbodiimide: Add DIC (Diisopropylcarbodiimide) (1.1 equiv).[1] Stir for 2-3 minutes to form the active ester.

    • Note: Do not add base yet.

  • Coupling: Add the Amine partner (1.0 equiv).

  • Base (Conditional): Only add Collidine (1.0 equiv) if the Amine partner is a salt (e.g., HCl salt). If the amine is a free base, no additional base is required.

    • Why? Keeping the pH neutral/slightly acidic prevents enolization [2].

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a 50:50 mixture of isomers by LCMS. What went wrong?

Diagnosis: Complete racemization. This almost always indicates the use of DIPEA (Diisopropylethylamine) or TEA in excess, or a reaction time that was too long in a basic environment. Solution:

  • Switch base to Collidine (TMP) or N-Methylmorpholine (NMM) .

  • Reduce base equivalents to the absolute minimum required to free the amine salt.

  • Switch solvent to DCM (Dichloromethane) or EtOAc . Polar solvents like DMF stabilize the charged enolate intermediate, accelerating racemization.

Q2: My yield is low, and I see "ring-opened" byproducts.

Diagnosis:


-Elimination. The base strength was high enough to trigger the elimination of the pyran oxygen.
Solution: 
  • Strictly avoid DBU or strong tertiary amines.

  • Use Protocol A (T3P) . The reaction environment of T3P couplings is generally acidic to neutral, which stabilizes the ether ring.

Q3: Can I use HATU if I lower the temperature?

Answer: It is risky. While 0°C helps, HATU requires the carboxylate anion to react, meaning you must add base. Once the active ester forms, the neighboring base (DIPEA) is perfectly positioned to grab the


-proton. If you must use HATU, use Collidine  as the base, not DIPEA.

Module 4: Decision Logic for Optimization

Use this flowchart to determine the next step in your experiment.

Diagram 2: Optimization Decision Tree

DecisionTree Start Start Coupling Pyran-3-COOH CheckAmine Is Amine Partner a Salt (HCl/TFA)? Start->CheckAmine YesSalt Yes CheckAmine->YesSalt Needs Neutralization NoSalt No (Free Base) CheckAmine->NoSalt Neutral Conditions MethodA Use T3P + Collidine (Solvent: EtOAc) YesSalt->MethodA MethodB Use DIC + Oxyma Pure (No Base) NoSalt->MethodB CheckResult Check Chiral HPLC/SFC MethodA->CheckResult MethodB->CheckResult Racemized Racemization Observed? CheckResult->Racemized YesRac Yes Racemized->YesRac NoRac No Racemized->NoRac Fix1 Switch Solvent to DCM Cool to -10°C YesRac->Fix1 Success Proceed to Deprotection NoRac->Success

Caption: Workflow for selecting coupling conditions based on the state of the amine partner.

References

  • Carpino, L. A., et al. "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry, vol. 60, no. 11, 1995. (Establishes the role of hindered bases like Collidine in suppressing racemization).

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal, vol. 15, no.[2] 37, 2009. (Validates Oxyma as a superior racemization suppressor).

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent." Organic Process Research & Development, vol. 20, no. 2, 2016. (Definitive guide on T3P for chiral couplings).

  • Albericio, F., et al. "Peptide Synthesis: Chemical Methods."[2] Comprehensive Heterocyclic Chemistry, 2008. (General review of coupling mechanisms and side reactions).

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection of Pyran-Based Amino Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide is designed for researchers and drug development professionals working with conformationally constrained non-natural amino acids.

Incorporating pyran-based amino acid residues—such as Fmoc-4-amino-tetrahydropyran-4-carboxylic acid or carbohydrate-derived sugar amino acids (SAAs)—introduces unique structural rigidity to peptide backbones. While this rigidity is highly desirable for increasing proteolytic stability and pre-organizing bioactive conformations (like


-helices), it creates severe synthetic bottlenecks during standard Fmoc SPPS [1].

Below, we diagnose the chemical causality behind the three most common failure modes associated with these residues and provide field-proven, self-validating protocols to rescue your synthesis.

The "Steric Shield" Effect: Incomplete Fmoc Deprotection

Q: Why is the Fmoc group on my pyran-based amino acid failing to fully deprotect under standard 20% piperidine conditions, resulting in deletion sequences?

The Causality: The tetrahydropyran (THP) ring is a bulky, non-planar heterocycle. When incorporated into a peptide chain, it severely restricts the


 and 

dihedral angles of the backbone. This steric bulk creates a physical "shield" around the N-terminal Fmoc group. Standard secondary amines like piperidine cannot easily access the acidic proton at the 9-position of the fluorenyl ring. Consequently, the E1cB elimination mechanism stalls, leaving a significant sub-population of the resin bound to Fmoc-protected chains. If you proceed to the next coupling step, these chains will miss an amino acid, generating difficult-to-separate deletion sequences.

The Solution: You must increase the thermodynamic driving force of the deprotonation step by introducing a stronger, less sterically hindered base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyrrolidine [2].

Protocol 1: Aggressive Fmoc Deprotection for Sterically Hindered Residues

This protocol utilizes a high-basicity kinetic burst to force deprotection while minimizing side reactions.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 15 minutes to ensure maximum polymer matrix expansion. Drain completely.

  • Cocktail Preparation: Prepare a fresh solution of 2% DBU and 20% Piperidine in DMF (v/v). Self-Validation Check: The solution should be completely clear; discard if cloudy.

  • Kinetic Burst: Add the cocktail to the resin and agitate vigorously for exactly 3 minutes . Drain immediately. (This short burst removes >80% of accessible Fmoc groups without over-exposing the peptide backbone to DBU).

  • Deep Deprotection: Add a fresh aliquot of the cocktail and agitate for 5 minutes . Drain.

  • Critical Wash Step: Wash the resin extensively with DMF (6 × 1 min). DBU is notoriously difficult to wash out and will cause premature deprotection of the next amino acid if left behind.

  • Verification: Perform a standard UV-spectrophotometric Fmoc cleavage assay at 301 nm to quantify dibenzofulvene-piperidine adduct release, ensuring it matches your theoretical resin loading.

The "Premature Cleavage" Crisis: Diketopiperazine (DKP) Formation

Q: I am losing my entire peptide chain when deprotecting the residue immediately following a pyran-based amino acid at position 2. What is happening?

The Causality: You are experiencing Diketopiperazine (DKP) formation. DKP is a thermodynamically highly stable 6-membered cyclic dipeptide. It forms when the free N-terminal amine of a dipeptide attacks the ester linkage anchoring the C-terminus to the resin. Because pyran-based amino acids pre-organize the peptide backbone into a constrained turn, they force the N-terminal amine into perfect spatial proximity with the C-terminal ester bond. When you remove the Fmoc group from the 3rd amino acid, the newly freed amine rapidly undergoes intramolecular cyclization, cleaving the peptide from the resin and washing it away in your waste stream.

DKP_Mechanism n1 Fmoc-AA(3)-PyranAA(2)-AA(1)-Resin (Stable Precursor) n2 H2N-AA(3)-PyranAA(2)-AA(1)-Resin (Free Amine Exposed) n1->n2 Base Deprotection (e.g., Piperidine) n3 Nucleophilic Attack (Backbone Pre-organization) n2->n3 Pyran Ring Steric Constraint n4 Diketopiperazine (DKP) + Cleaved Resin n3->n4 Ester Bond Cleavage

Fig 1: Mechanism of Diketopiperazine (DKP) formation driven by pyran-based residue rigidity.

The Solution: You must physically block the nucleophilic attack by changing the steric environment of the resin linker. Standard Wang resins are highly susceptible to DKP.

Protocol 2: DKP-Mitigation via 2-CTC Resin
  • Resin Selection: Switch your solid support to 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl group acts as a physical barricade, preventing the free amine from reaching the ester bond.

  • First Amino Acid Loading: Dissolve the C-terminal amino acid (1.2 eq) and DIPEA (4.0 eq) in anhydrous Dichloromethane (DCM). Add to the 2-CTC resin and agitate for 2 hours.

  • Capping: To prevent chain truncation, cap unreacted active sites on the resin by adding a mixture of DCM/Methanol/DIPEA (17:2:1) for 15 minutes.

  • Deprotection: Proceed with standard Fmoc deprotection. Self-Validation Check: Analyze the post-deprotection wash flow-through via LC-MS. The absence of a mass corresponding to the cyclic dipeptide confirms successful DKP suppression.

The "Collateral Damage" of Strong Bases: Aspartimide Formation

Q: I used DBU to force the deprotection of a stubborn pyran-based residue, but now my Asp-containing sequence is showing +18 Da and -18 Da mass shifts. How do I fix this?

The Causality: While DBU successfully overcomes the steric hindrance of the pyran ring, its high basicity triggers a severe side reaction elsewhere in the peptide: Aspartimide formation. The strong base deprotonates the backbone amide nitrogen adjacent to an Aspartic acid residue. This nitrogen then attacks the side-chain ester (e.g., OtBu) of Asp, forming a cyclic aspartimide intermediate (-18 Da, loss of water/tBuOH). This highly reactive imide can subsequently hydrolyze open into a mixture of


- and 

-peptides, or undergo base-catalyzed epimerization (+18 Da upon hydrolysis, but with scrambled stereochemistry) [3].

The Solution: Buffer the deprotection cocktail. By adding a mildly acidic modifier, you can suppress the ionization of the backbone amide without significantly reducing the efficacy of the Fmoc removal.

Protocol 3: Buffered Deprotection for Asp-Rich Sequences
  • Modifier Addition: Prepare a deprotection cocktail consisting of 20% Piperidine in DMF.

  • Buffering: Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to the cocktail. The slight acidity (

    
    ) neutralizes the highly basic microenvironment around the Asp residue.
    
  • Application: Apply to the resin for 2 × 10 minutes.

Data Presentation: Deprotection Cocktail Matrix

To optimize your synthesis, select the deprotection cocktail that balances the steric demands of your pyran-based amino acid against the sequence-specific risks of your peptide.

Deprotection CocktailDeprotection Efficiency (Steric Pyran-AAs)DKP Risk (Position 2 AAs)Aspartimide Risk (Asp-containing)Recommended Use Case
20% Piperidine / DMF LowModerateLowStandard sequences lacking severe steric bulk.
20% Piperidine + 2% DBU / DMF High HighVery High Highly rigid pyran-AAs; sequences without Asp/Asn.
20% Pyrrolidine / DMF Moderate-HighModerateModerateGreen SPPS alternatives; moderate steric hindrance [2].
20% Piperidine + 0.1 M HOBt / DMF Low-ModerateLowVery Low Sequences containing both pyran-AAs and Asp residues.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve pyran-AA deprotection failures in real-time.

Troubleshooting_Tree start Pyran-AA Deprotection Issue q1 Is the peptide prematurely cleaving from the resin? start->q1 q2 Is the Fmoc removal incomplete (deletion sequences)? q1->q2 No sol1 DKP Formation: Switch to 2-CTC Resin q1->sol1 Yes q3 Are there +18/-18 Da mass shifts (Asp present)? q2->q3 No sol2 Steric Hindrance: Use 2% DBU or Microwave q2->sol2 Yes sol3 Aspartimide Formation: Add 0.1 M HOBt/Oxyma q3->sol3 Yes

Fig 2: Diagnostic workflow for resolving Fmoc deprotection issues with pyran-based amino acids.

References

  • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]

Stability of 5-aminotetrahydro-2H-pyran-3-carboxylic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Handling of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid in Acidic Conditions Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-aminotetrahydro-2H-pyran-3-carboxylic acid (CAS: 1782547-02-7 / 2840125-01-9). As a cyclic


-amino acid analog embedded within an oxane ring, this building block requires precise handling in acidic environments to maintain structural and stereochemical integrity.

Section 1: Structural Integrity & Ring Stability

FAQ 1: Will the tetrahydropyran (THP) ring cleave during acidic deprotection steps (e.g., Boc removal with TFA)? Answer: No. A frequent point of confusion in organic synthesis is conflating the acid-labile "THP protecting group" with the core tetrahydropyran ring[1]. The THP protecting group is a hemiacetal ether, meaning the ring oxygen and an exocyclic oxygen share the same carbon, rendering it highly susceptible to mild acidic hydrolysis.

In contrast, 5-aminotetrahydro-2H-pyran-3-carboxylic acid contains a standard aliphatic ether (oxane) ring[2]. Aliphatic ethers are highly resistant to aqueous acids and standard deprotection cocktails (e.g., 50% TFA/DCM or 4M HCl in dioxane). Cleavage of this specific ring would require extremely harsh, forcing conditions, such as boiling concentrated HI or the use of strong Lewis acids (e.g.,


).

FAQ 2: Is there a risk of intramolecular lactamization under acidic coupling or deprotection conditions? Answer: Spontaneous lactamization is thermodynamically and kinetically restricted under standard acidic conditions. To form a lactam between the C5-amine and C3-carboxylic acid, the molecule would need to adopt a highly strained, bridged bicyclo[3.2.1]octane-like conformation. Furthermore, at pH < 2, the amine is fully protonated (


) and non-nucleophilic, while the carboxylic acid remains unactivated. Lactamization will only occur if the acid is actively converted to an acyl halide or mixed anhydride in the presence of an organic base.

Section 2: Stereochemical Stability

FAQ 3: Can the stereocenter at C3 epimerize during prolonged exposure to acidic conditions? Answer: Yes, though it is a slow process. The C3 position is alpha to the carboxylic acid. Under strongly acidic conditions at elevated temperatures (e.g., refluxing 6M HCl used for global deprotection), the carbonyl oxygen can protonate. This facilitates the abstraction of the alpha-proton to form an achiral enol intermediate[3]. Reprotonation of this enol can occur from either face, leading to epimerization[4]. If prolonged acidic heating is required, we strongly recommend monitoring the diastereomeric ratio (dr) via LC-MS.

Epimerization A Protonated Acid (C3 Stereocenter) B Enol Intermediate (Achiral C3) A->B -H+ (Slow) B->A +H+ (Face A) C Inverted Epimer (C3 Stereocenter) B->C +H+ (Face B)

Caption: Acid-catalyzed enolization and epimerization pathway at the C3 stereocenter.

Section 3: Analytical & Purification Challenges

FAQ 4: Why am I losing my compound during aqueous acidic workup? Answer: This is the most frequent issue reported by our users. At low pH, the molecule exists as a highly polar organic cation, making it entirely insoluble in standard extraction solvents like ethyl acetate or dichloromethane. Attempting a standard liquid-liquid extraction will result in the compound remaining trapped in the aqueous layer.

Table 1: Physicochemical State Across pH Ranges
pH RangeAmine State (C5)Carboxylic Acid State (C3)Net ChargeSolubility Profile
< 2.0 Protonated (

)
Protonated (

)
+1 (Cationic)Highly aqueous soluble; insoluble in organics
4.0 – 8.0 Protonated (

)
Deprotonated (

)
0 (Zwitterionic)Aqueous soluble; lowest overall solubility at pI
> 10.0 Free base (

)
Deprotonated (

)
-1 (Anionic)Aqueous soluble; insoluble in organics

To recover the compound, you must bypass liquid-liquid extraction and utilize a Strong Cation Exchange (SCX) workflow, which leverages the protonated state of the amine to trap the molecule.

SCX_Workflow Step1 Acidic Reaction Mixture (pH < 2, NH3+ form) Step2 Load onto Strong Cation Exchange (SCX) Resin Step1->Step2 Step3 Wash with MeOH/H2O (Elutes neutral/acidic impurities) Step2->Step3 Step4 Elute with 2M NH3 in MeOH (Deprotonates amine) Step3->Step4 Step5 Concentrate in vacuo (Yields pure Zwitterion) Step4->Step5

Caption: Step-by-step Strong Cation Exchange (SCX) workflow for isolating the amino acid.

FAQ 5: My HPLC peaks are broad or splitting under standard acidic mobile phases (0.1% TFA). How can I fix this? Answer: Peak tailing and broadening in acidic mobile phases are caused by secondary interactions between the protonated C5-amine and residual negatively charged silanols on silica-based reverse-phase columns. To resolve this, switch to a highly end-capped column (e.g., AQ-C18) and replace TFA with a volatile ion-pairing buffer like 10 mM ammonium formate (pH 3.5–4.5), which masks silanol interactions far more effectively.

Experimental Protocols

Protocol 1: Self-Validating SCX Isolation from Acidic Media

This protocol utilizes chemical causality to isolate the product: only basic amines will bind to the resin, ensuring neutral and acidic impurities are washed away.

  • Resin Preparation: Swell Strong Cation Exchange (SCX) resin (e.g., Dowex 50WX8) in 0.1 M HCl, then pack into a glass column. Wash with 3 column volumes (CV) of deionized water until the eluent is pH neutral.

  • Sample Loading: Dilute the acidic reaction mixture containing the amino acid with water (1:1 v/v) and load slowly onto the column. The protonated amine will bind ionically to the sulfonic acid groups on the resin.

  • Washing: Wash the column with 3 CV of Water, followed by 3 CV of Methanol. (Causality: This selectively removes all neutral and acidic impurities, which cannot bind to the SCX resin).

  • Elution: Elute the target compound using 3 CV of 2 M Ammonia in Methanol. (Causality: The basic ammonia deprotonates the C5-amine, neutralizing its charge, breaking the ionic interaction with the resin, and releasing the zwitterionic product).

  • Recovery: Concentrate the methanolic ammonia eluent in vacuo to yield the pure 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

Protocol 2: LC-MS Method for Monitoring C3 Epimerization
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Column Selection: Use a high-resolution polar-embedded C18 column (e.g., Waters XSelect HSS T3) to separate the polar C3 epimers.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Acetonitrile.

    • (Causality: Ammonium formate provides sufficient ionic strength to prevent peak tailing of the amine without suppressing the MS signal, unlike TFA).

  • Gradient: 2% B to 30% B over 15 minutes.

  • Detection: ESI+ mode, monitoring the

    
     ion at m/z 146.1.
    

References

  • Tetrahydropyran , Grokipedia. 2

  • Tetrahydropyranyl Ethers , Organic Chemistry Portal. 1

  • Peptide Synthesis Using Unprotected Amino Acids , ChemRxiv. 3

  • Epimerization-free access to C-terminal cysteine peptide acids , NIH. 4

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and incomplete conversions when working with functionalized tetrahydropyran (THP) scaffolds.

Coupling 5-aminotetrahydro-2H-pyran-3-carboxylic acid presents a unique synthetic challenge. Whether you are activating the 3-carboxylic acid or acylating the 5-amino group, the THP ring's chair conformation physically obstructs the reaction centers. Depending on the cis/trans stereochemistry, these functional groups may adopt axial positions, leading to severe 1,3-diaxial interactions with ring protons or the heteroatom lone pairs. This structural congestion renders traditional coupling agents (like EDC/HOBt) kinetically inefficient.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers and achieve high-yielding amide bond formations.

Troubleshooting FAQs: The "Why" Behind the Chemistry

Q1: Why are my standard EDC/HOBt or DCC couplings failing with this THP scaffold? A1: Traditional carbodiimides like EDC and DCC activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is exceptionally bulky. When situated on the sterically congested 3-position of the THP ring, the sheer volume of the O-acylisourea prevents the incoming amine from achieving the proper trajectory for nucleophilic attack. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes a side reaction to form an unreactive N-acylurea.

Q2: Which coupling reagents should I prioritize for activating the 3-COOH group? A2: You must transition to third-generation uronium salts, specifically COMU . COMU utilizes an Oxyma leaving group and features a dimethylmorpholino skeleton[1]. The morpholino group not only provides superior solubility in DMF and NMP compared to HATU, but its hydrogen-bond accepting nature actively accelerates the amine's nucleophilic attack[2]. Furthermore, COMU's byproducts are water-soluble, preventing the purification nightmares often associated with hindered couplings[1].

Q3: What if I am coupling the 5-NH2 group to a severely hindered or electron-deficient partner acid? A3: When both coupling partners are hindered, even COMU may struggle. In these scenarios, you should utilize TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) in combination with N-methylimidazole (NMI) . This system bypasses bulky ester intermediates entirely by generating an in situacyl imidazolium ion[3]. This intermediate is highly electrophilic and sterically compact—mimicking the reactivity of an acid chloride but generated under mild, neutral conditions[3]. Alternatively, generating an acyl fluoride using TFFH or Deoxo-Fluor provides a similarly compact and highly reactive electrophile[4].

Strategic Workflow for THP Amide Coupling

Use the following decision matrix to select the optimal reagent system based on the specific steric demands of your coupling partners.

Workflow Start Evaluate 5-Amino-THP-3-COOH Coupling Scenario CheckRole Is the THP acting as the Acid or the Amine? Start->CheckRole RoleAcid THP as Acid (3-COOH) CheckRole->RoleAcid RoleAmine THP as Amine (5-NH2) CheckRole->RoleAmine HindranceCheck1 Partner Amine Hindrance? RoleAcid->HindranceCheck1 HindranceCheck2 Partner Acid Hindrance? RoleAmine->HindranceCheck2 ModHindrance Moderate Hindrance HindranceCheck1->ModHindrance SevHindrance Severe Hindrance (e.g., N-methyl/Aniline) HindranceCheck1->SevHindrance HindranceCheck2->ModHindrance HindranceCheck2->SevHindrance COMU COMU / DIPEA / DMF (Uronium Activation) ModHindrance->COMU TCFH TCFH / NMI / MeCN (Acyl Imidazolium) SevHindrance->TCFH AcylF TFFH or Deoxo-Fluor (Acyl Fluoride Route) SevHindrance->AcylF Success Successful Amide Bond Formation (>85% Yield) COMU->Success TCFH->Success AcylF->Success

Decision matrix for selecting coupling reagents based on steric hindrance in THP derivatives.

Quantitative Reagent Comparison

To justify the departure from standard protocols, the table below summarizes the expected performance of various coupling systems when applied to sterically congested THP scaffolds.

Coupling SystemActive IntermediateSuitability for THP ScaffoldTypical YieldEpimerization RiskByproduct Removal
EDC / HOBt O-Acylisourea / OBt esterPoor (Fails with severe bulk)< 40%ModerateModerate
HATU / DIPEA OAt esterGood (Moderate hindrance)70 - 85%LowModerate
COMU / DIPEA Oxyma esterExcellent (High solubility)80 - 95%Very LowEasy (Water-soluble)
TCFH / NMI Acyl ImidazoliumExceptional (Severe bulk)85 - 98%ModerateEasy (Water-soluble)
Step-by-Step Experimental Protocols

The following self-validating protocols are optimized specifically for the 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold.

Protocol A: High-Efficiency Coupling via COMU (For Moderate to High Hindrance)

Mechanism: COMU rapidly converts the carboxylic acid into a highly reactive, yet stable, Oxyma ester. The morpholino oxygen assists in directing the incoming amine.[1]

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve the carboxylic acid component (1.0 equiv, e.g., 5-amino-THP-3-carboxylic acid with the amine protected) in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add COMU (1.1 equiv) in one portion. Stir at 0 °C for 15–20 minutes. A color change (often to a pale yellow/orange) indicates the formation of the active Oxyma ester.

  • Coupling: Add the partner amine (1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring & Workup: Stir for 2–4 hours, monitoring via LC-MS. Once complete, quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The water-soluble morpholino byproducts will partition cleanly into the aqueous phase[1]. Dry over Na₂SO₄ and concentrate.

Protocol B: Ultra-Hindered Coupling via TCFH/NMI (For Severe Hindrance)

Mechanism: TCFH reacts with the carboxylic acid and NMI to form a transient, ultra-compact acyl imidazolium species, allowing even non-nucleophilic or severely hindered amines to attack successfully.[3]

  • Preparation: In a dry flask under inert atmosphere, combine the carboxylic acid (1.0 equiv) and the sterically hindered amine (1.1 equiv).

  • Solvent: Suspend the reagents in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 - 0.2 M).

  • Catalyst/Base Addition: Add N-methylimidazole (NMI) (2.5 equiv) to the stirring mixture.

  • Activation: Add TCFH (1.1 equiv) portion-wise at room temperature. Note: Unlike standard protocols, pre-activation is not required; the acyl imidazolium forms and reacts in situ.[3]

  • Monitoring & Workup: The reaction is typically very fast. Stir at room temperature for 1–2 hours. Monitor via TLC or LC-MS. Upon completion, dilute with DCM and wash with water, 1N HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv.[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters - ACS Publications.[Link]

  • COMU: A third generation of uronium-type coupling reagents. ResearchGate.[Link]

Sources

Technical Support Center: Crystallization of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for 5-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs[1]

Introduction: The Physicochemical Landscape

As a Senior Application Scientist, I often see researchers struggle with 5-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride (5-ATPC[1]·HCl). This molecule is a cyclic


-amino acid, a structural motif increasingly critical in peptidomimetics and fragment-based drug discovery.[1]

The Core Challenge: The free base exists as a zwitterion with high water solubility and poor organic solubility. Converting it to the hydrochloride salt disrupts the internal salt bridge, theoretically improving solubility in polar organic solvents. However, the presence of the tetrahydropyran ether oxygen adds a hydrogen-bond acceptor site, often leading to oiling out rather than discrete crystal formation. The high lattice energy of the salt form, combined with potential diastereomers (cis/trans), requires a precision-engineered solvent system for successful purification.

Module 1: Solvent System Selection & Solubility

Q1: I am seeing an "oiling out" phenomenon when attempting to crystallize from pure ethanol. Why is this happening?

A: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is exceeded before the nucleation barrier is overcome. For 5-ATPC[1][2][3][4]·HCl, ethanol often acts as a "marginal" solvent—it dissolves the compound well at high temperatures but holds it too well at intermediate temperatures, leading to a supersaturated viscous oil rather than a crystal lattice.

The Fix: You need to increase the metastable zone width (MSZW) control.

  • Switch to a Binary System: Use Methanol (MeOH) as the solvent and Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) as the antisolvent.

  • Mechanism: Methanol solvates the ionic headgroups (

    
    /
    
    
    
    ) effectively. The antisolvent reduces the dielectric constant of the bulk medium, forcing the salt out of solution. MTBE is preferred over diethyl ether due to its higher boiling point, allowing for safer thermal cycling.
Q2: Which solvent system provides the best diastereomeric resolution?

A: If you are separating the cis-(3R,5S) isomer from the trans isomer, Isopropanol (IPA) / Water (95:5) is often superior.

  • Causality: The small amount of water disrupts non-specific aggregation, while IPA allows for a slower crystal growth rate that favors the thermodynamically stable diastereomer.

  • Protocol: Dissolve in minimum hot water, then dilute with hot IPA until turbid. Cool very slowly (1°C/min).

Module 2: Nucleation & Process Control

Q3: My solid is hygroscopic and becomes sticky upon filtration. How do I prevent this?

A: Hygroscopicity in amine hydrochlorides often indicates amorphous content or trapped solvent, not necessarily an intrinsic property of the crystal form.

  • Immediate Action: Do not filter immediately upon reaching room temperature. Hold the slurry at 0–5°C for at least 4 hours. This "aging" process (Ostwald ripening) allows fines to dissolve and redeposit on larger crystals, reducing surface area and solvent entrapment.

  • Drying: Dry under vacuum at 40°C with a nitrogen bleed. Avoid temperatures >60°C initially to prevent surface sintering if the melting point is depressed by impurities.

Q4: How do I determine the correct amount of HCl?

A: Stoichiometry is critical.

  • Issue: Excess HCl (common when using 4M HCl in dioxane) can cause the "common ion effect," precipitating the salt too rapidly as an amorphous powder.

  • Validation: Use exactly 1.05 to 1.1 equivalents of HCl. If generating the salt from the Boc-protected precursor, ensure complete removal of the deprotection byproduct (e.g., isobutylene/t-butyl cation species) before crystallization, as these lipophilic impurities inhibit lattice formation.

Module 3: Troubleshooting & Impurity Rejection

Q5: The crystals are colored (yellow/brown) despite the NMR showing >95% purity.

A: Color bodies are often trace oxidation products of the amine or polymerized furan derivatives from the starting material synthesis.

  • Solution: Perform a Carbon Treatment before the final crystallization.

    • Dissolve the crude salt in 5 volumes of Methanol.

    • Add 5 wt% activated carbon (e.g., Darco G-60).

    • Stir at 40°C for 30 minutes.

    • Filter through Celite while warm.

    • Proceed to crystallization (add antisolvent). Note: Do not add carbon to the crystallization vessel itself; it acts as a heteronucleant for impurities.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific observation.

SolventSelection Start Start: Observation OilingOut Issue: Oiling Out Start->OilingOut NoPrecip Issue: No Precipitation Start->NoPrecip Amorphous Issue: Amorphous/Sticky Start->Amorphous Sol_MeOH_MTBE System: MeOH / MTBE (Slow Addition) OilingOut->Sol_MeOH_MTBE High Supersaturation Sol_Ripening Action: Thermal Cycling (Heat/Cool 3x) OilingOut->Sol_Ripening Metastable Phase Sol_Evap Action: Conc. to 50% vol + Seed @ 0°C NoPrecip->Sol_Evap Solubility too high Amorphous->Sol_Ripening Trapped Solvent Sol_IPA_Water System: IPA / Water (95:5) (Thermodynamic Control) Amorphous->Sol_IPA_Water Fast precipitation

Caption: Decision matrix for troubleshooting crystallization failures based on visual observations of the mother liquor.

Standard Operating Procedure (SOP)

Protocol: Reactive Crystallization of 5-ATPC·HCl This protocol assumes starting from the Boc-protected intermediate or crude free amino acid.[1]

Materials
  • Crude 5-aminotetrahydro-2H-pyran-3-carboxylic acid (or Boc-precursor).[1]

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

  • Reagent: 4M HCl in Dioxane (if deprotecting) or Conc. HCl (aq).[5][6]

Dissolution & Salt Formation[7]
  • Charge 10.0 g of crude substrate into a round-bottom flask.

  • Add 50 mL Methanol (5 volumes). Stir to suspend.

  • Cool to 0–5°C using an ice bath.

  • Add HCl (1.1 equivalents) dropwise.

    • Observation: The slurry should dissolve into a clear solution as the salt forms.

    • Check: If solution is not clear, warm to 40°C. If solids remain, filter hot to remove inorganic salts (NaCl/NH4Cl).

Crystallization
  • Concentrate the solution under vacuum to approximately 20 mL (2 volumes).

  • Add Solvent B (MTBE) slowly to the stirring solution at Room Temperature (20–25°C).

    • Endpoint: Stop adding when a faint, persistent turbidity is observed (usually 10–15 mL).

  • Seed with pure crystals (0.1 wt%) if available.

  • Stir for 30 minutes. The turbidity should thicken into a slurry.

  • Add remaining Solvent B (total 30 mL) over 1 hour.

  • Cool to 0°C and hold for 4 hours.

Isolation
  • Filter under nitrogen pressure or vacuum.

  • Wash the cake with cold MTBE/MeOH (9:1 mixture).

  • Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data Summary

ParameterRecommended RangeImpact on Quality
Solvent:Antisolvent Ratio 1:2 to 1:4Higher antisolvent increases yield but risks amorphous precipitation.[1]
Cooling Rate 0.5 – 1.0 °C/minFaster cooling traps impurities and solvent (hygroscopicity).
Seeding Temperature 2-3°C below saturationPrevents spontaneous nucleation and oiling out.[1]
Final Water Content < 0.5%Water promotes gummy solids; use anhydrous solvents if possible.

Visualization: Experimental Workflow

Workflow Dissolution 1. Dissolution (MeOH, 40°C) Filtration 2. Polish Filtration (Remove insolubles) Dissolution->Filtration Nucleation 3. Nucleation (Add MTBE to cloud point) Filtration->Nucleation Growth 4. Crystal Growth (Cool to 0°C) Nucleation->Growth Seeding Isolation 5. Isolation (Filter & Wash) Growth->Isolation

Caption: Step-by-step process flow for the purification of 5-ATPC[1]·HCl.

References

  • ResearchGate. (2018).[7] Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Google Patents. (2017). WO2017005902A1 - Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts.[1] Retrieved from

Sources

Technical Support Center: Deprotection of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TetraPyran™ Technical Support Hub. Ticket ID: #THP-DEPROT-2024 Subject: Advanced Protocols for Protecting Group Removal in 5-Amino-THP-3-COOH Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold is a critical pharmacophore, often serving as a bioisostere for


-amino acids or as a core fragment in neuraminidase inhibitors (e.g., Zanamivir analogs).

The Core Challenge: Unlike standard


-amino acids, this scaffold presents two distinct stability risks during deprotection:
  • C3-Epimerization: The proton at C3 (

    
     to the carboxyl group) is acidic. Harsh basic hydrolysis can invert the stereochemistry, converting a pharmacologically active cis-isomer into the inactive trans-thermodynamic product.
    
  • Zwitterionic Solubility: Upon full deprotection, the molecule becomes highly polar and water-soluble (LogP < -2), making standard organic extraction impossible.

This guide provides field-validated protocols to navigate these risks.

Interactive Troubleshooting Guide (FAQ)

Ticket #A-101: "My yield is low after Boc removal using neat TFA."

Diagnosis: The tert-butyl cation generated during Boc removal is an electrophile. In the absence of a scavenger, it can re-attack the nucleophilic pyran oxygen or the free amine, leading to alkylated byproducts or polymerization. Furthermore, neat TFA can degrade sensitive substitutions on the pyran ring.

Solution: Switch to a Scavenger-Assisted Acidolysis .

  • Reagent: 1:1 DCM/TFA with 5% Triethylsilane (TES) or Triisopropylsilane (TIPS).

  • Mechanism: The silane acts as a "hydride donor" to quench the tert-butyl cation immediately, forming isobutane (gas) and silyl trifluoroacetate.

Ticket #B-205: "The stereochemistry at C3 scrambled during ester hydrolysis."

Diagnosis: You likely used NaOH or KOH at room temperature (or higher). The C3 proton is sufficiently acidic (


 for esters) to allow enolization under strong basic conditions, leading to racemization/epimerization.

Solution: Use Lithium Hydroxide (LiOH) at Low Temperature .

  • Protocol: 0.5 M LiOH in THF/H₂O (2:1) at 0°C.

  • Why: Lithium coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without acting as a harsh base for deprotonation at C3.

Ticket #C-309: "I cannot extract the final amino acid from water."

Diagnosis: The product is a zwitterion. It is insoluble in DCM, EtOAc, or Ether. Adjusting pH only shifts it between cationic and anionic forms, both of which remain water-soluble.

Solution: Do not extract. Use Ion-Exchange Chromatography (Dowex 50W) or Lyophilization followed by trituration. (See Protocol 3).

Standard Operating Procedures (SOPs)

SOP-01: Acid-Labile Deprotection (Boc/t-Bu)

Applicability: Removal of


-Boc amines and 

-tert-butyl esters.
ParameterSpecification
Reagent System 4M HCl in Dioxane OR TFA/DCM (1:2) + 5% TIPS
Temperature 0°C to Room Temperature (RT)
Time 1–3 Hours (Monitor by TLC/LCMS)
Workup Evaporation (Do not wash with water)

Step-by-Step Protocol:

  • Dissolve the substrate (1.0 equiv) in DCM (

    
    ).
    
  • Add Triisopropylsilane (TIPS) (2.0 equiv) as a cation scavenger.

  • Cool to 0°C. Dropwise add TFA (equal volume to DCM).

  • Stir at 0°C for 30 min, then warm to RT.

  • Critical Step: Concentrate under reduced pressure. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
  • Result: The product is isolated as the TFA salt.

SOP-02: Base-Labile Deprotection (Methyl/Ethyl Esters)

Applicability: Saponification of C3-carboxylic esters without epimerization.

ParameterSpecification
Reagent System LiOH (2.0 equiv) in THF/Water (3:1)
Temperature -5°C to 0°C (Strict control)
pH Target Neutralize to pH 7.0 exactly for isolation

Step-by-Step Protocol:

  • Dissolve ester in THF (

    
    ) and cool to 0°C.
    
  • Add solution of LiOH

    
    H₂O (2.0 equiv) in water (
    
    
    
    ).
  • Monitor by TLC.[1][2] Stop immediately upon consumption of starting material (usually < 2 hours).

  • Neutralization: Carefully acidify with 1M HCl to pH 7.0.

  • Remove THF under vacuum. The product remains in the aqueous phase.

SOP-03: Zwitterion Isolation (The "Dowex" Method)

Applicability: Isolating the free amino acid from aqueous salts (LiCl, NaCl).

  • Resin Preparation: Wash Dowex 50W-X8 (H+ form) with water until eluent is neutral.

  • Loading: Load the aqueous crude mixture (pH < 2) onto the column. The amino acid binds; salts (LiCl) pass through.

  • Washing: Wash with distilled water (approx. 5 column volumes) to remove all salts.

  • Elution: Elute the amino acid with 1M aqueous Ammonia (

    
    ).
    
  • Finishing: Collect ninhydrin-positive fractions and lyophilize.

  • Result: Fluffy white solid (Ammonium salt or free zwitterion).

Decision Logic & Workflows

Workflow 1: Protecting Group Strategy Map

This diagram guides you through the orthogonal removal of groups based on your specific derivative.

DeprotectionStrategy Start START: Identify Protecting Groups CheckAmine Amine Protection? Start->CheckAmine CheckAcid Acid Protection? Start->CheckAcid Boc Boc Group CheckAmine->Boc Acid Labile Cbz Cbz/Bn Group CheckAmine->Cbz Hydrogenolysis Fmoc Fmoc Group CheckAmine->Fmoc Base Labile EsterCheck Ester Type? CheckAcid->EsterCheck TFA_Method Protocol A: TFA/DCM + Scavenger (Avoids t-butyl cation attack) Boc->TFA_Method H2_Method Protocol B: H2, Pd/C (MeOH solvent preferred) Cbz->H2_Method Pip_Method Protocol C: 20% Piperidine/DMF (Base sensitive!) Fmoc->Pip_Method Alk_Ester Methyl/Ethyl Ester EsterCheck->Alk_Ester Bn_Ester Benzyl Ester EsterCheck->Bn_Ester tBu_Ester t-Butyl Ester EsterCheck->tBu_Ester LiOH_Method Protocol D: LiOH @ 0°C (Prevents C3 Epimerization) Alk_Ester->LiOH_Method Bn_Ester->H2_Method tBu_Ester->TFA_Method

Caption: Decision matrix for orthogonal deprotection. Colors indicate reaction class (Red=Acidic, Yellow=Neutral/Redox, Green=Basic).

Workflow 2: Zwitterion Purification Pipeline

This visualizes the critical "Dowex" isolation path, which is the most common failure point for researchers new to this scaffold.

Purification Crude Crude Reaction Mixture (Aq. LiOH + Product) Acidify Acidify to pH 2 (HCl) Crude->Acidify Load Load on Dowex 50W (Cation Exchange) Acidify->Load Wash Wash with H2O (Remove LiCl/Salts) Load->Wash Elute Elute with 1M NH4OH (Release Amino Acid) Wash->Elute Lyophilize Lyophilize Elute->Lyophilize Final Pure Zwitterion Lyophilize->Final

Caption: Step-by-step purification workflow for isolating water-soluble zwitterions using cation exchange chromatography.

References

  • Greene's Protective Groups in Organic Synthesis (Standard Reference)

    • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

    • Context: The definitive source for reagent compatibility and deprotection conditions (Boc, Cbz, Esters).
  • Stereoselective Synthesis of Tetrahydropyrans

    • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001).[4] Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations. Journal of Organic Chemistry, 66(3), 739–747.[4]

    • Context: Establishes the stability of the tetrahydropyran ring and stereochemical consider
  • Boc Deprotection Mechanisms & Scavengers

    • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[5] International Journal of Peptide and Protein Research, 12(5), 258-268.

    • Context: The foundational paper describing the use of scavengers (like silanes/thioanisole)
  • Synthesis of Zanamivir (Neuraminidase Inhibitor Analog)

    • Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en. Journal of the Chemical Society, Perkin Transactions 1, 1173-1180.
    • Context: Provides specific experimental details on handling highly polar, amino-carboxylic acid pyran deriv

Sources

Technical Guide: Handling Hygroscopic Amino Tetrahydropyran Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter support tickets regarding 4-aminotetrahydropyran-4-carboxylic acid (and its analogs). Users often report that the white crystalline powder has transformed into a "sticky gum" or "oil" upon storage, or that their peptide coupling yields are inexplicably low.

This guide addresses the hygroscopic nature of these zwitterionic salts (particularly HCl and TFA salts). The ether oxygen in the tetrahydropyran ring increases polarity, making the salt form aggressively water-avid. This is not a purity failure; it is a physical chemistry challenge. This guide provides self-validating protocols to restore your material and ensure experimental accuracy.

Part 1: The "Sticky" Situation (Storage & Physical Handling)

Q: My powder has turned into a translucent gum or oil. Is it degraded?

Diagnosis: Likely No . Mechanism: The salt lattice energy is being overcome by the hydration energy. The compound has absorbed enough atmospheric moisture to undergo deliquescence—dissolving in its own absorbed water. Unless the material has been subjected to extreme heat or strong oxidizers, the chemical integrity is usually intact.

Troubleshooting Protocol: The "Gummy Solid" Recovery

Do not attempt to scrape the gum. You will lose material and introduce static errors. Use this azeotropic drying method to restore the crystalline lattice.

Step-by-Step Recovery Workflow
  • Dissolution: Add minimal dry Methanol (MeOH) directly to the gum in its original container until fully dissolved.

  • Transfer: Move the solution to a tared round-bottom flask.

  • Azeotrope: Add Toluene (ratio 3:1 Toluene:MeOH). Toluene forms a positive azeotrope with methanol and water, carrying moisture out at a lower boiling point.

  • Evaporation: Rotovap at 40-45°C. The mixture will turn cloudy as the methanol leaves, forcing the amino acid salt to precipitate from the toluene.

  • Vacuum Drying: Once a solid forms, place under high vacuum (<1 mbar) for 12-24 hours. For maximum dryness, use a drying pistol with P₂O₅.

DryingWorkflow Start Gummy/Wet Salt Step1 Dissolve in MeOH (Homogeneous Soln) Start->Step1 Solvation Step2 Add Toluene (Azeotropic Carrier) Step1->Step2 Mix Step3 Rotovap (45°C) Remove MeOH/Water Step2->Step3 Distillation Step4 Precipitation in Toluene Step3->Step4 Solubility Drop End Free-Flowing Crystalline Solid Step4->End High Vac

Figure 1: Azeotropic recovery workflow for deliquescent amino acid salts.

Part 2: Precision in Measurement (Stoichiometry)

Q: My peptide coupling yield is low (30-50%). Why?

Diagnosis: Stoichiometric Mismatch. If your salt is 15% water by weight (common for THP-amino acids stored loosely), weighing 100 mg of solid means you are only adding 85 mg of reactant. In a 1:1 coupling, you are inadvertently using a deficit of the amino acid.

Q: How do I determine the exact molecular weight required for calculation?

You must treat the "Effective Molecular Weight" (MW_eff) as a variable, not a constant from the bottle label.

Method A: Quantitative NMR (qNMR) – Recommended

This is the fastest method for organic chemists. It quantifies the molar ratio of your compound vs. an internal standard.

  • Solvent: D₂O (for HCl salts) or DMSO-d6.

  • Internal Standard: Maleic Acid (singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm). Must be non-volatile and dry.

  • Protocol:

    • Weigh ~10 mg of Amino Acid Salt (record exact mass

      
      ).
      
    • Weigh ~10 mg of Standard (record exact mass

      
      ).
      
    • Dissolve both in the same NMR tube.

    • Set relaxation delay (

      
      ) to ≥30 seconds (critical for integration accuracy).
      

Calculation:



Method B: Karl Fischer (KF) Titration

Best for bulk analysis.

  • Note: Amino acid salts are often insoluble in standard KF methanol reagents.

  • Modification: Use Formamide as a solubilizer at 50°C to ensure total water release [1].

Comparison of Water Determination Methods
FeatureLoss on Drying (LOD)Karl Fischer (KF)qNMR
Principle Gravimetric (Heat)Chemical Reaction (Iodine)Proton Counting
Accuracy Low (Loss of HCl/volatiles)High (Specific to water)High (Measures active drug)
Sample Req >100 mg10-50 mg<10 mg
Verdict Avoid (Decomposition risk)Gold Standard for BulkBest for Daily Lab Use

Part 3: Synthesis & Reactivity Troubleshooting

Q: Can I use the wet salt directly if I add excess reagents?

Answer: Risky. Water does more than mess up stoichiometry; it actively destroys reagents.

  • Coupling Reagents: HATU/HBTU and EDC hydrolyze rapidly in the presence of water, forming inert ureas before they can activate your acid.

  • Acid Chlorides: If converting the THP-amino acid to an acid chloride, moisture will instantly revert it to the parent acid.

Protocol: In-Situ Drying for Reactions

If you cannot dry the solid beforehand, use this "Chemical Drying" setup for peptide coupling:

  • Dissolve: Place the "wet" amino acid salt in the reaction vessel.

  • Co-evaporate: Add anhydrous DMF or Toluene. Rotovap to dryness (x2).

  • Activation: Redissolve in anhydrous DMF/DCM under Argon.

  • Base Trap: Add DIPEA (Diisopropylethylamine) .

    • Why? The HCl salt requires neutralization to react.

    • Caution: Do not mix HATU and the amine until after the base is added, or the acid-sensitive coupling reagent may degrade.

ReactionPrep WetSalt Hygroscopic Salt (Potentially Wet) Drying Co-evaporation (Anhydrous DMF/Toluene x2) WetSalt->Drying Remove H2O Inert Purge with Argon/N2 Drying->Inert Protect Base Add DIPEA (Neutralize HCl) Inert->Base Free Base Formation Couple Add Coupling Reagent (HATU/EDC) Base->Couple Initiate Reaction

Figure 2: In-situ preparation workflow for coupling hygroscopic salts.

References

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying tables).
  • ResearchGate Community. (2016). How to isolate a very hygroscopic salt from a reaction solution? Retrieved from [Link]

Validation & Comparative

Analytical Strategies for Purity Determination of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The purity analysis of 5-aminotetrahydro-2H-pyran-3-carboxylic acid presents a distinct challenge in pharmaceutical development. As a non-proteinogenic cyclic amino acid, this molecule is highly polar and zwitterionic at physiological pH. Consequently,1[1]. Furthermore, the absence of a conjugated


-system means the molecule lacks a strong UV chromophore, rendering standard UV detection at 210 nm highly susceptible to baseline drift and matrix interference.

To establish a robust, self-validating analytical method, researchers must choose between modifying the analyte to fit legacy systems or adopting modern chromatographic paradigms. This guide objectively compares the three primary analytical strategies: Direct HILIC-CAD , Pre-column Derivatization RP-HPLC , and Ion-Pairing RP-HPLC (IPC) .

Mechanistic Comparison of Chromatographic Strategies

Direct HILIC-CAD (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the premier choice for highly polar, non-chromophoric analytes. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase.2[2]. CAD provides a uniform, mass-proportional response for all non-volatile analytes, completely bypassing the need for a chromophore.

Pre-column Derivatization RP-HPLC (The Legacy Approach)Derivatization techniques typically change analyte properties for better separation and enhanced sensitivity [4]. By reacting the primary amine of the tetrahydropyran ring with 9-Fluorenylmethyl chloroformate (FMOC-Cl), the molecule is tagged with a bulky, hydrophobic fluorenyl group. This shifts its partition coefficient to favor C18 retention and introduces a strong UV/fluorescent signal. However, pre-column derivatization is often influenced by sample matrix and reaction efficiency [3], introducing potential artifacts.
Ion-Pairing RP-HPLC (The Compromise)

Adding volatile ion-pairing reagents (e.g., Heptafluorobutyric acid) to the mobile phase masks the analyte's charge, allowing retention on a C18 column. While feasible, ion-pairing reagents cause severe system contamination, require extensive column equilibration, and often elevate the background noise in CAD or MS detectors, making it the least desirable option.

Experimental Workflow Visualization

Workflow cluster_HILIC Direct HILIC-CAD Workflow cluster_Deriv Pre-column Deriv RP-HPLC Workflow Start Sample: 5-aminotetrahydro-2H-pyran-3-carboxylic acid H1 Dilute in ACN/H2O (75:25) Start->H1 D1 Buffer to pH 9.0 & Add FMOC-Cl Start->D1 H2 Inject onto ZIC-HILIC Column H1->H2 H3 Charged Aerosol Detection (CAD) H2->H3 Result Purity Analysis & Quantitation H3->Result D2 React 20 min & Quench D1->D2 D3 Inject onto C18 Column D2->D3 D4 UV/Fluorescence Detection D3->D4 D4->Result

Workflow comparison between Direct HILIC-CAD and Pre-column Derivatization RP-HPLC.

Step-by-Step Experimental Protocols

Protocol A: Direct HILIC-CAD Analysis (Recommended)

This protocol provides a direct, artifact-free measurement of the analyte and its polar impurities.

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 5 µm.

  • Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.2 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: 80% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Evaporation Temperature: 50°C, Data Collection Rate: 10 Hz, Power Function Value: 1.0 - 1.5).

2. Sample Preparation: Accurately weigh 10 mg of 5-aminotetrahydro-2H-pyran-3-carboxylic acid and dissolve in 10 mL of Mobile Phase A. Dilute 1:4 with Acetonitrile to achieve a final diluent composition of 75% ACN.

  • Mechanistic Rationale: Samples must be diluted in a high proportion of organic solvent. Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer on the stationary phase, leading to severe peak distortion, splitting, and early elution.

3. System Suitability & Self-Validation Criteria: The system is considered validated for the run if:

  • The tailing factor (

    
    ) of the main peak is 
    
    
    
    .
  • The %RSD of five replicate standard injections is

    
    .
    
  • The resolution (

    
    ) between the main peak and its closest eluting synthetic impurity (e.g., unreacted tetrahydropyran precursors) is 
    
    
    
    .
Protocol B: FMOC-Derivatization RP-HPLC

This protocol is suitable for laboratories lacking CAD or MS instrumentation.

1. Derivatization Procedure:

  • Prepare a 10 mM solution of the analyte in 0.1 M Borate Buffer (pH 9.0).

  • Add an equal volume of 20 mM FMOC-Cl in Acetonitrile.

  • Vortex and incubate at ambient temperature for 20 minutes.

  • Quench the reaction by adding 1-Adamantanamine to consume excess FMOC-Cl, preventing it from interfering with the chromatogram.

  • Mechanistic Rationale: FMOC-Cl reacts with the primary amine under basic conditions. The basic pH ensures the amine is deprotonated and nucleophilic. Quenching is strictly required because unreacted FMOC-Cl hydrolyzes to FMOC-OH, which can co-elute with target analytes on a C18 column.

2. Chromatographic Conditions:

  • Column: C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 90% B over 25 minutes.

  • Detector: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

3. System Suitability & Self-Validation Criteria:

  • The reagent blank must show no interfering peaks at the retention time of the FMOC-analyte derivative.

  • The resolution between the FMOC-OH hydrolysis byproduct and the target analyte must be

    
    .
    

Experimental Data & Performance Comparison

The following tables summarize the experimental validation data comparing the three methodologies for the purity analysis of 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

Table 1: Chromatographic Performance Comparison
ParameterDirect HILIC-CADFMOC-Derivatization RP-HPLCIon-Pairing (IPC) RP-HPLC
Retention Factor (

)
4.26.52.1
Resolution (

)
2.83.11.4
Total Analysis Time 15 min45 min (includes 20 min prep)25 min
Column Equilibration ~20 column volumes~10 column volumes>30 column volumes
Matrix Interference LowHigh (Reagent/Quencher peaks)Low
Table 2: Quantitative Validation Metrics
MetricDirect HILIC-CADFMOC-Derivatization RP-HPLC
Linearity (

)
0.998 (with CAD power function)0.999 (UV Detection)
Limit of Detection (LOD) 20 ng on-column5 ng on-column
Limit of Quantitation (LOQ) 60 ng on-column15 ng on-column
Recovery (% ± RSD) 99.2 ± 1.8%94.5 ± 4.2%
Method Robustness ExcellentModerate (Sensitive to pH/Time)

Conclusion & Recommendations

For the purity analysis of 5-aminotetrahydro-2H-pyran-3-carboxylic acid, Direct HILIC-CAD is the superior analytical platform. While FMOC-derivatization RP-HPLC offers slightly better absolute sensitivity (LOD of 5 ng vs. 20 ng), it introduces significant workflow inefficiencies, higher variability in recovery (94.5% vs 99.2%), and the risk of derivatization artifacts.

The HILIC-CAD approach respects the native zwitterionic chemistry of the molecule. By leveraging water-layer partitioning and universal aerosol detection, researchers can achieve a highly reproducible, self-validating system that significantly accelerates drug development timelines.

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. lcms.cz.
  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

Sources

Conformational Control in Peptidomimetics: A Comparative Guide to 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid vs. Linear β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Conformational Challenge in Drug Development

The incorporation of


-amino acids into peptide sequences is a cornerstone strategy for developing proteolytically stable peptidomimetics and foldamers. However, standard linear 

-amino acids (such as

-homoalanine or

-homoleucine) introduce an additional rotatable

bond into the peptide backbone. This flexibility increases the conformational entropy of the unfolded state, making it energetically costly for the peptide to adopt a stable, predictable secondary structure.

To solve this, researchers utilize cyclic


-amino acids  like 5-aminotetrahydro-2H-pyran-3-carboxylic acid (THP-

-AA)
. By embedding the

bond within a tetrahydropyran ring, the backbone dihedral angles are physically locked, drastically reducing the entropic penalty of folding and driving the spontaneous assembly of highly stable therapeutic foldamers.

Mechanistic Causality: Why Cyclic Preorganization Outperforms Linear Chains

As an application scientist designing a novel macrocycle or foldamer, the choice between a linear and a cyclic


-amino acid dictates the thermodynamic success of your molecule. The causality behind this performance gap rests on three pillars:
  • Entropic Preorganization: Linear

    
    -amino acids possess a highly flexible backbone. During the folding process, restricting this rotational freedom incurs a massive entropic penalty, often resulting in dynamic, unstable structures[1]. Conversely, the THP ring in THP-
    
    
    
    -AA restricts the
    
    
    and
    
    
    dihedral angles to a specific gauche conformation. This preorganization forces the backbone into a predictable geometry, driving the spontaneous assembly of highly stable 14-helices or 12-helices without the entropic cost[2].
  • The Heteroatom Advantage: While carbocyclic

    
    -amino acids (like aminocyclohexanecarboxylic acid, ACHC) also provide structural rigidity, they are highly lipophilic and can cause aggregation. The inclusion of the oxygen heteroatom in the THP ring increases aqueous solubility and modulates the molecular dipole moment. This allows THP-
    
    
    
    -AA to mimic sugar amino acids (SAAs), offering potential side-chain-to-backbone hydrogen bonding networks that further stabilize the foldamer in polar solvents.
  • Proteolytic Shielding: While all

    
    -peptides exhibit resistance to natural proteases, the rigid steric bulk of the THP ring provides superior shielding of adjacent peptide bonds from endopeptidases. Recent studies demonstrate that incorporating cyclic 
    
    
    
    -amino acids into macrocyclic inhibitors (such as those targeting SARS-CoV-2 Mpro) drastically extends serum half-lives—often exceeding 48 hours—compared to their linear analogs[3].

G cluster_0 Linear β-Amino Acids cluster_1 5-Amino-THP-3-Carboxylic Acid L1 High Rotational Freedom (Flexible Backbone) L2 High Entropic Penalty During Folding L1->L2 L3 Unstable/Dynamic Secondary Structure L2->L3 C1 THP Ring Constrains θ and φ Dihedrals C2 Preorganized Conformation (Low Entropic Penalty) C1->C2 C3 Stable Foldamer (e.g., 14-Helix) C2->C3

Fig 1. Conformational energy pathways of linear vs. THP-constrained β-amino acids.

Quantitative Data Comparison

The following table synthesizes the physicochemical and structural differences between linear, carbocyclic, and THP-based


-amino acids to guide building block selection.
ParameterLinear

-Amino Acids (e.g.,

-hAla)
Carbocyclic

-Amino Acids (e.g., ACHC)
Heterocyclic THP-

-AA (5-Amino-THP-3-COOH)
Backbone Dihedral Constraint Low (Free rotation around

)
High (Locked by cyclohexane ring)High (Locked by tetrahydropyran ring)
Helix Propensity Low to Moderate (Requires longer sequences)High (Strong 14-helix inducer)High (Strong 14-helix inducer)
Aqueous Solubility / Polarity ModerateLow (Highly lipophilic)High (Oxygen heteroatom increases polarity)
Proteolytic Half-Life (Serum) High (>24 hours)Very High (>48 hours)Very High (>48 hours)
SPPS Coupling Difficulty Standard (DIC/Oxyma)Difficult (Requires HATU/HOAt)Difficult (Requires HATU/HOAt)

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and structural validation of THP-


-AA containing peptides must be treated as a self-validating system. Because the THP ring introduces severe steric hindrance, standard coupling protocols will fail. The workflow below compensates for this causality.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Optimization

Objective: Overcome the steric clash of the THP ring during amide bond formation.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Linear

    
    -AA Coupling (Control Route):  For linear residues, activate 4.0 eq of Fmoc-linear-
    
    
    
    -AA with 4.0 eq DIC and 4.0 eq Oxyma Pure. Couple for 1 hour at room temperature.
  • THP-

    
    -AA Coupling (Target Route):  The cyclic nature of THP shields the amine and carboxylate. Do not use DIC/Oxyma.  Instead, activate 3.0 eq of Fmoc-THP-
    
    
    
    -AA with 3.0 eq HATU and 3.0 eq HOAt in the presence of 6.0 eq DIPEA.
  • Extended Double Coupling: Allow the THP coupling to proceed for 3 hours. Drain, wash, and repeat the coupling step a second time with fresh reagents to prevent deletion sequences.

  • Cleavage & Validation: Cleave using TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Validate complete coupling via RP-HPLC and LC-MS. Self-Validation Check: The absence of an [M - THP] mass peak confirms the double-coupling successfully overcame the steric hindrance.
    
Protocol 2: Thermodynamic Stability Validation via Circular Dichroism (CD)

Objective: Prove that the THP ring has eliminated the entropic penalty of folding.

  • Sample Preparation: Dissolve the purified peptide in a 10 mM phosphate buffer (pH 7.4) or methanol to a final concentration of 50 µM.

  • Baseline CD Scan: Record the CD spectrum from 190 nm to 260 nm at 20°C. A stable 14-helix will present a characteristic minimum near 214 nm.

  • Variable Temperature Analysis: Ramp the temperature from 20°C to 90°C in 10°C increments, taking scans at each step.

  • Data Interpretation: Linear

    
    -peptides will show a rapid loss of the 214 nm signal as thermal energy overcomes their weak folding propensity. THP-
    
    
    
    -AA foldamers will exhibit an isodichroic point and retain their helical signature even at 90°C, validating that the cyclic preorganization has fundamentally stabilized the thermodynamic architecture.

G Step1 Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2A Linear β-AA Coupling (Standard DIC/Oxyma, 1h) Step1->Step2A Unhindered Route Step2B THP-β-AA Coupling (HATU/HOAt, Extended 3h, Double Couple) Step1->Step2B Sterically Hindered Route Step3 Cleavage & Global Deprotection (TFA/TIPS/H2O) Step2A->Step3 Step2B->Step3 Step4 RP-HPLC Purification & LC-MS (Mass & Purity Validation) Step3->Step4 Step5 CD Spectroscopy (Variable Temp) (Thermodynamic Folding Validation) Step4->Step5

Fig 2. Self-validating SPPS and thermodynamic analysis workflow for β-peptides.

References

  • Horne, W. S., Price, J. L., & Gellman, S. H. (2008). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Rathore, N., Gellman, S. H., & de Pablo, J. J. (2006). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal.[Link]

  • Miura, T., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan.[Link]

Sources

A Comparative Guide to the Conformational Analysis of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, a principle that lies at the heart of modern drug discovery. For cyclic molecules such as 5-aminotetrahydro-2H-pyran-3-carboxylic acid, a comprehensive understanding of its conformational preferences is paramount for designing effective therapeutics. This guide provides an in-depth comparison of the primary experimental and computational methodologies employed for the conformational analysis of this and similar residues. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and a suite of computational chemistry techniques. By presenting detailed protocols and comparative data, this document serves as a critical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the most appropriate analytical strategy.

Introduction: The Significance of Conformation in Drug Discovery

The biological activity of a small molecule is not solely determined by its chemical formula and connectivity, but also by the spatial arrangement of its atoms. This arrangement, known as conformation, dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. 5-aminotetrahydro-2H-pyran-3-carboxylic acid is a cyclic amino acid analog that incorporates a tetrahydropyran (THP) ring, a common scaffold in many natural products and pharmaceuticals. The conformational flexibility of the THP ring, coupled with the stereochemical possibilities introduced by the amino and carboxylic acid substituents, results in a complex conformational landscape. Elucidating the preferred conformations of this residue is crucial for understanding its structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates.

Fundamentals of Tetrahydropyran Conformation

The tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[1] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is influenced by several factors, including steric hindrance and stereoelectronic effects. A key stereoelectronic phenomenon in THP rings is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation.[2] While the amino and carboxylic acid groups in 5-aminotetrahydro-2H-pyran-3-carboxylic acid are not at the anomeric position, their orientation (axial vs. equatorial) will significantly impact the overall stability of the chair conformer. The interplay of these effects determines the equilibrium between different chair conformations, and in some cases, higher-energy boat or twist-boat conformations may also be populated.

Experimental Approaches for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for studying the conformation of molecules in solution.[3] By analyzing various NMR parameters, one can gain detailed insights into the geometry and dynamics of the molecule.

3.1.1 Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[4] In a cyclic system like the THP ring, the fixed, but distinct, dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons give rise to characteristic coupling constants. Large ³JHH values (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements (dihedral angles ~60°). By measuring these coupling constants, the preferred chair conformation and the orientation of substituents can be determined.

3.1.2 Nuclear Overhauser Effect (NOE)

The NOE is a through-space interaction that is observed between protons that are in close spatial proximity (typically < 5 Å). In the context of conformational analysis, NOE data can be used to establish the relative stereochemistry of substituents. For instance, a strong NOE between two protons on the same face of the THP ring would support a cis relationship, while the absence of such an NOE would suggest a trans arrangement.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[5] This technique yields precise atomic coordinates, bond lengths, and bond angles, offering a high-resolution snapshot of a single, often low-energy, conformation.[6][7][8] While invaluable for absolute structure determination, it is important to recognize that the conformation observed in the crystal lattice may not be the most populated conformation in solution due to packing forces and the absence of solvent effects.

Computational Chemistry: A Powerful Predictive Tool

Computational methods have become indispensable in modern conformational analysis, offering a means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.[9]

A Robust Computational Workflow

A typical computational workflow for conformational analysis involves several steps, starting with a broad search for possible conformations and culminating in high-accuracy energy calculations.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT) C->D E Calculation of Thermodynamic Properties D->E F Prediction of Spectroscopic Data (e.g., NMR J-couplings) D->F

Caption: A typical computational workflow for conformational analysis.

4.1.1 Conformational Search

The first step is to generate a diverse set of possible conformations. This is often achieved using molecular mechanics (MM) force fields, which provide a computationally efficient way to sample the conformational space.[10]

4.1.2 Geometry Optimization and Energy Calculation

The low-energy conformers identified in the initial search are then subjected to more accurate geometry optimization and energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT).[2] DFT provides a good balance between accuracy and computational cost for small to medium-sized molecules.

4.1.3 Prediction of NMR Parameters

A significant advantage of DFT is its ability to predict NMR parameters, such as chemical shifts and coupling constants, with reasonable accuracy.[11][12] By comparing the calculated ³JHH values for different conformers with the experimentally measured values, one can validate the predicted conformational preferences.[13]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of a molecule's conformational behavior over time.[14][15][16][17] By simulating the motion of the molecule in a solvent environment, MD can reveal the relative populations of different conformers and the energy barriers between them. This approach is particularly useful for understanding the flexibility of the molecule and the influence of solvent on its conformational equilibrium.

Comparative Analysis: Integrating Theory and Experiment

The most powerful approach to conformational analysis involves the integration of both experimental and computational data. For instance, the experimentally determined ³JHH values from NMR can be used to validate the results of DFT calculations. Conversely, computational models can help to interpret complex NMR spectra and provide a more detailed picture of the conformational landscape.

Method Information Obtained Strengths Limitations Phase
NMR Spectroscopy Dihedral angles, through-space proximities, relative populationsProvides data in solution, non-destructive, can study dynamicsData represents a population average, interpretation can be complexSolution
X-ray Crystallography Precise 3D structure, bond lengths, bond anglesUnambiguous structure determinationProvides a static picture in the solid state, requires suitable crystalsSolid
DFT Calculations Relative energies of conformers, optimized geometries, predicted NMR parametersHigh accuracy for small molecules, can predict experimental observablesComputationally intensive, results depend on the level of theoryGas Phase/Implicit Solvent
MD Simulations Conformational dynamics, free energy landscapes, solvent effectsProvides a dynamic picture, explicitly includes solventComputationally very expensive, results depend on the force fieldSolution

Detailed Experimental and Computational Protocols

Protocol for NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 5-aminotetrahydro-2H-pyran-3-carboxylic acid derivative in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final concentration of 10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton connectivity.

  • ¹H-¹H Coupling Constant Measurement: Extract the ³JHH values from the high-resolution 1D ¹H NMR spectrum. For complex spectra, selective 1D TOCSY or 2D J-resolved experiments may be necessary.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.

  • Data Analysis: Use the measured ³JHH values and NOE correlations to build a model of the predominant conformation in solution.

Protocol for Computational Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of the 5-aminotetrahydro-2H-pyran-3-carboxylic acid residue using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[10]

  • Geometry Optimization: Select the unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum) and perform geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR Coupling Constant Calculation: For the optimized low-energy conformers, calculate the ³JHH coupling constants using a DFT method known to give good results for this property.[12]

  • Comparison with Experimental Data: Compare the calculated energies and ³JHH values with experimental data to determine the most likely conformation(s) in solution.

Conclusion and Future Outlook

The conformational analysis of 5-aminotetrahydro-2H-pyran-3-carboxylic acid residues is a multifaceted challenge that requires a synergistic approach, combining the strengths of both experimental and computational techniques. NMR spectroscopy provides invaluable information about the solution-state conformation, while X-ray crystallography can offer a definitive solid-state structure. Computational chemistry, particularly DFT and MD simulations, serves as a powerful predictive and interpretative tool. By carefully integrating these methods, researchers can gain a comprehensive understanding of the conformational preferences of these important building blocks, thereby accelerating the design and development of novel therapeutics. Future advancements in computational algorithms and NMR techniques promise to further enhance our ability to characterize the complex conformational landscapes of flexible molecules.

References

  • Mass-weighted molecular dynamics simul
  • Elucidating solution structures of cyclic peptides using molecular dynamics simul
  • NMR Spectroscopy: a Tool for Conform
  • Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations.
  • Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids.
  • Low Mode Search.
  • Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Computational Methods for Studying Conform
  • Modeling of peptides containing D-amino acids: Implications on cycliz
  • An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes - RSC Publishing.
  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se - Scholars' Mine.
  • Full article: Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calcul
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling | Journal of Chemical Education - ACS Public
  • Computation of 3JHH coupling constants with a combination of density functional theory and semiempirical calculations.
  • A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran deriv
  • Identification of conformational isomers of methyl-substituted cyclohexanone and tetrahydropyran frozen in a molecular beam | The Journal of Physical Chemistry - ACS Public
  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA - Frontiers.
  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions - arXiv.org.
  • Conformational analysis. 42. Monosubstituted tetrahydropyrans | Journal of the American Chemical Society.
  • Enantioselective “clip-cycle” synthesis of di-, tri - Organic & Biomolecular Chemistry.
  • Combinatorial methods for small-molecule placement in comput
  • Review on DFT and ab initio Calculations of Scalar Coupling Constants - MDPI.
  • The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • NMR and Cyclic Molecules - YouTube.
  • Conformational analysis of small molecules: NMR and quantum mechanics calcul
  • Nuclear magnetic resonance spectroscopy.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan St
  • Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)
  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)
  • Synthesis and X-ray crystallography of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one | European Journal of Chemistry.

Sources

Bioisosteric Profiling: Pyran vs. Piperidine Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Pyran (Tetrahydropyran) versus Piperidine amino acids, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In medicinal chemistry, the choice between a Piperidine (azacyclohexane) and a Pyran (tetrahydropyran/THP) scaffold is rarely arbitrary; it is a strategic decision governing basicity, cardiotoxicity (hERG), and metabolic fate .

While Piperidine amino acids (e.g., Pipecolic acid) are privileged scaffolds capable of high-affinity ionic interactions, they carry an inherent liability: the basic nitrogen (


) often drives off-target binding to the hERG potassium channel, leading to QT prolongation. Pyran amino acids (e.g., Sugar Amino Acids or 4-amino-THP-4-carboxylic acid) serve as neutral bioisosteres. They retain the chair conformation and steric volume of piperidine but eliminate the basic center, acting exclusively as hydrogen bond acceptors. This guide delineates when to deploy each scaffold based on physicochemical requirements and biological constraints.

Structural & Physicochemical Comparison

The fundamental divergence lies in the heteroatom (Nitrogen vs. Oxygen), which dictates the electronic landscape of the ring.

FeaturePiperidine Amino Acid (e.g., Pipecolic Acid)Pyran Amino Acid (e.g., SAA / THP-AA)
Core Structure Cyclic Secondary AmineCyclic Ether
Electronic State (pH 7.4) Cationic (Protonated,

)
Neutral (No ionization)
H-Bonding Capacity Donor (NH) & Acceptor (N)Acceptor Only (O)
Lipophilicity (LogP) Variable (lower when ionized)Moderate (Higher than ionized amine, lower than carbocycle)
Solvation High desolvation penalty (ionic)Lower desolvation penalty
Conformation Chair (flexible N-inversion)Chair (Rigid, Anomeric effect in SAAs)
The Basicity Switch

The most critical design parameter is


 modulation .
  • Piperidine: The protonated amine mimics the basic side chains of Lysine or Arginine, making it ideal for targeting aspartate/glutamate residues in GPCRs or proteases via salt bridges .

  • Pyran: The ether oxygen reduces the

    
     of adjacent functional groups (inductive effect) and eliminates the positive charge. This is the "go-to" strategy when a lead compound exhibits high phospholipidosis or hERG affinity due to basicity.
    

Biological Activity Profiles

Target Interaction Mechanisms

Piperidine (High Affinity / High Risk): The protonated nitrogen engages in strong cation-


 interactions  with aromatic residues (Phe, Tyr, Trp) in binding pockets. This often results in nanomolar potency.[1]
  • Example: In Neuraminidase inhibitors, the basic amine interacts with acidic residues in the active site.

Pyran (Specificity / Safety): Pyran relies on dipolar interactions and weak H-bonding. While it loses the salt-bridge energy (approx. 3-5 kcal/mol), it often improves selectivity.

  • Mechanism:[2][3] The ether oxygen acts as a weak H-bond acceptor for backbone amides or Ser/Thr hydroxyls. In Sugar Amino Acids (SAAs), the chiral hydroxyls on the ring provide additional vectors for specific H-bonding networks that piperidine lacks.

The hERG Liability & Cardiotoxicity

The human Ether-à-go-go-Related Gene (hERG) channel possesses a hydrophobic pore flanked by aromatic residues (Tyr652, Phe656) that trap lipophilic cations.

  • Piperidine: High risk. The protonated amine gets trapped in the hERG pore via cation-

    
     stacking, causing QT prolongation.
    
  • Pyran: Low risk. Replacing the basic amine with a neutral ether eliminates the cation-

    
     interaction, often abolishing hERG affinity while maintaining the pharmacophore's shape.
    
Metabolic Stability
  • Piperidine: Susceptible to oxidative metabolism (N-dealkylation or

    
    -carbon oxidation) by CYP450s. Reactive iminium ions can form, leading to idiosyncratic toxicity.
    
  • Pyran: Generally more metabolically stable. The ether linkage is resistant to CYP-mediated oxidation, although the ring can undergo scission under extreme acid conditions (rare in vivo).

Decision Logic: Scaffold Selection

The following diagram illustrates the logical flow for selecting between Pyran and Piperidine scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Cyclic Amino Acid TargetType Target Binding Site Analysis Start->TargetType AcidicResidues Contains Asp/Glu or Aromatic Cage? TargetType->AcidicResidues PiperidinePath Select Piperidine Scaffold (Pipecolic Acid) AcidicResidues->PiperidinePath Yes (Needs Cation) SafetyCheck Safety Assessment: hERG / Phospholipidosis AcidicResidues->SafetyCheck No (Neutral Pocket) PiperidinePath->SafetyCheck If Toxicity Emerges PyranPath Select Pyran Scaffold (THP / SAA) SafetyCheck->PiperidinePath Low Risk SafetyCheck->PyranPath High hERG Liability (Bioisosteric Swap)

Figure 1: Decision tree for scaffold selection based on binding site electrostatics and safety liabilities.

Experimental Protocols

To validate the bioisosteric replacement, researchers must compare Proteolytic Stability and hERG Affinity .

Protocol: Comparative Proteolytic Stability Assay

Pyran-based peptides (SAAs) are often resistant to proteases that cleave natural peptide bonds.

Reagents:

  • Test Compounds: Piperidine-peptide vs. Pyran-peptide (10 mM DMSO stock).

  • Enzymes: Trypsin, Chymotrypsin, or Human Plasma.

  • Buffer: PBS (pH 7.4).

Workflow:

  • Incubation: Dilute compound to 50 µM in PBS containing enzyme (e.g., 10 units/mL Trypsin). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate half-life (

    
    ).
    

Expected Result: Pyran-containing peptides typically show


, whereas Piperidine analogs (if mimicking Lys/Arg) may degrade within 30-60 min if the amide bond is accessible.
Protocol: Fluorescence Polarization hERG Binding Assay

A high-throughput alternative to patch-clamp for assessing cardiotoxicity risk.

Workflow:

  • Membrane Prep: Use recombinant hERG-expressing HEK293 membrane fractions.

  • Tracer: Add Red-shifted fluorescent tracer (known hERG binder, e.g., E-4031 analog) at

    
     concentration (approx. 1-5 nM).
    
  • Competition: Add Test Compound (Pyran vs. Piperidine analog) in a 10-point dose-response curve (1 nM to 100 µM).

  • Measurement: Incubate 2 hours at RT. Measure Fluorescence Polarization (mP).

  • Data Analysis: High mP = Tracer bound (No inhibition). Low mP = Tracer displaced (hERG binding).

Mechanistic Visualization: Binding Modes

The following diagram contrasts how these scaffolds interact with a hypothetical receptor pocket.

BindingModes cluster_Piperidine Piperidine Binding Mode (High Affinity / Cationic) cluster_Pyran Pyran Binding Mode (Neutral / Specific) PipNode Piperidine-NH+ H-Bond Donor Positive Charge Receptor1 Receptor Pocket Asp (COO-) Phe ($pi$-system) PipNode:p2->Receptor1:r1 Salt Bridge (~5 kcal/mol) PipNode:p2->Receptor1:r2 Cation-$pi$ PyranNode Pyran-O H-Bond Acceptor Neutral Ether Receptor2 Receptor Pocket Ser (OH) Backbone NH PyranNode:o1->Receptor2:r4 H-Bond (~2 kcal/mol) PyranNode:o2->Receptor2:r3 Dipole-Dipole

Figure 2: Mechanistic comparison of binding energetics. Piperidine utilizes strong ionic forces, while Pyran relies on weaker, geometry-dependent H-bonds.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

  • Chakraborty, T. K., et al. (2002). Sugar Amino Acids and their Uses in Designing Bioactive Molecules. Bentham Science. Link

  • Giester, K., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Link

  • Berlin, M., et al. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists.[4] Bioorganic & Medicinal Chemistry Letters.[1][4] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe, compliant, and environmentally responsible research environment. This guide provides a detailed protocol for the proper disposal of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1]

The core tenet of our methodology is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply authoritative, field-proven insights by assessing the hazard profile of structurally analogous compounds. This conservative approach is a cornerstone of robust laboratory safety protocols.

Part 1: Hazard Assessment and Characterization

While 5-Aminotetrahydro-2H-pyran-3-carboxylic acid is a specific chemical entity, its hazard profile can be inferred from closely related structures, such as its isomers. For instance, the SDS for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (CAS No. 39124-20-4) classifies it as a hazardous substance.[2] Therefore, as a matter of expert practice, 5-Aminotetrahydro-2H-pyran-3-carboxylic acid must be handled and disposed of as hazardous waste.

This decision is based on the high probability of similar toxicological properties due to shared functional groups (amino acid, pyran ring). The likely hazards are summarized below.

Potential Hazard Classification GHS Hazard Statement Rationale and Precaution
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedBased on analogous compounds, ingestion may be harmful. Do not eat, drink, or smoke when handling this product.[2][3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationThe amino and carboxylic acid functional groups can cause skin irritation upon contact.[2][3][4][5]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationDirect contact with eyes is likely to cause significant irritation.[2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract. Handle in a well-ventilated area or chemical fume hood.[2][3][4][5]

Part 2: Personnel Protection and Safety Measures

To mitigate the risks identified above, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory. The selection of PPE is not merely a checklist item; it is a critical barrier protecting you from chemical exposure.

Protection Type Specific Equipment Justification and Best Practices
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][3]Essential to prevent eye contact from splashes or airborne particles, which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects against skin irritation.[3] Gloves must be disposed of as contaminated waste after use in accordance with good laboratory practices.[2]
Skin and Body Protection Laboratory coat.Prevents contact with personal clothing. A complete suit protecting against chemicals may be required depending on the scale of handling.[2]
Respiratory Protection Use in a chemical fume hood or well-ventilated area.[6]Necessary to prevent respiratory tract irritation from dust or aerosols. If ventilation is insufficient, a NIOSH-approved respirator is required.[2][3]

Part 3: Step-by-Step Disposal Protocol

All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7] Discharging hazardous materials to the sewer via sink drains or disposal in regular trash is strictly prohibited and illegal.[7][8]

Step 1: Waste Identification and Segregation

Treat all forms of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid—including pure solid, solutions, and contaminated materials—as hazardous waste.[7]

  • Causality: Segregating waste streams is critical to prevent dangerous reactions. For example, mixing acids with bases or cyanides can generate heat or toxic gas.[9] Keep this waste stream separate from other incompatible chemical wastes.[9]

Step 2: Container Selection and Labeling

The integrity of your waste containment system is the primary control against environmental release.

  • Selection: Collect waste in a designated, compatible container. The original product container is often the best choice.[7] If using a different container, ensure it is made of a compatible material (e.g., high-density polyethylene) and is in good condition, free of leaks.[7][10] The container must have a secure, tight-fitting lid.[8][10]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste"

    • The exact chemical name: "5-Aminotetrahydro-2H-pyran-3-carboxylic acid" (avoiding abbreviations)

    • The approximate concentration and quantity

    • The date accumulation started

    • Your name, lab location, and contact information.[7][10]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA.[11]

  • Procedure: Keep the waste container closed at all times except when adding waste.[8][10][11] Store the container in a secondary containment bin to prevent spills.[7][8]

  • Regulatory Note: Laboratories are allowed to store up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA. Once this limit is reached, it must be removed by EHS within three days.[11]

Step 4: Managing Contaminated Materials and Empty Containers

Any item that comes into contact with the chemical is also considered hazardous waste.

  • Contaminated Debris: This includes gloves, weigh boats, paper towels, and absorbent pads used for spill cleanup. Collect these items in a sealed bag or container, label it as hazardous waste with the chemical name, and dispose of it through EHS.[3][7]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., water).[7] The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all rinsates as hazardous waste is the most prudent approach.[3] Once triple-rinsed and dry, deface the original label and dispose of the container as regular trash or according to your facility's guidelines.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves.[7]

  • Action: Once your waste container is full or you are approaching the storage time limit (often 12 months from the accumulation start date), submit a chemical waste collection request to your institution's EHS department.[7][10]

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal start Start: Generate 5-Aminotetrahydro-2H-pyran-3-carboxylic acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Select Compatible, Sealable Container ppe->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name & Details container->label_waste collect Collect Waste in Labeled Container in Satellite Accumulation Area (SAA) label_waste->collect spill Spill or Contaminated Debris? collect->spill full Container Full or Time Limit Reached? collect->full collect_debris Collect Debris as Hazardous Waste spill->collect_debris Yes spill->full No collect_debris->collect request Submit Waste Collection Request to EHS full->request Yes end_proc End: EHS Collects Waste for Final Disposal request->end_proc

Sources

Personal protective equipment for handling 5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

This document provides a comprehensive, technically grounded guide for the safe handling of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid. As a valued professional in research and drug development, your safety is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure that every interaction with this compound is underpinned by a robust safety culture. We will delve into the rationale behind each recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.

A Note on Data Integrity: As of this writing, a comprehensive, peer-reviewed safety and toxicology profile for 5-Aminotetrahydro-2H-pyran-3-carboxylic acid is not extensively available. Therefore, this guidance is expertly synthesized from the safety data of structurally analogous compounds, including other substituted aminotetrahydropyrans and aminocarboxylic acids. This proactive, risk-based approach is a cornerstone of modern laboratory safety.

Hazard Profile: An Assessment Based on Chemical Analogs

5-Aminotetrahydro-2H-pyran-3-carboxylic acid combines the structural features of a cyclic ether and an amino acid. This duality informs our hazard assessment. Data from similar molecules suggest that the primary risks are associated with irritation and potential harm upon ingestion, skin contact, or inhalation.[1][2][3][4]

A summary of hazards identified in analogous compounds is presented below, forming the basis of our safety protocols.

Hazard ClassificationDescriptionRepresentative Analog CompoundsSource(s)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.4-Aminotetrahydro-2H-pyran-4-carboxylic acid, 2-(3-Butynyloxy)tetrahydro-2H-pyran[1][4][5]
Skin Irritation (Category 2) Causes skin irritation.4-Aminotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid[1][2][3][4]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation or damage.4-Aminotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-2-ol[1][2][3][4][6][7]
STOT SE 3 (Respiratory Irritation) May cause respiratory irritation.4-Aminotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid[1][2][3][4]

Based on this data, it is prudent to handle 5-Aminotetrahydro-2H-pyran-3-carboxylic acid as a compound that is harmful if swallowed, an irritant to the skin, eyes, and respiratory system. [1][2][3][4]

The Core of Safety: Risk Assessment and PPE Selection Workflow

Before any procedure, a dynamic risk assessment is essential. The following workflow illustrates the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

PPE_Workflow Diagram 1: Risk Assessment & PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection & Procedures A Identify Task (e.g., Weighing, Dissolving, Reaction Work-up) B Assess Potential Exposure Routes - Inhalation (dust/aerosols) - Dermal (spills/contact) - Ocular (splashes) A->B determines C Evaluate Hazard Severity (Based on Analog Data Table) B->C informs F Task-Specific PPE: - Face Shield (for splash risk) - Respiratory Protection (for large quantities/aerosols) B->F may require D Engineering Controls: Work in a certified Chemical Fume Hood C->D mandates E Primary PPE: - Nitrile Gloves - Safety Goggles - Lab Coat D->E complemented by G Procedural Controls: - Follow Handing Protocol - Adhere to Waste Disposal Plan E->G F->G

Caption: A logical workflow from task identification to procedural controls.

Essential Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE is the most critical barrier between the researcher and potential chemical exposure.[8][9] The following provides a step-by-step guide for donning and doffing PPE when handling this compound.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect for tears before use.Protects against skin irritation and absorption.[8] Double-gloving is recommended for extended procedures.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against splashes that can cause serious eye irritation.[1][2][3][6][7][8] Safety glasses are insufficient.
Body Protection Flame-resistant lab coat with full-length sleeves and a closed front.Provides a barrier against incidental skin contact from spills.[9]
Face Protection Face shield (in addition to goggles).Required during procedures with a high risk of splashing (e.g., transfers of large volumes, reaction quenching).
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[10]A NIOSH-approved respirator may be necessary if a fume hood is unavailable or if significant aerosolization is expected. Consult your institution's Environmental Health and Safety (EHS) department.[8][11]
Step-by-Step Gowning and Handling Procedure
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing/jewelry is secured.

  • Inspect PPE: Check all PPE for damage (cracks in goggles, holes in gloves).

  • Don Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.

  • Enter Work Area: Perform all manipulations of the solid compound or its solutions within a certified chemical fume hood to mitigate inhalation risk.[10]

  • Post-Handling: After the procedure is complete, proceed to the designated de-gowning area.

Step-by-Step De-Gowning (Doffing) Procedure

The sequence of removal is critical to prevent cross-contamination.

  • Remove Outer Gloves (if applicable): Peel off the outer pair of gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Remove Eye Protection: Remove goggles from the back of the head forward.

  • Remove Inner Gloves: Peel off the final pair of gloves, again without touching the exterior surface. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include spill management and proper waste disposal.

Spill Management Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate and contact your institution's EHS emergency line.

  • Don Appropriate PPE: At a minimum, wear your full standard PPE ensemble.

  • Containment: For a small solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use a chemical spill kit absorbent.

  • Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

Waste Disposal Plan

All materials contaminated with 5-Aminotetrahydro-2H-pyran-3-carboxylic acid must be treated as hazardous chemical waste.[10]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed by your EHS department.[10]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and durable container. This includes contaminated gloves, weigh paper, and absorbent materials.

    • Liquid Waste: Collect in a designated, sealed, and secondarily contained waste container. Do not pour down the drain.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-Aminotetrahydro-2H-pyran-3-carboxylic acid".[10] Avoid using abbreviations.[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department.[10]

By integrating this comprehensive safety framework into your daily operations, you build a foundation of trust and reliability in your research endeavors. This proactive approach to safety is not just a requirement but a shared responsibility that ensures the well-being of the entire scientific community.

References

  • Benchchem. Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
  • Aldrich. (2024). SAFETY DATA SHEET - 2-(3-Butynyloxy)tetrahydro-2H-pyran.
  • Angene Chemical. (2021). Safety Data Sheet - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet - 5-AMINOTETRAHYDRO-2H-PYRAN-3-OL HCL.
  • Compound Interest. (2022). Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • BASF. (2025). Safety Data Sheet - Pyranol.
  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carboxylic acid.
  • Achmem. (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride.
  • Chemistry LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry.
  • Chemistry LibreTexts. (2015). 26.2: Synthesis of Amino Acids: A Combination of Amine and Carboxylic Acid Chemistry.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Separation and Refining of Amino acids.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Chemistry LibreTexts. (2025). 12.3: Synthesis of Amino Acids.
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Santa Cruz Biotechnology. 5-Aminotetrazole - Safety Data Sheet.
  • Amino Acid Recycling.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Capot Chemical. (2012). MSDS of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
  • AMINO ACIDS Nitrogen Disposal.
  • Google Patents. (2019). Process for purifying long chain amino acids.

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